Asitrocin
Description
Properties
Molecular Formula |
C35H64O7 |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1 |
InChI Key |
DRFBUADSYRWIKE-HOSDBOMYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
asitrocin |
Origin of Product |
United States |
Foundational & Exploratory
Azithromycin's Mechanism of Action in Gram-Negative Bacteria: An In-Depth Technical Guide
Abstract
Azithromycin (B1666446), a prominent member of the azalide subclass of macrolide antibiotics, is widely recognized for its clinical efficacy. While its primary mechanism of action—inhibition of bacterial protein synthesis—is well-established, its activity in Gram-negative bacteria is a complex interplay of ribosomal interaction, membrane permeation, and evasion of cellular defense mechanisms. This technical guide provides a comprehensive overview of the core mechanisms governing azithromycin's effects on Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding for research and development professionals.
Core Mechanism: Inhibition of Bacterial Protein Synthesis
The principal antibacterial effect of azithromycin is bacteriostatic, achieved by arresting protein synthesis.[1] This process is initiated by the drug's specific and reversible binding to the bacterial 50S ribosomal subunit.[2][3]
1.1 Binding Site and Molecular Interaction
Azithromycin targets the 23S rRNA component of the 50S subunit, specifically binding within the nascent peptide exit tunnel (NPET).[4][5][6] Analysis of the crystal structure of the 50S subunit from Deinococcus radiodurans complexed with azithromycin confirms that the drug physically obstructs this tunnel.[3] This blockage sterically hinders the elongation of the polypeptide chain, effectively halting the translation of mRNA and preventing the synthesis of essential bacterial proteins.[2][4][7] Unlike some antibiotics, nucleic acid synthesis is not directly affected by this process.[7][8] Studies on Escherichia coli ribosomes reveal a two-step binding process: an initial low-affinity interaction in the upper part of the exit tunnel, followed by a slower shift to a high-affinity binding site that is more potent in blocking the nascent peptide.[9]
Critical Barriers in Gram-Negative Bacteria
The inherent structural differences in Gram-negative bacteria, particularly the outer membrane and the presence of sophisticated efflux systems, present significant challenges to azithromycin's efficacy.
2.1 The Outer Membrane Permeability Barrier
The Gram-negative outer membrane (OM) is a formidable barrier against many hydrophobic antibiotics, including azithromycin.[10][11][12] Azithromycin is thought to traverse this lipid bilayer via the hydrophobic pathway.[10][13][14] The significance of this barrier is highlighted by studies on OM mutants of E. coli and Salmonella typhimurium. Mutations that disrupt the synthesis of lipopolysaccharide (LPS) components, such as the lipid A (lpxA, firA mutations) or the inner core (rfaE mutation), lead to a dramatic increase in susceptibility, decreasing the Minimum Inhibitory Concentration (MIC) of azithromycin by factors of 16 to 64.[11][13][14] Similarly, the use of OM permeabilizing agents, such as polymyxin (B74138) B nonapeptide, can sensitize wild-type E. coli to azithromycin by a factor of 10 to 30.[10][13][14]
Table 1: Effect of Outer Membrane Mutations on Azithromycin MIC in Gram-Negative Bacteria
| Bacterial Strain | Genotype / Mutation | Fold Decrease in Azithromycin MIC | Reference |
| E. coli & S. typhimurium | lpxA, firA (Lipid A synthesis) | 16 to 64 | [11][13] |
| E. coli & S. typhimurium | rfaE (LPS inner-core synthesis) | 16 to 64 | [11][13] |
| E. coli UB1005 | DC2 (OM-altered mutant) | 8 | [12] |
2.2 Efflux Pump-Mediated Resistance
Once inside the periplasm, azithromycin faces another line of defense: active efflux pumps. In Gram-negative bacteria, tripartite efflux systems, particularly those of the Resistance-Nodulation-Division (RND) superfamily like the AcrAB-TolC complex in E. coli, are major contributors to intrinsic and acquired resistance.[15][16] These pumps actively expel antibiotics from the cell, preventing them from reaching their intracellular target at a sufficient concentration.[16]
The critical role of these pumps is demonstrated by the use of efflux pump inhibitors (EPIs). Phenylalanine-arginine β-naphthylamide (PAβN), a known inhibitor of the AcrAB-TolC complex, has been shown to significantly enhance the activity of azithromycin against multidrug-resistant E. coli in a dose-dependent manner.[17][18][19] This synergistic effect underscores the importance of efflux as a primary mechanism of resistance.[18]
Table 2: Synergistic Effect of an Efflux Pump Inhibitor (PAβN) with Azithromycin (AZT) Against E. coli
| Strain | Treatment | Effect | Reference |
| MDR E. coli | AZT + PAβN (various concentrations) | Significant enhancement of AZT activity | [17][18] |
| E. coli CDC AR-0346 | Synergistic combinations of AZT and PAβN | Bacterial killing observed at sub-MIC concentrations of AZT | [19] |
Additional Mechanisms of Action
Beyond direct protein synthesis inhibition, azithromycin exhibits other activities that contribute to its therapeutic effect, particularly against certain Gram-negative pathogens.
3.1 Inhibition of Quorum Sensing
In Pseudomonas aeruginosa, a pathogen prevalent in chronic infections, azithromycin has been shown to interfere with the quorum-sensing (QS) circuitry at sub-inhibitory concentrations.[20][21] Quorum sensing is a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[22] Azithromycin inhibits the transcription of autoinducer synthase genes, specifically lasI and rhlI, leading to a decreased production of the signaling molecules 3-oxo-C₁₂-HSL and C₄-HSL.[20] This disruption of the QS system results in reduced production of key virulence factors, such as elastase and rhamnolipids, thereby attenuating the pathogen's virulence.[20][21]
Experimental Protocols
The following section details standardized methodologies for key experiments used to evaluate the mechanism of action of azithromycin.
4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[23][24]
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of azithromycin in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the azithromycin stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[25]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, except for a negative control well (media only). Include a positive control well (inoculum without antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[25]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of azithromycin in which there is no visible turbidity or pellet of bacterial growth.[24]
4.2 Protocol: Outer Membrane Permeability Assay
This assay measures the ability of a compound to disrupt the Gram-negative outer membrane, often by measuring the uptake of a hydrophobic fluorescent probe, 1-N-phenylnaphthylamine (NPN).
Methodology: NPN Uptake Assay
-
Cell Preparation: Grow the Gram-negative bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them, and resuspend them in a buffer (e.g., 5 mM HEPES, pH 7.2).
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.
-
NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments like a disrupted membrane.
-
Baseline Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Compound Addition: Add azithromycin (or a known permeabilizing agent as a positive control, like polymyxin B) to the cuvette and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the bacterial outer membrane, signifying an increase in membrane permeability.
4.3 Protocol: Analysis of Drug-Ribosome Interaction
Studying the direct interaction of azithromycin with its target requires the isolation of ribosomes and subsequent binding analysis.
Methodology: Ribosome Isolation and Binding Assay
-
Cell Lysis: Grow a large culture of bacteria (e.g., E. coli) and harvest the cells. Lyse the cells using a method that preserves ribosome integrity, such as grinding with alumina (B75360) or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at a low speed (e.g., 30,000 x g) to remove cell debris, yielding a clarified S30 lysate.
-
Crude Ribosome Pelleting: Layer the S30 lysate over a sucrose (B13894) cushion and ultracentrifuge at high speed (e.g., >100,000 x g). The ribosomes will form a pellet.[26]
-
Sucrose Gradient Purification: Resuspend the crude ribosome pellet and layer it onto a linear sucrose gradient (e.g., 10-40%). Ultracentrifuge the gradient, which will separate 70S ribosomes from the 30S and 50S subunits.[26]
-
Fraction Collection & Analysis: Fractionate the gradient and analyze the fractions using UV absorbance (A₂₆₀) to locate the ribosomal peaks. Pool the fractions containing the 50S subunits.
-
Binding Assay: The interaction can be studied using various biophysical techniques, such as equilibrium dialysis with radiolabeled azithromycin, isothermal titration calorimetry (ITC), or structural methods like cryo-electron microscopy (cryo-EM) after incubation of the purified 50S subunits with the drug.
Conclusion
The mechanism of action of azithromycin in Gram-negative bacteria is a multifaceted process. While its fundamental activity relies on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, its clinical effectiveness is heavily modulated by its ability to overcome the formidable outer membrane barrier and evade efflux pump systems. Furthermore, its capacity to disrupt bacterial communication through quorum sensing inhibition adds another layer to its antibacterial profile against specific pathogens like P. aeruginosa. For drug development professionals, a comprehensive understanding of these interconnected mechanisms is paramount. Strategies to enhance outer membrane permeation or co-administer effective efflux pump inhibitors could potentiate azithromycin's activity, potentially revitalizing its use against challenging multidrug-resistant Gram-negative infections.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. Zimax | 200 mg/5 ml | Suspension | জিম্যাক্স ২০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. researchgate.net [researchgate.net]
- 10. Outer membrane permeability barrier to azithromycin, clarithromycin, and roxithromycin in gram-negative enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 18. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of azithromycin inhibition of HSL synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reporting of Azithromycin Activity against Clinical Isolates of Extensively Drug-Resistant Salmonella enterica Serovar Typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Azithromycin
Introduction
Azithromycin (B1666446) is a semisynthetic, broad-spectrum macrolide antibiotic, distinguished as the first member of the azalide subclass.[1] Its development marked a significant advancement in antimicrobial therapy, offering an improved pharmacokinetic profile and a broader spectrum of activity compared to its predecessor, erythromycin (B1671065).[2] This technical guide provides a comprehensive overview of the discovery and development timeline of azithromycin, detailing its synthesis, mechanism of action, pharmacokinetic properties, clinical evaluation, and the emergence of resistance. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data.
Discovery and Development Timeline
The journey of azithromycin from a laboratory discovery to a global blockbuster antibiotic is a testament to rational drug design and strategic pharmaceutical development. The timeline began with the established class of macrolide antibiotics, pioneered by erythromycin in the 1950s.[3]
-
1952: The first macrolide antibiotic, erythromycin, is discovered and introduced for clinical use.[3]
-
1970s-1980s: Efforts are focused on creating synthetic and semisynthetic versions of erythromycin to improve its stability in acidic environments and its pharmacokinetic properties.[3]
-
1980: A team of researchers at the Croatian pharmaceutical company Pliva, including Dr. Slobodan Đokić, Gabrijela Kobrehel, Dr. Gorjana Lazarevski, and Dr. Zrinka Tamburašev, successfully synthesize azithromycin.[1][4] This new compound is a 15-membered azalide, created by inserting a nitrogen atom into the 14-membered lactone ring of erythromycin.[4][5]
-
1981: Pliva files for patent protection for their novel compound, azithromycin.[1]
-
1986: A pivotal licensing agreement is signed between Pliva and the US-based pharmaceutical company Pfizer, granting Pfizer the rights to market azithromycin in the United States and Western Europe.[1]
-
1988: Azithromycin is first approved for medical use and launched by Pliva in Central and Eastern Europe under the brand name Sumamed®.[1]
-
1991: Pfizer launches azithromycin in the US market under the brand name Zithromax®.[1]
-
2005: The patent protection for azithromycin expires, paving the way for the development and sale of generic versions.
Chemical Synthesis
The synthesis of azithromycin is a multi-step process starting from erythromycin A. The key innovation was the insertion of a nitrogen atom into the macrolide ring, which defines it as an azalide.[4]
Experimental Protocol: Semisynthesis of Azithromycin from Erythromycin A
The transformation of erythromycin A into azithromycin generally involves four main steps:[6][7][8][9]
-
Oximation: Erythromycin A is converted to its oxime derivative, typically at the C9-ketone. This is usually achieved by reacting erythromycin A with hydroxylamine (B1172632) hydrochloride in a suitable solvent system.
-
Beckmann Rearrangement: The erythromycin A oxime undergoes a Beckmann rearrangement. This reaction, often facilitated by a sulfonyl chloride (e.g., 4-toluenesulfonyl chloride) in the presence of a base, leads to the expansion of the 14-membered ring to a 15-membered lactam (an imino ether intermediate).[4]
-
Reduction: The imino ether intermediate is then reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A. This reduction can be carried out using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[10]
-
Reductive N-methylation: The final step is the methylation of the newly introduced secondary amine. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a common method to introduce the N-methyl group, yielding azithromycin.[6][10]
Mechanism of Action
Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[11]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
-
Entry and Accumulation: Azithromycin, being lipophilic, readily penetrates the bacterial cell membrane. It is known to accumulate to high concentrations within phagocytic cells, which then transport the drug to the site of infection.[3]
-
Ribosomal Binding: Inside the bacterium, azithromycin binds to the 50S subunit of the bacterial ribosome.[11] Specifically, it binds to the 23S rRNA within the polypeptide exit tunnel.
-
Inhibition of Translocation: This binding interferes with the translocation step of protein synthesis, preventing the peptidyl-tRNA from moving from the A-site to the P-site on the ribosome. This action halts the elongation of the polypeptide chain.[2]
-
Bacteriostatic Effect: By arresting protein synthesis, azithromycin stops bacterial growth and replication, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal against certain pathogens.
Experimental Protocol: Protein Synthesis Inhibition Assay
The inhibitory effect of azithromycin on protein synthesis can be quantified using radiolabeling techniques.
-
Bacterial Culture: A susceptible bacterial strain (e.g., Haemophilus influenzae) is cultured to a logarithmic growth phase.
-
Antibiotic Incubation: The culture is divided into aliquots, and varying concentrations of azithromycin are added. A control with no antibiotic is included.
-
Radiolabeling: A radiolabeled amino acid, such as [³⁵S]methionine, is added to each culture.
-
Incorporation Measurement: The cells are incubated for a defined period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.
-
Quantification: The reaction is stopped (e.g., by adding trichloroacetic acid to precipitate proteins). The precipitated proteins are collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Analysis: The rate of protein synthesis is calculated based on the amount of incorporated radioactivity. The concentration of azithromycin that inhibits protein synthesis by 50% (IC₅₀) is then determined. Studies have shown an IC₅₀ for azithromycin of approximately 0.4 µg/mL in H. influenzae.[12][13]
Pharmacokinetic Properties
Azithromycin's clinical success is largely attributed to its unique pharmacokinetic profile, characterized by extensive tissue distribution and a long elimination half-life.[3]
| Parameter | Value | Reference |
| Oral Bioavailability | ~37-38% | [4][5] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 2.1 - 3.2 hours | [3] |
| Plasma Protein Binding | 7% to 51% (concentration-dependent) | [14] |
| Volume of Distribution (Vd) | 54.1 to 244.5 L/kg (Adults/Children) | [4] |
| Elimination Half-life (t₁/₂) | ~68 hours | [3] |
| Primary Route of Elimination | Biliary excretion (largely as unchanged drug) | [3] |
| Urinary Excretion | ~6% of the dose as unchanged drug | [3] |
| Table 1: Summary of Key Pharmacokinetic Parameters of Azithromycin in Adults. |
Clinical Development and Efficacy
Azithromycin has been evaluated in numerous clinical trials for a wide range of bacterial infections.[15] Pivotal trials demonstrated its efficacy in treating respiratory tract, skin, and sexually transmitted infections, often with shorter treatment durations than comparator drugs.[1][16]
| Indication | Comparator | Azithromycin Regimen | Clinical Cure/Success Rate (Azithromycin) | Clinical Cure/Success Rate (Comparator) | Reference |
| Acute Exacerbation of Chronic Bronchitis | Clarithromycin (10 days) | 500 mg once daily for 3 days | 85% | 82% | [1] |
| Acute Bacterial Sinusitis | Amoxicillin/clavulanate (10 days) | 500 mg once daily for 3 days | 88% (at Day 10) | 85% (at Day 10) | [1] |
| Community-Acquired Pneumonia | Cefuroxime axetil (10 days) | 500 mg Day 1, then 250 mg daily for 4 days | 88% | 88% | [1] |
| Uncomplicated Chlamydial Urethritis/Cervicitis | Doxycycline (7 days) | 1 g single dose | 97% | 100% | [15] |
| Table 2: Efficacy of Azithromycin in Pivotal Clinical Trials for Key Indications. |
Spectrum of Activity and Resistance
Azithromycin is effective against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[16] However, the emergence of resistance is a growing concern.
Minimum Inhibitory Concentrations (MICs)
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (erythromycin-susceptible) | ≤0.125 | ≤0.125 |
| Haemophilus influenzae | 0.5 - 1 | 1 - 2 |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 |
| Neisseria gonorrhoeae | 0.25 | 1 |
| Chlamydia trachomatis | 0.125 | 0.125 |
| Mycobacterium avium complex | 16 | >64 |
| Table 3: Representative MIC values for Azithromycin against common pathogens. Note: Values can vary based on geographic location and testing methodology.[17][18] |
Mechanisms of Resistance
Bacteria have developed several mechanisms to evade the action of azithromycin:
-
Target Site Modification: The most common mechanism is the methylation of the 23S rRNA at the antibiotic binding site, mediated by erm (erythromycin ribosome methylase) genes. This modification reduces the drug's affinity for the ribosome.
-
Efflux Pumps: Bacteria can acquire genes (e.g., mef for macrolide efflux) that code for membrane proteins that actively pump azithromycin out of the cell, preventing it from reaching its ribosomal target.
-
Ribosomal Mutations: Mutations in the 23S rRNA gene or in ribosomal proteins (such as L4 and L22) can alter the structure of the binding site, thereby decreasing drug binding.
-
Enzymatic Inactivation: Though less common for azithromycin, some bacteria can produce enzymes (esterases or phosphotransferases) that modify and inactivate the antibiotic.
Conclusion
The discovery and development of azithromycin represent a landmark achievement in medicinal chemistry and pharmaceutical science. By modifying the erythromycin scaffold, researchers at Pliva created a drug with superior pharmacokinetic properties and a broader clinical utility that has had a lasting impact on the treatment of infectious diseases worldwide. Understanding its development timeline, detailed mechanisms, and the challenges of emerging resistance is crucial for the ongoing effort to develop the next generation of antimicrobial agents.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Azithromycin | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Influential predictors of azithromycin pharmacokinetics: a systematic review of population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EP0941999A2 - Preparation of azithromycin dihydrate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AZITHROMYCIN Tablets USP 250 mg and 500 mg [dailymed.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Azithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of azithromycin (B1666446), a widely used azalide antibiotic. The document focuses on key pharmacodynamic parameters, detailed experimental protocols, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Pharmacodynamic Characteristics of Azithromycin
Azithromycin exhibits a unique pharmacodynamic profile characterized by its mechanism of action, concentration- and time-dependent killing activities, and prolonged post-antibiotic effects.
Mechanism of Action
Azithromycin's primary antibacterial effect is achieved through the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the translocation of peptides and ultimately halting bacterial growth.[1][2][3] Beyond its direct antibacterial action, azithromycin also possesses significant immunomodulatory properties, influencing host cell signaling pathways to modulate inflammatory responses.[4][5][6]
Time-Kill Kinetics
The bactericidal activity of azithromycin is generally considered to be time-dependent, although some studies suggest a concentration-dependent component, particularly at higher concentrations.[7] Typically, its effect is maximized when the drug concentration is maintained above the minimum inhibitory concentration (MIC) for an extended period. While often classified as bacteriostatic, azithromycin can exhibit bactericidal effects at concentrations several times higher than the MIC.[7][8]
Post-Antibiotic Effect (PAE)
A hallmark of azithromycin's pharmacodynamics is its prolonged post-antibiotic effect (PAE). This phenomenon, where bacterial growth suppression persists even after the antibiotic concentration falls below the MIC, is observed for a variety of respiratory pathogens.[1][5][9] The extended PAE contributes significantly to the efficacy of its dosing regimens.
Mutant Prevention Concentration (MPC)
The mutant prevention concentration (MPC) is a critical parameter for understanding and potentially mitigating the development of antibiotic resistance. It represents the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants. For azithromycin, the MPC has been determined for key respiratory pathogens like Streptococcus pneumoniae, providing insights into dosing strategies that may minimize the selection of resistant subpopulations.[3][10][11]
Quantitative Pharmacodynamic Data
The following tables summarize key in vitro pharmacodynamic parameters of azithromycin against common respiratory pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Azithromycin against Streptococcus pneumoniae
| MIC (mg/L) | Percentage of Isolates (%) |
| ≤0.015 | 0 |
| 0.03 | 15 |
| 0.06 | 63 |
| 0.125 | 91 |
| 0.25 | 20 |
| 0.5 | 2 |
| MIC₅₀ (mg/L) | 0.125 |
| MIC₉₀ (mg/L) | 0.25 |
Data compiled from a study of 191 clinical isolates of S. pneumoniae.[10]
Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Azithromycin against Haemophilus influenzae
| MIC (mg/L) | Percentage of Isolates (%) |
| ≤0.25 | 2.2 |
| 0.5 | 17.9 |
| 1 | 47.8 |
| 2 | 29.9 |
| 4 | 2.2 |
| MIC₅₀ (mg/L) | 1 |
| MIC₉₀ (mg/L) | 2 |
Data from a surveillance study of H. influenzae isolates.[12]
Table 3: Post-Antibiotic Effect (PAE) of Azithromycin against Respiratory Pathogens
| Pathogen | Azithromycin Concentration | PAE Duration (hours) |
| Streptococcus pneumoniae | 0.5 mg/L | ~2.0 |
| Streptococcus pyogenes | 10 x MIC | 3.5 |
| Haemophilus influenzae | 0.5 mg/L | ~2.2 |
| Moraxella catarrhalis | 0.5 mg/L | ~2.6 |
| Klebsiella spp. | 10 x MIC | 2.0 |
Data compiled from multiple studies.[1][5]
Table 4: Mutant Prevention Concentration (MPC) of Azithromycin against Streptococcus pneumoniae
| Parameter | Value (mg/L) |
| MPC₅₀ | 1 |
| MPC₉₀ | 4 |
Data from a study of 191 penicillin/macrolide-susceptible clinical isolates of S. pneumoniae.[10]
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro pharmacodynamic experiments for azithromycin.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Azithromycin Stock Solution: Prepare a stock solution of azithromycin in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: Perform serial twofold dilutions of the azithromycin solution in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of azithromycin that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of bactericidal activity of an antibiotic.
Protocol:
-
Bacterial Culture: Grow the test organism to the logarithmic phase in an appropriate broth medium.
-
Inoculum Preparation: Adjust the bacterial culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Azithromycin: Add azithromycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each suspension.
-
Viable Cell Counts: Perform serial dilutions of the samples and plate them onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each azithromycin concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
Post-Antibiotic Effect (PAE) Determination
This protocol outlines the steps to measure the duration of the PAE.
Protocol:
-
Exposure Phase: Expose a standardized bacterial inoculum (logarithmic phase) to a specific concentration of azithromycin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.
-
Removal of Antibiotic: After the exposure period, remove the azithromycin by centrifugation and washing the bacterial pellet, or by a 1:1000 dilution of the culture.
-
Regrowth Phase: Resuspend the washed bacteria in fresh, pre-warmed, antibiotic-free broth and incubate.
-
Viable Counts: Monitor the growth of the antibiotic-exposed and control cultures by performing viable cell counts at regular intervals (e.g., every hour) until the turbidity of the cultures is equivalent.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Mutant Prevention Concentration (MPC) Assay
The MPC assay determines the antibiotic concentration that prevents the growth of resistant mutants.
Protocol:
-
High-Density Inoculum Preparation: Prepare a high-density bacterial inoculum of ≥10¹⁰ CFU/mL from an overnight culture.
-
Agar Plate Preparation: Prepare a series of agar plates containing serial twofold dilutions of azithromycin.
-
Inoculation: Plate a large volume of the high-density inoculum onto each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
MPC Determination: The MPC is the lowest concentration of azithromycin that prevents the growth of any bacterial colonies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by azithromycin and the workflows of in vitro pharmacodynamic experiments.
Signaling Pathways
Caption: Azithromycin's antibacterial mechanism of action.
Caption: Azithromycin's immunomodulatory signaling pathways.
Experimental Workflows
Caption: Workflow for a time-kill assay.
Caption: Workflow for post-antibiotic effect (PAE) determination.
References
- 1. Post-antibiotic effect of azithromycin on respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic effect of azithromycin on respiratory tract pathogens. | Semantic Scholar [semanticscholar.org]
- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lanbyâs Post-Antibiotic Protocol | The Lanby [thelanby.com]
- 5. [The postantibiotic effect of azithromycin on respiratory pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin Pharmacodynamics against Persistent Haemophilus influenzae in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Azithromycin chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Azithromycin (B1666446)
Introduction
Azithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[1][2] Discovered in 1980, it is derived from erythromycin (B1671065) A and is characterized by the incorporation of a methyl-substituted nitrogen atom into the 15-membered macrocyclic lactone ring.[3][4] This structural modification confers enhanced acid stability, a broader spectrum of activity, and unique pharmacokinetic properties, including a long half-life and extensive tissue penetration.[5][6] Beyond its well-established antibacterial effects, azithromycin exhibits significant anti-inflammatory and immunomodulatory activities.[7][8] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis.
Chemical Structure and Identification
Azithromycin's distinct structure is central to its biological activity. It is composed of a 15-membered azalactone ring to which two sugar moieties, desosamine (B1220255) and cladinose, are attached.[2] The nitrogen atom in the aglycone ring differentiates it from other macrolides like erythromycin.[3]
-
IUPAC Name : (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[3][9]
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic parameters of azithromycin are summarized below. These properties contribute to its clinical efficacy, allowing for short-course, once-daily dosing regimens.[12][13]
| Property | Value | Reference(s) |
| Molecular Weight | 748.98 - 749.0 g/mol | [4][10] |
| Appearance | White to off-white crystalline powder | [1][4][11] |
| Melting Point | 113 - 128 °C | [1][3][11] |
| Solubility | Minimally soluble in water; Soluble in ethanol, DMSO, chloroform | [1][3][11] |
| pKa | 5.41 | [11] |
| LogP (Octanol-Water) | 3.03 - 3.33 | [3][11] |
| Oral Bioavailability | ~37% | [4][13] |
| Plasma Protein Binding | Variable: 7% (at 2 µg/mL) to 51% (at 0.02 µg/mL) | [14] |
| Terminal Half-Life | ~68 hours | [5][14] |
| Metabolism | Primarily hepatic | [14] |
| Elimination | Major route is biliary excretion, predominantly as unchanged drug | [5] |
Mechanism of Action
Azithromycin exerts its effects through two primary mechanisms: direct antibacterial action by inhibiting protein synthesis and indirect action via modulation of host immune responses.
Antibacterial Action
Azithromycin's bacteriostatic activity is achieved by targeting the bacterial ribosome.[7] It binds to the 23S rRNA component of the large 50S ribosomal subunit, at a site within the nascent peptide exit tunnel.[12][14][15] This binding event physically obstructs the path of the growing polypeptide chain, which in turn inhibits the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[15] The ultimate result is the cessation of bacterial protein synthesis.[5][15] Some evidence also suggests it may interfere with the assembly of the 50S ribosomal subunit.[4][12]
Immunomodulatory Action
Azithromycin has potent anti-inflammatory effects that are independent of its antibacterial properties.[8] These effects are mediated through the modulation of key intracellular signaling pathways in immune and epithelial cells.
A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[16] Azithromycin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action inhibits the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes and reducing the production of cytokines such as TNF-α, IL-6, and IL-8.[7][8][16]
Additionally, azithromycin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK and JNK pathways.[17][18] By suppressing these pathways, it can further reduce the expression of inflammatory cytokines and chemokines.[18]
Experimental Protocols
Protocol for Spectrophotometric Determination of Azithromycin
This method is based on the oxidation of azithromycin with potassium permanganate (B83412) to yield formaldehyde, which is then reacted with acetylacetone (B45752) to form a yellow chromogen that can be quantified spectrophotometrically.[19]
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of azithromycin working standard at a concentration of 250 µg/mL in a suitable solvent.
-
Sample Preparation:
-
Pipette aliquots of the standard solution (e.g., 0.4, 0.8, 1.0, 2.0, 3.0 mL) into a series of 10 mL volumetric flasks to create a calibration curve in the range of 10-75 µg/mL.[19]
-
For pharmaceutical dosage forms, weigh and powder a sufficient quantity of tablets, dissolve in a solvent, and dilute to fall within the calibration range.
-
-
Reaction:
-
To each flask, add a specified volume of potassium permanganate solution to initiate oxidation.
-
Add a reagent solution containing acetylacetone and ammonium (B1175870) acetate.
-
-
Incubation and Measurement:
-
Heat the reaction flasks in a water bath at 37°C for 1 minute.[19]
-
Cool the flasks to room temperature and adjust the final volume to 10 mL with distilled water.
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which is approximately 412 nm, against a reagent blank.[19]
-
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of azithromycin in the unknown samples using the linear regression equation derived from the curve.[19]
Protocol for RP-HPLC-UV Determination of Azithromycin
This protocol outlines a simple reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of azithromycin in bulk and pharmaceutical forms.[6]
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 250 mm × 4.6 mm.[6]
-
Mobile Phase: Isocratic mixture of Methanol (B129727) and Buffer (e.g., phosphate (B84403) buffer) at a ratio of 90:10 (v/v).[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 500 µL.[6]
-
Temperature: Ambient.
Methodology:
-
Mobile Phase Preparation: Prepare the methanol and buffer solutions. Filter and degas the mobile phase prior to use.
-
Standard Stock Solution: Accurately weigh 10 mg of azithromycin reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase to obtain a concentration of 1.0 mg/mL. Store this stock solution at 4°C.[6]
-
Working Standard Solutions: Prepare fresh working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations suitable for constructing a calibration curve (e.g., starting from 1 µg/mL).
-
Sample Preparation:
-
For tablets, weigh and finely powder at least 20 tablets.
-
Transfer a quantity of powder equivalent to a known amount of azithromycin into a volumetric flask.
-
Add mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the azithromycin peak by its retention time and quantify the amount using the peak area against the calibration curve.
Conclusion
Azithromycin remains a clinically significant antibiotic due to its favorable chemical structure and multifaceted properties. Its 15-membered azalide ring provides a unique pharmacokinetic profile, while its ability to inhibit bacterial protein synthesis ensures broad-spectrum antibacterial efficacy. Furthermore, its capacity to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, highlights its role as an important immunomodulatory agent. The analytical protocols detailed herein provide robust frameworks for the quality control and quantitative analysis of azithromycin in research and pharmaceutical development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfizer Brand of Azithromycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Azithromycin (Zithromax) | C38H72N2O12 | CID 129010025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Azithromycin(83905-01-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. droracle.ai [droracle.ai]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Azithromycin treatment modulates the extracellular signal-regulated kinase mediated pathway and inhibits inflammatory cytokines and chemokines in epithelial cells from infertile women with recurrent Chlamydia trachomatis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of azithromycin in antiviral treatment: enhancement of interferon-dependent antiviral pathways and mitigation of inflammation may rely on inhibition of the MAPK cascade? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
Initial Studies on the Anti-inflammatory Effects of Azithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence from initial and subsequent studies has illuminated its potent anti-inflammatory and immunomodulatory effects, independent of its antibiotic activity. These properties have led to its investigation and use in various chronic inflammatory diseases. This technical guide provides an in-depth overview of the foundational studies that first characterized the anti-inflammatory actions of azithromycin, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Core Anti-inflammatory Mechanisms
Early research identified several key mechanisms through which azithromycin exerts its anti-inflammatory effects:
-
Inhibition of Pro-inflammatory Transcription Factors: Azithromycin was found to suppress the activation of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This inhibition prevents the transcription of numerous pro-inflammatory genes, thereby reducing the production of inflammatory mediators.
-
Modulation of Macrophage Phenotype: Initial studies demonstrated that azithromycin can polarize macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory and tissue-reparative M2 phenotype.[2][3]
-
Effects on Neutrophil Function: Azithromycin was shown to influence neutrophil activity, including reducing their influx into inflammatory sites and modulating their oxidative burst.[4]
Quantitative Data from Initial Studies
The following tables summarize key quantitative findings from early in vitro and in vivo studies investigating the anti-inflammatory effects of azithromycin.
Table 1: Inhibition of NF-κB Activation
| Cell Line | Stimulant | Azithromycin Concentration | Inhibition Metric | Quantitative Value | Reference |
| A549 (human lung carcinoma) | TNF-α | 56 µM | IC50 | 56 µM | [5][6][7] |
Table 2: In Vitro Effects on Cytokine Production in Macrophages
| Cell Line | Stimulant | Azithromycin Concentration | Cytokine | Effect | Quantitative Change | Reference |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-12 | Reduced | Significantly decreased (P < 0.001) | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-6 | Reduced | Significantly decreased (P < 0.001) | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-10 | Increased | Significantly increased (P = 0.003) | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | IL-12/IL-10 Ratio | Decreased | Reduced by 60% | [2] |
| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | IL-1β | Reduced | Significantly reduced | [8] |
| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | CCL-2 | Reduced | Significantly reduced | [8] |
| F508del-CF mouse alveolar macrophages (M1-induced) | LPS | 1 mg/L | TNF-α | Reduced | Significantly reduced | [8] |
Table 3: In Vitro Effects on Macrophage Phenotype Markers
| Cell Line | Stimulant | Azithromycin Treatment | Marker | Effect | Quantitative Change | Reference |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | Arginase activity | Increased | 10-fold increase | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | iNOS protein | Attenuated | Not specified | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | Mannose receptor (M2 marker) | Increased | Not specified | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | CD23 (M2 marker) | Increased | Not specified | [2] |
| J774 (murine macrophages) | IFN-γ + LPS | Not specified | CCR7 (M1 marker) | Inhibited | Not specified | [2] |
Table 4: In Vivo Effects on Lung Inflammation in a Murine Model
| Animal Model | Insult | Azithromycin Dose | Parameter | Effect | Quantitative Change | Reference |
| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | NF-κB nuclear translocation in lung homogenates | Inhibited | 52% inhibition (P < 0.05) | [9] |
| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | TNF-α in BAL fluid | Reduced | Significantly reduced | [9] |
| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | G-CSF in BAL fluid | Reduced | Significantly reduced | [9] |
| Mice with LPS-induced lung inflammation | Intratracheal LPS | Not specified | MCP-1 in BAL fluid | Reduced | Significantly reduced | [9] |
Experimental Protocols
In Vitro NF-κB Inhibition Assay (Based on Cheung et al., 2010)
-
Cell Line: A549 human lung carcinoma cells.
-
Assay Principle: A reporter gene assay is used where the luciferase gene is under the control of an NF-κB responsive element. Activation of NF-κB leads to the expression of luciferase, which can be quantified.
-
Procedure:
-
A549 cells are cultured in appropriate media and seeded into 96-well plates.
-
Cells are transfected with the NF-κB-luciferase reporter construct.
-
After an incubation period to allow for gene expression, cells are treated with varying concentrations of azithromycin for a specified duration.
-
NF-κB activation is induced by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Following stimulation, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vitro Macrophage Polarization and Cytokine Analysis (Based on Murphy et al., 2008)
-
Cell Line: J774 murine macrophage cell line.
-
Procedure:
-
J774 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates and allowed to adhere.
-
To induce M1 (classical) activation, cells are stimulated with Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS).
-
To induce M2 (alternative) activation, cells are stimulated with Interleukin-4 (IL-4) and Interleukin-13 (IL-13).
-
For experimental groups, azithromycin is added to the culture medium at desired concentrations during the stimulation period.
-
After a 24-hour incubation, supernatants are collected for cytokine analysis using Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, IL-10, and IL-12.
-
Cell lysates are prepared for analysis of M1/M2 markers (e.g., iNOS, arginase) by Western blot or activity assays.
-
In Vivo Murine Model of LPS-Induced Lung Inflammation (Based on Ianaro et al.)
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are anesthetized.
-
A solution of Lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung inflammation.
-
Azithromycin is administered orally at a specified dose and time point relative to the LPS challenge.
-
At a predetermined time after LPS instillation, animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect fluid for cell counting and cytokine analysis.
-
Lung tissue is harvested for histological examination and homogenization to assess inflammatory markers and NF-κB activation via Western blot for the p65 subunit in nuclear and cytoplasmic fractions.
-
Signaling Pathways and Experimental Workflows
Azithromycin's Inhibition of the NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of azithromycin. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Azithromycin has been shown to interfere with this cascade, contributing to the stability of IκB and preventing NF-κB nuclear translocation.[9][10]
Macrophage Polarization Workflow
This diagram outlines the experimental workflow for studying the effect of azithromycin on macrophage polarization. Monocytes or macrophage cell lines are cultured and then stimulated with specific cytokine cocktails to induce either a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Azithromycin is introduced to assess its ability to modulate this polarization, and the resulting macrophage phenotype is characterized by analyzing cell surface markers, cytokine secretion profiles, and the expression of key functional enzymes.
Conclusion
The initial studies on the anti-inflammatory properties of azithromycin laid a crucial foundation for understanding its therapeutic potential beyond its antibiotic effects. Through the inhibition of key pro-inflammatory signaling pathways like NF-κB, the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype, and its effects on neutrophil function, azithromycin has demonstrated significant immunomodulatory capabilities. The quantitative data and experimental protocols from these early investigations have been instrumental in guiding further research and the clinical application of azithromycin in a range of chronic inflammatory conditions. This guide serves as a technical resource for researchers and drug development professionals to build upon this foundational knowledge in the ongoing exploration of azithromycin's therapeutic benefits.
References
- 1. Azithromycin for episodes with asthma-like symptoms in young children aged 1–3 years: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin's Antiviral Potential: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Evidence for Azithromycin (B1666446) in the Context of Viral Infections
Introduction
Azithromycin, a macrolide antibiotic with a well-established safety profile, has garnered significant scientific interest for its potential antiviral and immunomodulatory properties. Beyond its primary antibacterial function of inhibiting protein synthesis by binding to the 50S ribosomal subunit, a growing body of preclinical evidence suggests that azithromycin may modulate the host response to various viral pathogens. This has led to its investigation in the context of several viral infections, including those caused by Zika virus, influenza viruses, rhinoviruses, and coronaviruses.[1][2][3]
This technical guide provides a comprehensive overview of the preliminary research on azithromycin's effects against viral infections, with a focus on quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying molecular pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Antiviral Activity: Quantitative Data Summary
The antiviral efficacy of azithromycin has been evaluated against a range of viruses in various cell-based assays. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1.1: In Vitro Efficacy of Azithromycin Against RNA Viruses
| Virus | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference(s) |
| Zika Virus (ZIKV) | Vero | qRT-PCR / Plaque Assay | EC50 | 6.59 | [4] |
| A549 | qRT-PCR | IC50 | 4.44 | [4] | |
| Huh7 | qRT-PCR | IC50 | 1.23 - 4.97 | [4] | |
| U87 (glial cells) | Flow Cytometry | EC50 | 2.1 - 5.1 | [5] | |
| SARS-CoV-2 | Vero E6 | Not Specified | EC50 | 2.12 | [6][7][8] |
| Influenza A (H1N1) | A549 | Not Specified | IC50 | 58 | [8] |
| Dengue Virus (DENV-2) | Vero | qRT-PCR | IC50 | 3.71 | [4] |
| Ebola Virus (EBOV) | Hela | Pseudovirion Entry Assay | EC50 | 0.69 - 2.79 | [7] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Table 1.2: In Vivo Efficacy of Azithromycin in an Influenza A (H1N1) Mouse Model
| Animal Model | Treatment Protocol | Outcome Measured | Result | Reference(s) |
| Mice infected with A(H1N1)pdm09 | Single intranasal administration | Viral load in lungs | Significantly reduced | [9][10][11] |
| Hypothermia | Relieved | [9][10][11] |
Proposed Mechanisms of Action
Azithromycin's potential antiviral effects are believed to be multifactorial, primarily involving the modulation of the host immune response rather than direct action on viral components. The two main proposed mechanisms are the enhancement of the interferon-mediated antiviral response and the attenuation of excessive inflammation.
Enhancement of Interferon Signaling
In vitro studies have shown that azithromycin can amplify the production of type I and III interferons (IFNs), which are critical for innate antiviral immunity.[12] This effect is thought to be mediated by the upregulation of viral RNA sensors such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[12] Upon viral RNA recognition, these sensors trigger a signaling cascade that leads to the phosphorylation and activation of transcription factors like IRF3 (Interferon Regulatory Factor 3), which in turn induces the expression of interferons and interferon-stimulated genes (ISGs).[1]
References
- 1. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A Virus Inhibits Alveolar Fluid Clearance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin augments rhinovirus-induced IFNβ via cytosolic MDA5 in experimental models of asthma exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. escholarship.org [escholarship.org]
- 10. Azithromycin Attenuates Lung Inflammation in a Mouse Model of Ventilator-Associated Pneumonia by Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Azithromycin augments rhinovirus-induced IFNβ via cytosolic MDA5 in experimental models of asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin's Immunomodulatory Role: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azithromycin (B1666446), a macrolide antibiotic, is increasingly recognized for its significant immunomodulatory properties, independent of its antimicrobial activity. This technical guide provides an in-depth analysis of azithromycin's role in modulating the immune response, with a focus on its effects on key immune cells, the underlying signaling pathways, and its therapeutic potential in inflammatory and infectious diseases. This document summarizes quantitative data on its effects, details key experimental protocols for its study, and provides visual representations of its mechanisms of action.
Introduction
Beyond its established use in treating bacterial infections, azithromycin has demonstrated potent anti-inflammatory and immunomodulatory effects. These properties have led to its investigation and use in chronic inflammatory conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and non-cystic fibrosis bronchiectasis.[1] This guide delves into the cellular and molecular mechanisms that underpin these clinically observed benefits.
Effects on Innate Immunity
Azithromycin profoundly influences the key effector cells of the innate immune system, particularly neutrophils and macrophages.
Neutrophil Modulation
Azithromycin accumulates in neutrophils and modulates their function in a biphasic manner.[2] Initially, it can enhance the oxidative response to particulate stimuli.[2] Subsequently, it promotes a delayed downregulation of the oxidative burst and an increase in neutrophil apoptosis, which is crucial for the resolution of inflammation and prevention of tissue damage.[2][3] Azithromycin has also been shown to inhibit neutrophil accumulation in the airways by affecting interleukin-17 (IL-17) downstream signals.[4]
Quantitative Data: Azithromycin's Effect on Neutrophil Function
| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |
| Apoptosis | Human PMNs | 10.27% +/- 1.48% (vs. 2.19% +/- 0.42% in controls) after 1h | Significant induction of apoptosis | [3] |
| Oxidative Burst (PMA-stimulated) | Human Neutrophils | IC50: 856 µg/mL (15 min), 30 µg/mL (4h) | Time-dependent inhibition | [5] |
| Neutrophil-mobilizing cytokines (MIP-2, CXCL-5, GM-CSF) | Mouse BAL fluid | Pretreatment | Significant inhibition of mIL-17-induced release | [4] |
Macrophage Polarization
Azithromycin plays a critical role in directing macrophage polarization towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. This shift is characterized by changes in surface marker expression and cytokine production. Azithromycin treatment of M1-polarized macrophages leads to a significant reduction in pro-inflammatory cytokines such as IL-1β, TNF-α, and CCL-2.[6] Conversely, it promotes the expression of M2 markers like CD209 and the release of anti-inflammatory cytokines.[7][8]
Quantitative Data: Azithromycin's Effect on Macrophage Polarization and Cytokine Production
| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |
| IL-1β, CCL-2, TNF-α | M1-induced CF and wild-type alveolar macrophages | 1 mg/L | Significant reduction in expression | [6] |
| IL-6 and IL-10 | Human and CF M1 macrophages | Not specified | Significant increase in release | [7][9] |
| CD209+ M2 macrophages | CF macrophages | Not specified | Increased percentage | [7][8] |
| CCL18 | Human and CF M2 macrophages | Not specified | Enhanced release | [7] |
| IL-1α and TNF-α | Human Monocytes | Physiologically achievable concentrations | Decrease in 100% of individuals | [10] |
Effects on Adaptive Immunity
Azithromycin also exerts significant immunomodulatory effects on T-cells, key players in the adaptive immune response.
T-Cell Proliferation and Cytokine Secretion
Azithromycin has been shown to suppress the proliferation of CD4+ T-cells in a dose-dependent manner.[11] This inhibition is accompanied by a reduction in the secretion of several key cytokines, including IL-2, IL-10, and IFN-γ.[11]
Quantitative Data: Azithromycin's Effect on T-Cell Function
| Parameter | Cell Type | Azithromycin Concentration | Effect | Reference |
| CD4+ T-cell Proliferation | Human CD4+ T-cells | 10 mg/L | Reduced to a median proliferation rate of 0.45 | [11] |
| IL-2 Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.40 | [11] |
| IL-10 Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.34 | [11] |
| IFN-γ Secretion | Human CD4+ T-cells | 10 mg/L | Normalized mean level reduced to 0.50 | [11] |
| CD27 Expression | Human T-lymphocytes | 40 µg/ml | Downregulation on activated T-cells | [12] |
Core Signaling Pathways Modulated by Azithromycin
The immunomodulatory effects of azithromycin are mediated through its influence on several key intracellular signaling pathways.
NF-κB Signaling Pathway
A primary mechanism of azithromycin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14] This leads to a downstream reduction in the transcription of pro-inflammatory genes.
Caption: Azithromycin inhibits the NF-κB signaling pathway.
mTOR Signaling Pathway
Azithromycin has been shown to directly inhibit the activity of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival.[11][15] This inhibition contributes to its suppressive effects on T-cell activation and proliferation.[11][15]
Caption: Azithromycin suppresses T-cell activation via mTOR inhibition.
Detailed Experimental Protocols
Macrophage Polarization Assay
This protocol details the in vitro polarization of macrophages to study the effects of azithromycin.
-
Cell Culture: Culture J774 murine macrophages or human monocyte-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Plating: Plate cells at a density of 2.5 x 10^5 cells/mL in 24-well plates and allow them to adhere.[13][16]
-
Polarization:
-
M1 Polarization: Add IFN-γ (final concentration 20 ng/mL) to the cell culture.[13][16]
-
M2 Polarization: Add IL-4 and IL-13 (final concentration 10 ng/mL each) to the cell culture.[13][16]
-
Azithromycin Treatment: For experimental wells, add azithromycin at desired concentrations (e.g., 5 to 100 µM) along with the polarizing cytokines.[13]
-
-
Incubation: Incubate the cells overnight at 37°C with 5% CO2.
-
Stimulation: Stimulate the polarized cells with LPS (final concentration 100 ng/mL) and incubate for 24 hours.[16]
-
Analysis:
-
Cytokine Analysis: Collect the supernatant and measure cytokine levels (e.g., IL-12, IL-10, CCL18) using ELISA.[16][17]
-
Surface Marker Analysis: Harvest the cells and stain for M1 (e.g., CD80) and M2 (e.g., CD206, CD209) markers for flow cytometry analysis.[8][17][18]
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR for genes associated with M1 (e.g., iNOS) and M2 (e.g., Arginase-1, CCL18) phenotypes.[8][13]
-
Caption: Experimental workflow for macrophage polarization assay.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes the assessment of neutrophil migration in response to chemoattractants.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[19][20]
-
Cell Preparation: Resuspend isolated neutrophils in assay medium (e.g., HBSS with Ca2+/Mg2+) at a concentration of 2 x 10^6 cells/mL.[19]
-
Assay Setup:
-
Add chemoattractant (e.g., IL-8 or fMLP) to the lower chamber of a Boyden chamber apparatus.[20][21]
-
For experimental conditions, add azithromycin at desired concentrations to the lower chamber with the chemoattractant.
-
Place a permeable membrane (e.g., 5.0 µm pore size) between the upper and lower chambers.[20]
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 1 hour at 37°C.[20][21]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the lower surface of the membrane using light microscopy.[19]
-
T-Cell Proliferation Assay (CFSE)
This protocol outlines the measurement of T-cell proliferation using CFSE dye dilution.
-
T-Cell Isolation: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5 µM for 10 minutes at 37°C.[22]
-
Cell Culture:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.[23]
-
Add azithromycin at desired concentrations to the experimental wells.
-
-
Incubation: Culture the cells for 3 days.[23]
-
Analysis:
Western Blot for NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway.
-
Cell Treatment: Treat macrophages with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of azithromycin for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.[24]
-
Nuclear and Cytoplasmic Fractionation: For analyzing p65 translocation, separate the nuclear and cytoplasmic fractions of the cell lysates.[13]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα, phospho-IκBα, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[25]
Conclusion
Azithromycin exhibits a multifaceted immunomodulatory profile, influencing a range of immune cells and signaling pathways. Its ability to promote the resolution of inflammation by modulating neutrophil function, driving anti-inflammatory macrophage polarization, and suppressing T-cell activation underscores its therapeutic potential beyond its antimicrobial properties. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory effects of azithromycin. Further research is warranted to fully elucidate its mechanisms of action and optimize its clinical application in a variety of inflammatory and infectious diseases.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis, oxidative metabolism and interleukin-8 production in human neutrophils exposed to azithromycin: effects of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azithromycin inhibits neutrophil accumulation in airways by affecting interleukin-17 downstream signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin impact on neutrophil oxidative metabolism depends on exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Azithromycin Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of clarithromycin and azithromycin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin suppresses CD4+ T-cell activation by direct modulation of mTOR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azithromycin suppresses CD4(+) T-cell activation by direct modulation of mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. criver.com [criver.com]
- 22. mucosalimmunology.ch [mucosalimmunology.ch]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic Effects of Azithromycin and STING Agonist Promote IFN-I Production by Enhancing the Activation of STING-TBK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Azithromycin Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin (B1666446), a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is, however, increasingly threatened by the emergence and spread of antibiotic resistance. A thorough understanding of the molecular mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies and for the effective management of infectious diseases. This technical guide provides a comprehensive overview of the core mechanisms of azithromycin resistance, focusing on target site modification, efflux pumps, and enzymatic inactivation. It further details experimental protocols for the investigation of these mechanisms and presents relevant quantitative data in a structured format.
Target Site Modification: Alterations in the Bacterial Ribosome
The primary mechanism of action of azithromycin is the inhibition of bacterial protein synthesis through its binding to the 50S ribosomal subunit. Alterations in the drug's binding site on the ribosome can significantly reduce its efficacy.
Mechanism
The most common form of target site modification involves mutations in the 23S rRNA gene, a critical component of the 50S ribosomal subunit. Specific point mutations, most notably at positions A2058 and A2059 (E. coli numbering), prevent azithromycin from binding effectively, thereby allowing protein synthesis to continue. Additionally, mutations in the genes encoding ribosomal proteins L4 and L22, which are also part of the 50S subunit, can contribute to resistance, often by altering the conformation of the 23S rRNA. Another significant mechanism is the methylation of the 23S rRNA, mediated by erythromycin (B1671065) ribosomal methylase (Erm) enzymes. These enzymes, encoded by erm genes (e.g., ermA, ermB, ermC), add one or two methyl groups to a specific adenine (B156593) residue (A2058) in the 23S rRNA. This modification sterically hinders the binding of macrolides, including azithromycin, to the ribosome.
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MICs) of azithromycin for Streptococcus pneumoniae isolates with and without 23S rRNA mutations.
| Bacterial Species | Resistance Mechanism | Azithromycin MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Wild-type 23S rRNA | ≤ 0.5 | [1][2] |
| Streptococcus pneumoniae | A2058G mutation in 23S rRNA | 16 - >256 | [2] |
| Streptococcus pneumoniae | A2059G mutation in 23S rRNA | 32 - >256 | [2] |
| Streptococcus pneumoniae | C2611T mutation in 23S rRNA | 4 - 64 | [2] |
The prevalence of erm genes varies among different bacterial species and geographical locations. The table below shows the prevalence of different erm genes in erythromycin-resistant Staphylococcus aureus isolates from European university hospitals.
| Gene | Prevalence in MRSA (%) | Prevalence in MSSA (%) | Reference |
| ermA | 88 | 38 | [3][4] |
| ermC | 5 | 47 | [3][4] |
| ermB | <1 | <1 | [3][4] |
Experimental Protocol: 23S rRNA Gene Sequencing for Mutation Analysis
This protocol outlines the steps for identifying mutations in the 23S rRNA gene associated with azithromycin resistance using Sanger sequencing.
1. DNA Extraction: a. Culture the bacterial isolate of interest overnight on appropriate agar (B569324) medium. b. Harvest a single colony and resuspend it in 100 µL of sterile, nuclease-free water. c. Lyse the bacterial cells by heating at 95°C for 10 minutes. d. Centrifuge at 13,000 x g for 5 minutes to pellet cellular debris. e. Use the supernatant containing the genomic DNA as the template for PCR.
2. PCR Amplification of the 23S rRNA Gene: a. Prepare a PCR master mix containing:
- 10 µL of 5x PCR buffer
- 1 µL of 10 mM dNTPs
- 1 µL of 10 µM forward primer (targeting a conserved region upstream of the mutation hotspot)
- 1 µL of 10 µM reverse primer (targeting a conserved region downstream of the mutation hotspot)
- 0.5 µL of Taq DNA polymerase
- 31.5 µL of nuclease-free water b. Add 5 µL of the extracted genomic DNA to 45 µL of the master mix. c. Perform PCR using the following cycling conditions:
- Initial denaturation: 95°C for 5 minutes
- 35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 30 seconds
- Extension: 72°C for 1 minute
- Final extension: 72°C for 10 minutes
3. PCR Product Purification: a. Run the entire PCR product on a 1% agarose (B213101) gel to confirm the presence of a single amplicon of the expected size. b. Excise the DNA band from the gel and purify the DNA using a commercial gel extraction kit, following the manufacturer's instructions.
4. Sanger Sequencing: a. Prepare the sequencing reaction by combining:
- 50-100 ng of purified PCR product
- 3.2 pmol of either the forward or reverse primer used for PCR
- Nuclease-free water to a final volume of 10 µL b. Submit the sample for Sanger sequencing at a sequencing facility.
5. Sequence Analysis: a. Align the obtained sequence with a wild-type 23S rRNA reference sequence from a susceptible strain of the same bacterial species. b. Identify any nucleotide substitutions, insertions, or deletions in the region of interest (e.g., domain V, positions 2058, 2059).
Visualization
Caption: Mechanism of azithromycin action and resistance via target site modification.
Efflux Pumps: Actively Removing Azithromycin
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps is a significant mechanism of resistance to azithromycin.
Mechanism
Several families of efflux pumps contribute to azithromycin resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family is particularly important. The AcrAB-TolC system in Escherichia coli and the MexAB-OprM and MexCD-OprJ systems in Pseudomonas aeruginosa are well-characterized RND pumps that can extrude azithromycin. In Gram-positive bacteria, pumps belonging to the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily are more common. The MtrCDE efflux system in Neisseria gonorrhoeae is another example of a pump that confers resistance to azithromycin. Overexpression of these pumps can result from mutations in their regulatory genes, leading to increased production of the pump components and enhanced extrusion of the antibiotic.
Quantitative Data
The following table shows the impact of the efflux pump inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) on the azithromycin MIC for E. coli isolates. A significant decrease in MIC in the presence of an inhibitor indicates the involvement of efflux pumps in resistance.
| Bacterial Species | Condition | Azithromycin MIC Range (µg/mL) | Fold Decrease in MIC with PAβN | Reference |
| Escherichia coli | Without PAβN | 16 - >256 | - | [5] |
| Escherichia coli | With PAβN (20 µg/mL) | 1 - 32 | 4 - 128 | [5] |
Experimental Protocol: Efflux Pump Activity Assay using Ethidium (B1194527) Bromide
This protocol describes a fluorescence-based assay to measure efflux pump activity using ethidium bromide (EtBr), a common substrate for many bacterial efflux pumps.
1. Preparation of Bacterial Cells: a. Grow the bacterial culture overnight in a suitable broth medium. b. Inoculate fresh broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6). c. Harvest the cells by centrifugation at 5,000 x g for 10 minutes. d. Wash the cell pellet twice with phosphate-buffered saline (PBS). e. Resuspend the cells in PBS to an OD600 of 0.4.
2. Ethidium Bromide Accumulation Assay: a. To a 96-well black, clear-bottom microplate, add 50 µL of the bacterial cell suspension to each well. b. To test the effect of an efflux pump inhibitor, add the inhibitor (e.g., PAβN at a final concentration of 20 µg/mL) to the desired wells and incubate for 10 minutes at room temperature. c. Add EtBr to all wells to a final concentration of 2 µg/mL. d. Immediately place the plate in a fluorescence microplate reader. e. Measure the fluorescence every minute for 60 minutes using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
3. Data Analysis: a. Plot the fluorescence intensity over time for each condition (with and without the inhibitor). b. A lower level of fluorescence in the absence of the inhibitor compared to its presence indicates active efflux of EtBr. The difference in the steady-state fluorescence levels is proportional to the efflux pump activity.
Visualization
Caption: Experimental workflow for determining bacterial efflux pump activity.
Enzymatic Inactivation: Modifying the Azithromycin Molecule
A third mechanism of resistance involves the enzymatic modification of the azithromycin molecule, rendering it inactive.
Mechanism
Two main classes of enzymes are responsible for the enzymatic inactivation of macrolides: esterases and phosphotransferases.
-
Erythromycin esterases , encoded by ere genes (e.g., ereA, ereB), hydrolyze the lactone ring of 14- and 15-membered macrolides, including azithromycin. This linearization of the molecule prevents it from binding to the ribosome.
-
Macrolide phosphotransferases , encoded by mph genes (e.g., mphA, mphB), inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar. This modification also sterically hinders the binding of the antibiotic to its ribosomal target. The mph(A) gene is particularly prevalent in azithromycin-resistant E. coli.
Quantitative Data
The following table shows the distribution of azithromycin MICs for E. coli isolates with and without the mph(A) gene.
| Bacterial Species | Genotype | Azithromycin MIC50 (µg/mL) | Azithromycin MIC90 (µg/mL) | Reference |
| Escherichia coli | mph(A) negative | 4 | 16 | [6] |
| Escherichia coli | mph(A) positive | 64 | >256 | [6] |
Experimental Protocol: Macrolide Phosphotransferase (MPH) Activity Assay
This protocol describes a method to detect MPH activity in bacterial crude extracts.
1. Preparation of Crude Bacterial Extract: a. Grow a 100 mL culture of the bacterial isolate to late-log phase. b. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. c. Wash the cell pellet with 50 mM Tris-HCl (pH 7.8). d. Resuspend the pellet in 5 mL of the same buffer. e. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off). f. Centrifuge at 20,000 x g for 30 minutes at 4°C to remove cell debris. g. The supernatant is the crude cell extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Inactivation Reaction: a. Prepare a reaction mixture containing:
- 20 µL of 100 mM Tris-HCl (pH 7.8)
- 10 µL of 100 mM MgCl2
- 10 µL of 100 mM ATP
- 10 µL of azithromycin solution (1 mg/mL)
- 50 µL of crude cell extract (adjusted to a standard protein concentration) b. Incubate the reaction mixture at 37°C for 1 hour. c. As a negative control, prepare a reaction mixture without ATP.
3. Detection of Inactivation (Bioassay): a. Prepare an agar plate seeded with a susceptible indicator strain (e.g., Bacillus subtilis). b. Place sterile paper discs onto the agar surface. c. Spot 20 µL of the reaction mixture (and the negative control) onto separate discs. d. Incubate the plate overnight at 37°C. e. A smaller or absent zone of inhibition around the disc with the complete reaction mixture compared to the negative control indicates enzymatic inactivation of azithromycin.
Visualization
References
- 1. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prevalence of macrolide-resistance genes in Staphylococcus aureus and Enterococcus faecium isolates from 24 European university hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new plasmid carrying mphA causes prevalence of azithromycin resistance in enterotoxigenic Escherichia coli serogroup O6 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azithromycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to azithromycin (B1666446). The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Azithromycin is a macrolide antibiotic effective against a wide range of bacteria. Accurate in vitro susceptibility testing is crucial for guiding therapeutic choices, monitoring resistance trends, and in the development of new antimicrobial agents. The most common methods for determining azithromycin susceptibility are broth microdilution, disk diffusion, and gradient diffusion. Each method has its specific applications, advantages, and limitations.
Key Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of azithromycin in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of azithromycin that prevents visible growth.
Detailed Protocol:
-
Preparation of Azithromycin Stock Solution:
-
Prepare a stock solution of azithromycin powder in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of azithromycin to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final azithromycin concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.[1]
-
-
Inoculum Preparation:
-
From a pure, overnight culture on a suitable agar (B569324) medium, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) and enriched media may be required.[2][3]
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of azithromycin at which there is no visible growth.
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
Principle: A paper disk impregnated with a standardized amount of azithromycin (15 µg) is placed on an agar plate uniformly inoculated with the test organism. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and correlated with the susceptibility of the organism.
Detailed Protocol:
-
Media Preparation:
-
Use Mueller-Hinton Agar (MHA) at a depth of 4 mm. The pH of the medium should be between 7.2 and 7.4.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply a 15 µg azithromycin disk to the surface of the inoculated agar plate.
-
Ensure complete contact between the disk and the agar surface. Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours in ambient air. For certain organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation in 5% CO2 is required.[4]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria established by CLSI or EUCAST.
-
Gradient Diffusion Method (E-test)
The gradient diffusion method is a quantitative technique that determines the MIC of an antimicrobial agent.
Principle: A plastic strip impregnated with a predefined gradient of azithromycin concentrations is placed on an inoculated agar plate. During incubation, the antibiotic diffuses into the agar, creating a continuous concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Detailed Protocol:
-
Media and Inoculum Preparation:
-
Prepare the agar plate and bacterial inoculum as described for the disk diffusion method.
-
-
Application of Gradient Strip:
-
Aseptically apply the azithromycin gradient strip to the surface of the inoculated agar plate with the concentration scale facing upwards.
-
-
Incubation:
-
Incubate the plates under the same conditions as for the disk diffusion method.
-
-
Reading and Interpretation:
-
After incubation, read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
-
Interpret the MIC value according to the established breakpoints for azithromycin.
-
Data Presentation
Table 1: Azithromycin MIC Breakpoints (µg/mL) from CLSI and EUCAST
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |
| Salmonella Typhi | ≤16 / - / ≥32[5] | ≤16 / >16 |
| Neisseria gonorrhoeae | ≤1 / - / -[6] | ≤0.25 / >0.5 |
| Haemophilus influenzae | ≤4 / - / - | ≤0.125 / >0.125 |
| Streptococcus pneumoniae | ≤0.5 / 1 / ≥2 | ≤0.25 / >0.5 |
| Staphylococcus aureus | - | ≤1 / >2 |
Note: Breakpoints can be updated. Always refer to the latest versions of CLSI M100 and EUCAST breakpoint tables.[7][8][9]
Table 2: Azithromycin Disk Diffusion Zone Diameter Breakpoints (mm) from CLSI and EUCAST
| Organism | Disk Content | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |
| Salmonella Typhi | 15 µg | ≥13 / - / ≤12[5] | - |
| Haemophilus influenzae | 15 µg | ≥12 / - / - | - |
| Streptococcus pneumoniae | 15 µg | ≥18 / 14-17 / ≤13 | - |
| Staphylococcus aureus | 15 µg | - | ≥18 / <18 |
Note: EUCAST does not provide zone diameter breakpoints for azithromycin for some organisms and recommends MIC determination.[10]
Table 3: Quality Control Ranges for Azithromycin Susceptibility Testing
| Quality Control Strain | Method | CLSI QC Range (µg/mL or mm) | EUCAST QC Range (µg/mL or mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 2.0-8.0 µg/mL[11] | 2-8 µg/mL |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.25-1.0 µg/mL[11] | 0.25-1 µg/mL[12] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 1.0-4.0 µg/mL[11] | 1-4 µg/mL |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 21-26 mm[11] | 21-27 mm |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | 1-4 µg/mL | 1-4 µg/mL |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | 13-19 mm | 13-19 mm |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | 0.03-0.12 µg/mL | 0.03-0.12 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion | 19-25 mm | 19-25 mm |
| Neisseria gonorrhoeae ATCC® 49226 | Agar Dilution | 0.25-1 µg/mL | 0.25-1 µg/mL |
Note: Quality control ranges should be verified in each laboratory. Always refer to the latest CLSI and EUCAST documentation for the most current QC ranges.[12]
Mandatory Visualizations
Caption: Broth Microdilution Workflow for MIC Determination.
Caption: Disk Diffusion (Kirby-Bauer) Workflow.
Caption: Gradient Diffusion (E-test) Workflow for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in Azithromycin Susceptibility Results for Neisseria gonorrhoeae Obtained Using Gradient MIC Strip and Agar Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MR04 | Azithromycin Breakpoint for Neisseria gonorrhoeae [clsi.org]
- 7. fda.gov [fda.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. megumed.de [megumed.de]
- 10. szu.gov.cz [szu.gov.cz]
- 11. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols: Preparation and Use of Azithromycin in Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro cell culture studies.
Introduction: Azithromycin (B1666446) is a macrolide antibiotic belonging to the azalide subclass, known for its efficacy against a broad spectrum of bacteria by inhibiting protein synthesis.[1][2][3] Beyond its antimicrobial properties, azithromycin exhibits significant immunomodulatory and anti-inflammatory effects, making it a valuable tool for research in cell biology, particularly in studies of inflammation, immune response, and host-pathogen interactions.[1][4] It achieves this by modulating key signaling pathways involving transcription factors such as NF-κB and AP-1, which regulate the expression of pro-inflammatory cytokines.[1][4] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for preparing azithromycin stock solutions and offers guidance on its application in cell culture.
Quantitative Data Summary
For accurate preparation, refer to the physical and chemical properties of azithromycin summarized below.
Table 1: Physicochemical Properties of Azithromycin
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃₈H₇₂N₂O₁₂ | [5] |
| Molecular Weight | 749.0 g/mol | [5] |
| CAS Number | 83905-01-5 | [5] |
| Appearance | Crystalline solid / White powder | [5][6] |
| Storage (Solid) | -20°C | [5] |
| Stability (Solid) | ≥ 4 years at -20°C |[5] |
Table 2: Solubility of Azithromycin
| Solvent | Reported Solubility | Source(s) |
|---|---|---|
| DMSO | ~5 mg/mL to 100 mg/mL | [5][7][8] |
| Ethanol (B145695) | ~16 mg/mL to 100 mg/mL | [5][7][8] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| Water / Aqueous Buffers | Sparingly soluble / Insoluble | [5][6][7] |
Note: Solubility can vary between suppliers and batches. It is recommended to use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility.[7][8]
Table 3: Recommended Storage and Stability of Azithromycin Solutions
| Solution Type | Storage Temperature | Stability | Source(s) |
|---|---|---|---|
| Stock Solution (in DMSO or Ethanol) | -20°C | Store in small aliquots to avoid freeze-thaw cycles. Stable for several months. | [9] |
| Aqueous Working Solution | 2-8°C | Recommended for use within one day. | [5][10] |
| Diluted IV Solution (for reference) | ≤ 30°C or 2-8°C (refrigerated) | 24 hours (room temp) or 72 hours (refrigerated). |[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Azithromycin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
Azithromycin powder (MW: 749.0 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing azithromycin stock solution.
Procedure:
-
Calculation: Determine the mass of azithromycin powder required.
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 749.0 g/mol × 1000 mg/g = 7.49 mg
-
-
Weighing: Carefully weigh out 7.49 mg of azithromycin powder using an analytical balance and place it into a sterile conical tube.
-
Dissolving:
-
Add 1 mL of high-quality DMSO to the tube containing the azithromycin powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
-
Sterilization (Optional): Solutions prepared in DMSO or ethanol for cell culture use typically do not require filter sterilization, as the solvent is inhospitable to microbial growth.[9] If desired, a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) can be used.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C, protected from light. This minimizes degradation from repeated freeze-thaw cycles.[9]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM azithromycin stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution: Perform serial dilutions of the stock solution directly into your complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
The stock solution (10 mM) is 1000x more concentrated than the desired working solution (10 µM).
-
Volume of stock needed = (Final Volume × Final Concentration) / Stock Concentration
-
Volume of stock needed = (10 mL × 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
-
Mixing and Application: Mix gently by pipetting or inverting the tube/flask. Immediately add the medicated medium to your cell cultures.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with culture medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for azithromycin treatment. This ensures that any observed effects are due to the drug and not the solvent.
Application Notes and Best Practices
-
Working Concentration: The effective concentration of azithromycin can vary significantly depending on the cell type and the biological process being studied. Published studies have used concentrations ranging from the low micromolar (µM) range (e.g., 0.7 to 10 µM) for anti-inflammatory or antiviral effects.[5][7] It is strongly recommended to perform a dose-response (or concentration-response) experiment to determine the optimal concentration for your specific experimental system.
-
Immunomodulatory Mechanism: In mammalian cells, azithromycin is known to exert anti-inflammatory effects by inhibiting the activation of key transcription factors like NF-κB and AP-1.[1][4] This leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8.[1][5]
Simplified Signaling Pathway of Azithromycin's Anti-inflammatory Action
Caption: Azithromycin inhibits inflammatory signaling pathways.
-
Safety Precautions: Azithromycin is a bioactive compound. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Quality Control: Always use fresh, high-purity solvents. Ensure the azithromycin powder has been stored correctly at -20°C. Visually inspect stock solutions for any precipitation before use; if present, warm gently and vortex to redissolve. If precipitation persists, the solution may be supersaturated and should be remade.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. Azithromycin - Wikipedia [en.wikipedia.org]
- 4. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. actascientific.com [actascientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. ZITHROMAX (azithromycin dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
Application Note: Quantitative Analysis of Azithromycin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Azithromycin (B1666446) is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1] It is utilized in the treatment of respiratory, skin, and sexually transmitted infections.[1][2] Accurate quantification of azithromycin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method for determining azithromycin concentrations in biological fluids due to its high sensitivity, specificity, and speed.[1][2]
This document provides a detailed protocol for the quantitative analysis of azithromycin in human plasma using LC-MS/MS, based on established and validated methods. The protocol covers sample preparation by solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection.
Principle of the Method
The method involves the extraction of azithromycin and an internal standard (IS) from a plasma sample, followed by separation using liquid chromatography and detection by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard, such as Azithromycin-d5, is common to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[2][4] Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion electrospray ionization (ESI) mode.[2][5]
Quantitative Data Summary
Several LC-MS/MS methods have been validated for the quantification of azithromycin in various biological matrices. The following tables summarize the key quantitative parameters from different published protocols.
Table 1: Comparison of LC-MS/MS Methods for Azithromycin Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Plasma) | Method 3 (Tears) | Method 4 (Plasma) |
| Extraction Method | Solid-Phase Extraction (SPE)[2][4] | Liquid-Liquid Extraction (LLE)[6] | Methanol-Water Extraction[7] | Protein Precipitation[8] |
| Internal Standard | Azithromycin-d5[2][4] | Clarithromycin[6] | Azithromycin-d3[7] | Roxithromycin[8] |
| Linearity Range | 0.5 - 2,000 ng/mL[2][4] | 2 - 1,000 ng/mL[6][9] | 5 - 1,000 ng/mL[7] | 2 - 1,000 ng/mL[8] |
| LLOQ | 0.5 ng/mL[2][4] | 2 ng/mL[6][9] | 5 ng/mL[7] | 2 ng/mL[8] |
| Extraction Recovery | ~90%[2][4] | ~81.2%[6] | Not Specified | ~82%[8] |
| Total Run Time | 4.5 minutes[2][4] | Not Specified | 4.5 minutes[7] | 2.0 minutes[8] |
Experimental Protocols
This section details the materials and step-by-step procedures for the analysis. The protocol described is a composite high-throughput method based on solid-phase extraction for robust and clean sample preparation.[2][4]
Materials and Reagents
-
Azithromycin reference standard
-
Azithromycin-d5 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)[2]
-
Acetonitrile (LC-MS grade)[2]
-
Formic acid (LC-MS grade)[2]
-
Ultrapure water
-
Blank human plasma (with K3EDTA as anticoagulant)[10]
-
Solid-Phase Extraction (SPE) cartridges
-
Polypropylene (B1209903) tubes (2 mL)[2]
Preparation of Solutions
-
Azithromycin Stock Solution (2 mg/mL): Dissolve 4.0 mg of azithromycin in methanol and make up the volume to 2 mL.[2]
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Azithromycin-d5 in 1 mL of methanol.[2]
-
Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) samples by further diluting the stock solutions with methanol.[2]
-
Mobile Phase A: 0.1% formic acid in ultrapure water.[2]
-
Mobile Phase B: 0.1% formic acid in a 1:1 (v/v) mixture of methanol and acetonitrile.[2][4]
Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for azithromycin from plasma.
-
Transfer 100 µL of human plasma into a 2 mL polypropylene tube.[2][4]
-
Add 10 µL of the internal standard working solution.[2]
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11) to all samples.[2][4]
-
Vortex the samples thoroughly for 30 seconds.[2]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2][4]
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Perform a two-step wash: first with 1 mL of water, followed by 1 mL of 15% methanol in water.[2][4]
-
Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean tube.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[4]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 65% Mobile Phase A: 35% Mobile Phase B).[4]
-
Vortex for 30 seconds, centrifuge, and transfer the supernatant to an autosampler vial for injection.[4]
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 HPLC system or equivalent.[7]
-
Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) with a C18 guard column.[2][4]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in methanol–acetonitrile (1:1, v/v).[2][4]
-
Injection Volume: 2 µL.[4]
-
Column Temperature: 40°C.[2]
-
Gradient Elution Program:
-
Start at 35% Mobile Phase B.
-
Linearly increase to 75% Mobile Phase B over 3.0 minutes.
-
Hold at 75% B for 1 minute.
-
Return to initial conditions (35% B) in 0.1 minutes.
-
Re-equilibrate for 1 minute.[2]
-
-
Total Run Time: Approximately 5.1 minutes.[2]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: LC-MS/MS 8060 system (Shimadzu) or equivalent triple quadrupole mass spectrometer.[4]
-
Ionization Source: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Source Parameters (example):
Workflow Visualization
// Nodes Sample [label="Sample Collection\n(Human Plasma)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="LC Separation\n(C18 Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS/MS Detection\n(Positive ESI, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Chromatograms)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Result Reporting\n(Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Prep [color="#5F6368"]; Prep -> LC [color="#5F6368"]; LC -> MS [color="#5F6368"]; MS -> Data [color="#5F6368"]; Data -> Analysis [color="#5F6368"]; Analysis -> Report [color="#5F6368"]; }
Caption: General workflow for LC-MS/MS analysis of azithromycin.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of azithromycin in human plasma.[2][4] The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable and reproducible results.[2] This protocol is suitable for pharmacokinetic and bioequivalence studies, supporting both clinical research and drug development.[2][3] The method's linearity over a wide concentration range allows for the analysis of samples from various points in a dosing regimen.[2]
References
- 1. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 6. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of Azithromycin in a Mouse Model of Sepsis
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In preclinical research, mouse models are pivotal for understanding the pathophysiology of sepsis and for evaluating novel therapeutic interventions. Azithromycin (B1666446), a macrolide antibiotic, has garnered significant interest for its immunomodulatory properties in addition to its antimicrobial effects.[1][2][3] These notes provide detailed protocols for utilizing azithromycin in two common murine sepsis models: lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis.
1. Lipopolysaccharide (LPS)-Induced Sepsis Model
This model mimics the systemic inflammatory response seen in sepsis by administering a component of the outer membrane of Gram-negative bacteria. It is particularly useful for studying the immunomodulatory effects of a compound in isolation from its antimicrobial properties.
1.1. Rationale for Using Azithromycin in the LPS Model
Studies have shown that azithromycin can provide a survival benefit in LPS-induced sepsis by mitigating the inflammatory cascade.[1][4] Its primary mechanism in this context is the dose-dependent reduction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1][5]
1.2. Experimental Protocol: LPS-Induced Sepsis
-
Animals: Female Swiss albino mice (25-30 g) are commonly used.[6]
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 18-22°C, 40-70% humidity) with ad libitum access to standard rodent feed and water for at least one week prior to experimentation.[6]
-
LPS Preparation: Dissolve Escherichia coli-derived LPS (serotype 0127:B8) in sterile, pyrogen-free saline.[6]
-
Treatment Groups:
-
Administration:
-
Monitoring and Endpoints:
-
Biochemical Analysis: At a predetermined time point (e.g., 18 hours post-LPS), collect blood and tissues for analysis.[1]
-
Cytokine Levels: Measure plasma concentrations of IL-6, IL-1β, and TNF-α using ELISA kits.[1]
-
Physiological Parameters: Monitor body temperature and blood glucose levels.[1]
-
Inflammatory Markers: Assess plasma myeloperoxidase (MPO) and glutathione (B108866) (GSH) levels.[1]
-
1.3. Data Presentation: LPS Model
Table 1: Effect of Azithromycin on 24-Hour Survival in LPS-Induced Sepsis
| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) |
| Vehicle + LPS | - | 12.5%[1] |
| Azithromycin + LPS | 25 | - |
| Azithromycin + LPS | 50 | - |
| Azithromycin + LPS | 100 | 75%[1] |
Table 2: Effect of Azithromycin on Plasma Cytokine Levels 18 Hours Post-LPS
| Treatment Group | Dose (mg/kg, i.p.) | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Normal Control | - | 18.47 ± 3.5 | 8.28 ± 0.6 | 11.15 ± 0.5 |
| LPS Control | - | 344.44 ± 20.8 | 983.33 ± 72.7 | 113 ± 12.4 |
| LPS + Azithromycin | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + Azithromycin | 100 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data presented as mean ± SEM. Significant reduction compared to the LPS control group.[1]
2. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[6][8]
2.1. Rationale for Using Azithromycin in the CLP Model
In the CLP model, azithromycin's immunomodulatory effects are evaluated in the context of an active infection. Due to its bacteriostatic nature, it is often combined with a broad-spectrum antibiotic, such as ceftriaxone (B1232239), to control the bacterial load.[1][2][3][9] This combination therapy has been shown to significantly improve survival by both managing the infection and attenuating the systemic inflammatory response.[1][2][3][9]
2.2. Experimental Protocol: CLP-Induced Sepsis
-
Animals and Housing: As described for the LPS model.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).[10]
-
Make a 1-2 cm midline laparotomy to expose the cecum.[10][11]
-
Ligate the cecum below the ileocecal valve with a silk suture.[11] The severity of sepsis can be modulated by the ligation position.
-
Puncture the ligated cecum once or twice with a needle (e.g., 18-gauge).[6][8] Gently squeeze the cecum to extrude a small amount of fecal matter.[6]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[10][11]
-
Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously.[6][11]
-
Administer analgesia (e.g., buprenorphine) post-operatively.[10]
-
-
Sham Control: Sham-operated animals undergo the same procedure without cecal ligation and puncture.[6][11]
-
Treatment Groups:
-
Administration: Administer treatments 3 hours post-CLP.[1][2][9]
-
Monitoring and Endpoints:
2.3. Data Presentation: CLP Model
Table 3: Effect of Azithromycin and Ceftriaxone Combination on 5-Day Survival in CLP-Induced Sepsis
| Treatment Group | Dose (mg/kg) | Survival Rate |
| CLP + Vehicle | - | Significantly low |
| CLP + Ceftriaxone | 100 (s.c.) | 37.5% |
| CLP + Azithromycin | 100 (i.p.) | 37.5% |
| CLP + Ceftriaxone + Azithromycin | 100 (s.c.) + 100 (i.p.) | Significantly higher than CLP control |
Survival in the combination group was significantly improved compared to the CLP control group.[1][3]
Table 4: Effect of Azithromycin Combination Therapy on Inflammatory and Physiological Parameters 18 Hours Post-CLP
| Parameter | CLP + Vehicle | CLP + Ceftriaxone + Azithromycin |
| Body Temperature | Markedly Decreased | Increased |
| Blood Glucose | Markedly Decreased | Increased |
| Plasma GSH | Markedly Decreased | Increased |
| Plasma MPO | Elevated | Attenuated |
| Lung MPO | Elevated | Attenuated |
| Plasma Cytokines (IL-6, IL-1β, TNF-α) | Elevated | Attenuated |
| Bacterial Load (Blood, Peritoneal Fluid, Lung) | High | Significantly Reduced (by Ceftriaxone) |
The combination therapy attenuated the inflammatory response and improved physiological parameters. Azithromycin did not further reduce the bacterial load compared to ceftriaxone alone, highlighting its primary immunomodulatory role in this model.[1][2][9]
3. Visualizations
3.1. Signaling Pathway
Caption: Azithromycin's immunomodulatory effect in sepsis.
3.2. Experimental Workflow
Caption: Workflow for CLP-induced sepsis study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Anti-inflammatory activity of azithromycin attenuates the effects of lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin acts as an immunomodulatory agent to suppress the expression of TREM-1 in Bacillus pyocyaneus-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin in Cystic Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin (B1666446), a macrolide antibiotic, has emerged as a cornerstone in the management of cystic fibrosis (CF) lung disease. Beyond its antimicrobial properties against common CF pathogens, azithromycin exhibits significant immunomodulatory and anti-virulence effects that contribute to its clinical benefits. These multifaceted activities have made it a subject of extensive research to elucidate its mechanisms of action and optimize its therapeutic potential. This document provides detailed application notes and experimental protocols for researchers investigating the effects of azithromycin in the context of cystic fibrosis. The information compiled herein is based on a comprehensive review of preclinical and clinical research, offering a practical guide for studying the diverse applications of azithromycin in CF research.
Mechanisms of Action
Azithromycin's efficacy in cystic fibrosis is attributed to a combination of direct and indirect effects on both the host and infecting pathogens, primarily Pseudomonas aeruginosa. Key mechanisms include:
-
Immunomodulation and Anti-inflammatory Effects: Azithromycin can dampen the excessive inflammatory response characteristic of the CF airways. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 and decrease neutrophil elastase activity.[1][2][3] Furthermore, it can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4][5]
-
Inhibition of Quorum Sensing: At sub-inhibitory concentrations, azithromycin can interfere with bacterial cell-to-cell communication, known as quorum sensing (QS), in P. aeruginosa.[6][7][8] This disruption leads to a down-regulation of numerous virulence factors, including proteases, and toxins.
-
Biofilm Disruption: Azithromycin can inhibit the formation of P. aeruginosa biofilms, the structured communities of bacteria that are notoriously resistant to conventional antibiotics and host immune clearance.[9][10][11][12] It can also interfere with the production of alginate, a key component of the mucoid biofilm matrix.[10]
Clinical and Preclinical Data Summary
The following tables summarize key quantitative data from clinical trials and preclinical studies on the effects of azithromycin in cystic fibrosis.
Table 1: Clinical Trial Outcomes of Azithromycin Treatment in Cystic Fibrosis
| Outcome Measure | Azithromycin Group | Placebo Group | Study Duration | Patient Population | Key Findings & Citation |
| Change in FEV1 % predicted | +3.97% (mean difference) | - | Up to 6 months | Pediatric and adult CF patients | Significant improvement in lung function.[1][13] |
| Pulmonary Exacerbations | Hazard Ratio: 0.61 | - | 6 months | Pediatric and adult CF patients | Decreased risk of pulmonary exacerbations.[1] |
| Pulmonary Exacerbations (Count) | 1.6 (mean) | 3.3 (mean) | 12 months | Young CF patients | Significantly reduced number of exacerbations.[14] |
| Time to First Exacerbation | Hazard Ratio: 0.37 | - | 12 months | Young CF patients | Significantly longer time to first exacerbation.[14] |
| Additional Oral Antibiotic Courses | Count Ratio: 0.55 | - | 12 months | Young CF patients | Significantly reduced need for additional antibiotics.[14] |
| Sputum IL-8 | Lower levels (MD -1.20 pg/mL) | - | 36 months | CF patients | Reduction in a key inflammatory marker.[1] |
| Sputum Neutrophil Elastase | Lower levels (MD -0.70 µg/mL) | - | 36 months | CF patients | Reduction in a marker of neutrophilic inflammation.[1] |
Table 2: In Vitro Effects of Azithromycin on Pseudomonas aeruginosa
| Parameter | Azithromycin Concentration | Effect | Key Findings & Citation |
| Quorum Sensing (lasI transcription) | 2 µg/mL | 80% reduction | Inhibition of a key autoinducer synthase gene.[6] |
| Quorum Sensing (rhlI transcription) | 2 µg/mL | 50% reduction | Inhibition of a key autoinducer synthase gene.[6] |
| 3-oxo-C12-HSL production | 2 µg/mL | 94% reduction | Significant decrease in a key quorum-sensing signal molecule.[6] |
| C4-HSL production | 2 µg/mL | 72% reduction | Significant decrease in a key quorum-sensing signal molecule.[6] |
| Biofilm Formation (BPC50) | 0.122 µg/mL | Inhibition | Potent activity in preventing biofilm formation.[11] |
| Pre-formed Biofilm (MBEC50) | 7.49 µg/mL | Eradication | Reduced activity against established biofilms.[11] |
Table 3: Immunomodulatory Effects of Azithromycin in In Vitro Models
| Cell Type | Parameter | Azithromycin Treatment | Effect | Key Findings & Citation |
| CF Airway Epithelial Cells | IL-8 mRNA and protein | 8 µg/mL for 24h | ~40% reduction | Reduction of a key pro-inflammatory cytokine.[15] |
| CF Airway Epithelial Cells | NF-κB DNA binding | 8 µg/mL for 24h | ~50% reduction | Inhibition of a key pro-inflammatory transcription factor.[15] |
| CF Airway Epithelial Cells | AP-1 DNA binding | 8 µg/mL for 24h | ~70% reduction | Inhibition of a key pro-inflammatory transcription factor.[15] |
| CF Monocyte-Derived Macrophages | P. aeruginosa uptake | Pre-treatment | Significant increase | Enhanced phagocytic activity.[4] |
| CF Monocyte-Derived Macrophages | M2 polarization (CD209+ cells) | Pre-treatment | Increased percentage | Promotion of an anti-inflammatory macrophage phenotype.[4] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the multifaceted effects of azithromycin in cystic fibrosis research.
Protocol 1: Pseudomonas aeruginosa Biofilm Inhibition Assay
This protocol details a method to assess the ability of azithromycin to inhibit the formation of P. aeruginosa biofilms in vitro.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1 or clinical isolate)
-
Luria-Bertani (LB) broth
-
96-well flat-bottom sterile microtiter plates
-
Azithromycin stock solution (in a suitable solvent like ethanol (B145695) or DMSO, then diluted in media)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Plate Setup:
-
Add 100 µL of sterile LB broth to the negative control wells.
-
Add 100 µL of the diluted bacterial culture to the positive control and experimental wells.
-
Add 100 µL of LB broth containing serial dilutions of azithromycin to the experimental wells. Ensure the final volume in all wells is 200 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic bacteria from the wells. Wash each well three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate at room temperature for 10-15 minutes.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each azithromycin concentration compared to the positive control (no drug). The Biofilm Preventive Concentration (BPC50) can be determined as the concentration of azithromycin that causes a 50% reduction in biofilm formation.
Caption: Workflow for the Pseudomonas aeruginosa biofilm inhibition assay.
Protocol 2: Pseudomonas aeruginosa Quorum Sensing Inhibition Assay
This protocol describes a method to evaluate the effect of azithromycin on the las and rhl quorum-sensing systems of P. aeruginosa using reporter strains.
Materials:
-
P. aeruginosa quorum sensing reporter strains (e.g., PAO1 containing a lasB-gfp or rhlA-gfp fusion)
-
LB broth
-
Azithromycin stock solution
-
96-well black, clear-bottom microtiter plates
-
Fluorometer/microplate reader capable of measuring fluorescence and OD
Procedure:
-
Bacterial Culture Preparation: Grow the P. aeruginosa reporter strain overnight in LB broth at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.02.
-
Plate Setup:
-
Add 190 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 10 µL of LB broth (control) or LB broth containing various concentrations of azithromycin to the respective wells.
-
-
Incubation and Measurement: Place the microplate in a temperature-controlled (37°C) microplate reader. Measure the OD600 (for bacterial growth) and fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) every 30 minutes for 18-24 hours with intermittent shaking.
-
Data Analysis:
-
Plot the OD600 and fluorescence values over time for each concentration of azithromycin.
-
Normalize the fluorescence signal to the bacterial density (Fluorescence/OD600) to determine the specific QS-controlled gene expression.
-
Compare the normalized fluorescence of the azithromycin-treated cultures to the untreated control to determine the percentage of QS inhibition.
-
Caption: Azithromycin inhibits P. aeruginosa quorum sensing by downregulating autoinducer synthases.
Protocol 3: In Vitro Anti-inflammatory Effects on CF Airway Epithelial Cells
This protocol outlines a method to assess the anti-inflammatory effects of azithromycin on cystic fibrosis bronchial epithelial (CFBE) cells by measuring IL-8 production and NF-κB activation.
Materials:
-
CFBE cell line (e.g., IB3-1) and a non-CF corrected cell line (e.g., C38)
-
Cell culture medium (e.g., MEM) supplemented with 10% FBS and L-glutamine
-
Azithromycin stock solution
-
Tumor Necrosis Factor-alpha (TNF-α) or P. aeruginosa lipopolysaccharide (LPS) as an inflammatory stimulus
-
ELISA kit for human IL-8
-
Nuclear extraction kit
-
Western blot reagents for NF-κB p65 subunit
Procedure:
-
Cell Culture: Culture CFBE and non-CFBE cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of azithromycin for 2-4 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-24 hours in the presence or absence of azithromycin.
-
-
IL-8 Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
NF-κB Activation (Western Blot):
-
After treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. A nuclear protein like Lamin B1 should be used as a loading control.
-
-
Data Analysis:
-
Compare the IL-8 concentrations in the supernatants of azithromycin-treated and untreated stimulated cells.
-
Quantify the band intensity of nuclear p65 relative to the loading control to assess the effect of azithromycin on NF-κB nuclear translocation.
-
Caption: Azithromycin inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Protocol 4: Macrophage Polarization Assay
This protocol describes a method to investigate the effect of azithromycin on macrophage polarization towards an anti-inflammatory M2 phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Azithromycin stock solution
-
Flow cytometry antibodies (e.g., anti-CD80 for M1, anti-CD209 for M2)
-
ELISA kits for relevant cytokines (e.g., IL-6, IL-10, CCL18)
Procedure:
-
Macrophage Differentiation:
-
From PBMCs: Isolate monocytes from PBMCs by adherence or magnetic cell sorting. Differentiate monocytes into macrophages by culturing in RPMI-1640 with M-CSF for 5-7 days.
-
From THP-1 cells: Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
-
Polarization:
-
Wash the differentiated macrophages and replace the medium.
-
M1 Polarization: Add GM-CSF (e.g., 20 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
-
M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24-48 hours.
-
Azithromycin Treatment: In parallel, treat a set of cells with the polarizing cytokines in the presence of various concentrations of azithromycin.
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD209) surface markers. Analyze the percentage of positive cells by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of M1-associated cytokines (e.g., IL-6) and M2-associated cytokines/chemokines (e.g., IL-10, CCL18) using ELISA kits.
-
-
Data Analysis: Compare the expression of M1/M2 markers and cytokine profiles in azithromycin-treated cells with the respective controls to determine the effect of azithromycin on macrophage polarization.
Caption: Azithromycin promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.
Conclusion
The application notes and protocols provided in this document offer a comprehensive resource for researchers investigating the diverse roles of azithromycin in cystic fibrosis. By employing these standardized methodologies, the scientific community can continue to unravel the intricate mechanisms of action of this important therapeutic agent, paving the way for the development of novel treatment strategies and improved clinical outcomes for individuals with cystic fibrosis. It is crucial for researchers to adapt these protocols to their specific experimental conditions and to include appropriate controls for robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin Augments Bacterial Uptake and Anti-Inflammatory Macrophage Polarization in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [ouci.dntb.gov.ua]
- 8. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. research.regionh.dk [research.regionh.dk]
- 13. brieflands.com [brieflands.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. New method for rapid and dynamic quantification of elastase activity on sputum neutrophils from patients with cystic fibrosis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Azithromycin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of azithromycin (B1666446) with other antibiotics against various bacterial pathogens. The following methodologies are described: the checkerboard assay, the time-kill assay, and the E-test synergy method.
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat multidrug-resistant organisms. Azithromycin, a macrolide antibiotic, has shown synergistic effects when combined with other antimicrobial agents, offering a potential strategy to overcome resistance.[1][2] Synergy testing is crucial to identify effective antibiotic combinations and to understand their interactions, which can be synergistic, additive, indifferent, or antagonistic.
Key Methodologies for Synergy Testing
Several in vitro methods are commonly employed to evaluate antibiotic synergy. The most prominent include:
-
Checkerboard Assay: A microdilution method that allows for the testing of numerous combinations of two antibiotics simultaneously to determine the Fractional Inhibitory Concentration (FIC) index.[3][4]
-
Time-Kill Assay: A dynamic method that measures the rate of bacterial killing over time when exposed to single antibiotics and their combinations.[5][6]
-
E-test Synergy: A gradient diffusion method that provides a simple and rapid way to screen for synergy between two antibiotics.[7][8]
Data Presentation: Azithromycin Synergistic Combinations
The following table summarizes published data on the synergistic activity of azithromycin with other antibiotics against various bacterial species, with synergy primarily defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
| Antibiotic Combination | Bacterial Species | Number of Isolates | Percentage of Synergy (FICI ≤ 0.5) | Reference(s) |
| Azithromycin + Colistin (B93849) | Klebsiella pneumoniae (OXA-48-producing) | 9 | 88.89% | [9] |
| Azithromycin + Fosfomycin (B1673569) | Klebsiella pneumoniae (OXA-48-producing) | 9 | 77.78% | [9] |
| Azithromycin + Tigecycline | Klebsiella pneumoniae (MDR) | 12 | 75% | [10] |
| Azithromycin + Fosfomycin | Klebsiella pneumoniae (MDR) | 12 | 100% | [10] |
| Azithromycin + Colistin | Klebsiella pneumoniae (MDR) | 12 | 58.3% | [10] |
| Azithromycin + Ciprofloxacin | Brucella melitensis | 16 | 56.25% (by E-test) | [3] |
| Azithromycin + Meropenem | Pseudomonas aeruginosa (MDR) | 27 | Additive effect (FIC 0.5-1) in 72% | [11] |
| Azithromycin + Cefoperazone/Sulbactam | Pseudomonas aeruginosa (MDR) | 27 | Additive effect (FIC 0.5-1) in 40% | [11] |
| Azithromycin + Cefixime | Klebsiella pneumoniae | Not specified | 91% | [12] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol details the microdilution checkerboard method to determine the FICI and assess synergy.[3][4]
a. Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of Azithromycin and the second antibiotic
-
Multichannel pipette
b. Procedure:
-
Prepare serial twofold dilutions of Azithromycin (horizontally) and the second antibiotic (vertically) in the 96-well plate.
-
The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two antibiotics.
-
Include wells with each antibiotic alone to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.
-
Inoculate each well (except for sterility controls) with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 35°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
c. Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
d. Interpretation of FICI: [4][13][14]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay Protocol
This protocol describes the time-kill kinetic assay to evaluate the bactericidal activity of antibiotic combinations over time.[5][6]
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
Culture tubes or flasks with CAMHB
-
Azithromycin and the second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
b. Procedure:
-
Prepare tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations. Include a growth control tube without any antibiotic.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
c. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic combination and control.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
E-test Synergy Protocol
This protocol outlines the E-test gradient diffusion method for synergy testing.[7][8]
a. Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
E-test strips for Azithromycin and the second antibiotic
-
Sterile swabs
b. Procedure:
-
Inoculate the entire surface of an MHA plate evenly with the bacterial suspension using a sterile swab.
-
Allow the plate to dry for 5-15 minutes.
-
Place the E-test strip for the first antibiotic onto the agar surface.
-
Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MIC values.
-
Alternatively, for some methods, one strip is placed, and then a second strip is placed crossing the first after a pre-incubation period.
-
Incubate the plate at 35°C for 16-20 hours.
c. Data Analysis:
-
Read the MIC value for each antibiotic at the point where the elliptical zone of inhibition intersects the E-test strip.
-
The shape of the inhibition zone at the intersection of the two strips indicates the nature of the interaction.
-
Calculate the FICI using the MIC values from the strips: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
d. Interpretation:
-
Synergy: A distinct enhancement of the inhibition zone at the intersection, often forming a "teardrop" or "bubble" shape, and a FICI ≤ 0.5.
-
Indifference: The inhibition zones intersect without any distortion.
-
Antagonism: A reduction of the inhibition zone at the intersection.
Proposed Mechanism of Azithromycin Synergy
One of the proposed mechanisms for the synergistic effect of azithromycin with certain antibiotics, such as colistin and fosfomycin, against Gram-negative bacteria involves the disruption of the bacterial outer membrane.[10][15][16] Agents like colistin can permeabilize the outer membrane, which is a significant barrier to many antibiotics, thereby facilitating the entry of azithromycin into the bacterial cell where it can reach its ribosomal target and inhibit protein synthesis more effectively.
References
- 1. Metabolomics reveals the mechanisms of action of fosfomycin and azithromycin combination in the treatment of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics reveals the mechanisms of action of fosfomycin and azithromycin combination in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. scispace.com [scispace.com]
- 6. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Synergism of Azithromycin Combination with Antibiotics against OXA-48-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Clinical Efficacy and In Vitro Drug Sensitivity Test Results of Azithromycin Combined With Other Antimicrobial Therapies in the Treatment of MDR P. aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Fractional Inhibitory Concentration (FIC) Study of Cefixime and Azithromycin Fixed Dose Combination (FDC) Against Respiratory Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. actascientific.com [actascientific.com]
- 15. Therapeutic Potential of an Azithromycin-Colistin Combination against XDR K. pneumoniae in a 3D Collagen-Based In Vitro Wound Model of a Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring Azithromycin Concentration in Tissue
This document provides detailed methodologies for the quantitative analysis of azithromycin (B1666446) in various tissue matrices, tailored for researchers, scientists, and drug development professionals. The protocols are based on established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Microbiological Assays.
Application Note 1: Quantification of Azithromycin in Tissue by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used bioanalytical method for measuring azithromycin due to its high sensitivity and specificity.[1][2][3] This method allows for the accurate quantification of low drug concentrations in complex biological matrices like tissue homogenates.[4][5]
Principle
This method involves the extraction of azithromycin from a tissue homogenate, followed by chromatographic separation and detection using a tandem mass spectrometer. The tissue sample is first homogenized to release the drug. A protein precipitation step is often employed, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.[1][6] An internal standard (IS), such as a deuterated analog of azithromycin (Azithromycin-d5) or a structurally similar compound like roxithromycin, is added to correct for variability during sample preparation and analysis.[1][7] Separation is typically achieved on a C18 reversed-phase column.[1] Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both azithromycin and the internal standard.[1][7]
Experimental Protocol
This protocol is a composite based on methods developed for plasma and adapted for tissue analysis.[1][4][8]
2.1. Materials and Reagents
-
Azithromycin reference standard
-
Azithromycin-d5 (or other suitable internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Phosphate (B84403) buffer
-
Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
2.2. Sample Preparation: Tissue Homogenization and Extraction
-
Accurately weigh approximately 100-200 mg of the tissue sample.
-
Add 3-4 volumes of ice-cold homogenization buffer (e.g., 1 mL of PBS per 250 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Transfer a known volume (e.g., 200 µL) of the tissue homogenate to a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., 20 µL of Azithromycin-d5 in methanol).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol (e.g., 600 µL) to the homogenate. Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute azithromycin with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
-
LC System: Agilent, Shimadzu, or Waters HPLC/UHPLC system
-
Column: ACE C18 or equivalent (e.g., 2.1 × 100 mm, 1.7 µm)[1]
-
Mobile Phase:
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, or Waters)
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1][9]
-
MRM Transitions:
Data Presentation: Method Performance
The following table summarizes typical quantitative performance parameters for LC-MS/MS-based methods.
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Plasma / Microdialysate | 0.50 ng/mL | [1][4] |
| Plasma | 2.55 ng/mL | [7] | |
| Linearity Range | Plasma | 0.5 - 2000 ng/mL | [1] |
| Plasma | 2.55 - 551.43 ng/mL | [7] | |
| Accuracy | Plasma / Microdialysate | 98.0 ± 4.3% | [4] |
| Plasma | < 8% deviation | [7] | |
| Precision (RSD) | Plasma / Microdialysate | 6.6 ± 1.2% | [4] |
| Plasma | < 8% | [7] | |
| Extraction Recovery | Plasma | ~90% | [1] |
Visualization: LC-MS/MS Workflow
Application Note 2: Quantification of Azithromycin in Tissue by HPLC
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection (ECD) can be used as an alternative to LC-MS/MS. While generally less sensitive than mass spectrometry, these methods can be suitable for studies where higher tissue concentrations are expected.[10][11] HPLC-UV is often less sensitive due to azithromycin's lack of a strong UV chromophore, requiring detection at low wavelengths (~210 nm).[11][12] HPLC-ECD offers higher sensitivity and is a method described by the US Pharmacopoeia (USP) for formulation analysis.[10]
Principle
The principle is similar to LC-MS/MS, involving extraction and chromatographic separation. The key difference is the detection method. An HPLC-UV system measures the absorbance of light by the analyte at a specific wavelength.[11] An HPLC-ECD system measures the current generated when the analyte undergoes an electrochemical reaction (oxidation or reduction) at an electrode surface, which is particularly suitable for the amine moiety in azithromycin.[10] Sample preparation steps, including homogenization and extraction, are crucial to remove interfering substances that may absorb UV light or be electrochemically active.
Experimental Protocol
2.1. Sample Preparation
-
Follow the same tissue homogenization and extraction (SPE or LLE) steps as described in the LC-MS/MS protocol (Section 1, 2.2). A thorough cleanup is critical to minimize matrix interference, especially for UV and ECD detection.
2.2. HPLC-UV Conditions [11][12]
-
LC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 5 µm, 250 mm × 4.6 mm).[11]
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 90:10 v/v).[11]
-
Flow Rate: 1.5 mL/min.[11]
-
Injection Volume: 50-100 µL (larger volumes may be needed to improve sensitivity).[11]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[11]
2.3. HPLC-ECD Conditions [10]
-
LC System: Standard HPLC system with an electrochemical detector.
-
Column: As per USP, a specific packing like L67 (e.g., Shodex Asahipak ODP-50, 4.6 x 250 mm).[10]
-
Mobile Phase: High pH mobile phase as specified by USP.
-
Flow Rate: As specified by USP.
-
Column Temperature: 35°C.[10]
-
Detector: Amperometric electrochemical detector.
Data Presentation: Method Performance
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | HPLC-UV | Raw Material | 0.0005 mg/mL | [12] |
| Limit of Quantification (LOQ) | HPLC-UV | Raw Material | 0.0008 mg/mL | [12] |
| Linearity Range | HPLC-UV | Raw Material | 0.3 - 2.0 mg/mL | [12] |
| Accuracy | HPLC-UV | Raw Material | 100.5% | [12] |
| Precision (RSD) | HPLC-UV | Raw Material | 0.2% | [12] |
Note: Data for tissue matrices using HPLC-UV/ECD is less common in recent literature. The provided values are for bulk drug analysis and would likely be higher (less sensitive) in a complex tissue matrix.
Visualization: HPLC Experimental Workflow
Application Note 3: Quantification of Azithromycin in Tissue by Microbiological Assay
Microbiological assays determine the concentration of an antibiotic based on its ability to inhibit the growth of a susceptible microorganism. This method measures the biological activity of the drug. The cylinder-plate or agar (B569324) diffusion method is a common approach.[13][14]
Principle
A solid agar medium is uniformly seeded with a susceptible test organism (e.g., Micrococcus luteus or Bacillus subtilis).[13][15] Solutions of known concentrations of azithromycin standard and the unknown tissue extract are placed in cylinders or wells on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a circular zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. The concentration of azithromycin in the tissue sample is determined by comparing the size of its inhibition zone to those produced by the standard solutions.[13]
Experimental Protocol
2.1. Materials and Reagents
-
Test Organism: Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 9372.[13][15]
-
Culture Media: Appropriate agar (e.g., Nutrient Agar).
-
Azithromycin reference standard.
-
Phosphate buffer.
-
Sterile petri dishes and stainless steel cylinders.
2.2. Sample and Standard Preparation
-
Prepare a stock solution of the azithromycin reference standard. Create a series of working standard solutions at concentrations ranging from 0.1 to 0.4 µg/mL (for M. luteus).[13][14]
-
Homogenize the tissue sample as described previously (Section 1, 2.2). The final extract must be diluted with buffer to fall within the concentration range of the standard curve. The extraction solvent must be evaluated to ensure it does not interfere with microbial growth.
2.3. Assay Procedure (Cylinder-Plate Method) [13][14]
-
Prepare and sterilize the agar medium. Cool to 45-50°C.
-
Inoculate the medium with a standardized suspension of the test organism.
-
Pour the inoculated agar into sterile petri dishes to a uniform thickness and allow it to solidify.
-
Place sterile cylinders onto the agar surface.
-
Carefully fill the cylinders with the standard solutions and the prepared tissue sample extracts.
-
Incubate the plates under specified conditions (e.g., 35-37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameter.
-
Determine the concentration of azithromycin in the sample extract from the standard curve.
Data Presentation: Method Performance
| Parameter | Test Organism | Matrix | Value | Reference |
| Linearity Range | Micrococcus luteus | Pharmaceutical Forms | 0.1 - 0.4 µg/mL | [13][14] |
| Bacillus subtilis | Ophthalmic Solutions | 50.0 - 200.0 µg/mL | [15] | |
| Linearity (r) | M. luteus | Pharmaceutical Forms | 0.998 | [13][14] |
| B. subtilis | Ophthalmic Solutions | 0.9999 | [15] | |
| Precision (RSD) | M. luteus | Pharmaceutical Forms | 1.19% - 1.73% | [13][14] |
| B. subtilis | Ophthalmic Solutions | 0.70% | [15] |
Visualization: Microbiological Assay Logical Relationship
References
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of azithromycin in human prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 10. antecscientific.com [antecscientific.com]
- 11. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Microbiological assay for azithromycin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Azithromycin Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of clinical trials for azithromycin (B1666446), focusing on its antibacterial and immunomodulatory properties. The protocols outlined below are intended to serve as a foundation for developing robust and well-controlled clinical studies.
Introduction to Azithromycin
Azithromycin is an azalide, a subclass of macrolide antibiotics, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Beyond its antimicrobial activity, azithromycin is recognized for its anti-inflammatory and immunomodulatory effects.[1][4][5] These properties are attributed to its ability to accumulate in high concentrations within host cells, particularly phagocytes, and modulate various signaling pathways.[1][2] This dual mechanism of action makes azithromycin a candidate for a wide range of therapeutic applications beyond simple bacterial infections.
Key Signaling Pathways Modulated by Azithromycin
Azithromycin's immunomodulatory effects are mediated through its influence on several key intracellular signaling pathways. Understanding these pathways is crucial for designing clinical trials that aim to evaluate its anti-inflammatory efficacy.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Azithromycin has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[1][5][6] This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB.[6][7]
Caption: Azithromycin inhibits the NF-κB signaling pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Azithromycin has been found to suppress T-cell activation by directly modulating mTOR activity.[7][8] This action is independent of FKBP12, distinguishing its mechanism from that of rapamycin.[8] The inhibition of mTOR leads to reduced phosphorylation of its downstream target, the S6 ribosomal protein, ultimately suppressing T-cell proliferation and cytokine secretion.[8]
Caption: Azithromycin's inhibition of the mTOR pathway in T-cells.
Experimental Design and Protocols
Study Design Considerations
The choice of study design is contingent on the specific research question. Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy and safety of azithromycin.
-
Parallel Group Design: Participants are randomized to either an azithromycin group or a control group (placebo or active comparator) and followed for the duration of the study.
-
Non-inferiority Design: This design is used to determine if a new treatment (e.g., a shorter course of azithromycin) is not unacceptably worse than a standard treatment.[9]
-
Adaptive Platform Trial: This design allows for the evaluation of multiple interventions simultaneously and can be adapted based on interim results.[10]
A general workflow for an azithromycin clinical trial is depicted below.
Caption: A generalized workflow for an azithromycin clinical trial.
Patient Population
The selection of the patient population is critical and will depend on the indication being studied.
Inclusion Criteria (General):
-
Age: Specify the age range (e.g., adults, children ≥6 months).[11][12]
-
Diagnosis: Confirmed diagnosis of the condition under investigation (e.g., community-acquired pneumonia, acute bacterial sinusitis, etc.).[1][11]
-
Informed Consent: Willingness and ability to provide informed consent.
Exclusion Criteria (General):
-
Known hypersensitivity to azithromycin, erythromycin, or any macrolide or ketolide antibiotics.
-
Concomitant use of drugs known to interact with azithromycin and prolong the QT interval.[13]
-
Severe hepatic or renal impairment (depending on the study protocol).[11]
-
Pregnancy or breastfeeding, unless specifically being studied in this population.[1]
Dosing Regimens
Dosing of azithromycin varies by indication, patient age, and formulation.
| Indication | Adult Dosage | Pediatric Dosage | Reference(s) |
| Community-Acquired Pneumonia | 500 mg on Day 1, then 250 mg daily for 4 days. | 10 mg/kg on Day 1, then 5 mg/kg daily for 4 days. | [14][15] |
| Acute Bacterial Sinusitis | 500 mg daily for 3 days. | 10 mg/kg daily for 3 days. | [15] |
| Pharyngitis/Tonsillitis | 500 mg on Day 1, then 250 mg daily for 4 days. | 12 mg/kg daily for 5 days. | [11][14] |
| Uncomplicated Skin/Skin Structure Infections | 500 mg on Day 1, then 250 mg daily for 4 days. | N/A | [15] |
| Genital Ulcer Disease (Chancroid) | 1 g single dose. | N/A | [15] |
| Prevention of Respiratory Infections (High-Risk) | 1 g weekly. | N/A | [16] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion of azithromycin and to relate drug exposure to its therapeutic and adverse effects.
Protocol:
-
Blood Sampling: Collect whole blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[17]
-
Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method: Quantify azithromycin concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Use non-compartmental or compartmental analysis to determine key PK parameters.
-
PD Assessment: Correlate PK parameters with clinical and microbiological outcomes, as well as with biomarkers of inflammation (e.g., C-reactive protein, pro-inflammatory cytokines).[18]
Table of Key Pharmacokinetic Parameters:
| Parameter | Value | Reference(s) |
| Bioavailability | ~37% | [19][20][21] |
| Time to Peak Concentration (Tmax) | 2.1 - 3.2 hours | [1] |
| Protein Binding | 12% to 50% (concentration-dependent) | [19] |
| Volume of Distribution (Vd) | 33.3 L/kg | [22] |
| Terminal Elimination Half-life (t1/2) | 68 - 69 hours | [1][22] |
| Primary Route of Elimination | Biliary excretion | [1] |
Efficacy Assessment
Primary and Secondary Endpoints:
| Indication | Primary Endpoint(s) | Secondary Endpoint(s) | Reference(s) |
| Bacterial Infections | Clinical cure rate at test-of-cure visit. | Microbiological eradication rate; Time to symptom resolution. | [9] |
| COVID-19 | Time to recovery; Hospital admission or death. | Rates of respiratory failure; Progression to pneumonia. | [10][23][24] |
| Reduction of Child Mortality | All-cause mortality rate in children 1-59 months. | Cause-specific mortality; Incidence of infectious diseases. | [25][26] |
Protocol for Clinical Efficacy Assessment:
-
Baseline Assessment: Record baseline signs and symptoms, vital signs, and relevant laboratory parameters.
-
On-treatment and Follow-up Visits: Conduct standardized assessments of clinical signs and symptoms at specified intervals.
-
Test-of-Cure Visit: Perform a final clinical assessment to determine the overall therapeutic outcome (e.g., cure, improvement, failure).
Protocol for Microbiological Efficacy Assessment:
-
Baseline Culture: Obtain appropriate specimens for culture and susceptibility testing prior to the first dose of the study drug.
-
Follow-up Cultures: Collect follow-up specimens as appropriate to determine microbiological eradication.
Safety and Tolerability Assessment
Objective: To evaluate the safety and tolerability of the azithromycin regimen.
Protocol:
-
Adverse Event (AE) Monitoring: Systematically collect data on all AEs at each study visit through spontaneous reporting and direct questioning.
-
Vital Signs: Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each visit.
-
Laboratory Safety Tests: Perform standard hematology, clinical chemistry, and urinalysis at baseline and at the end of treatment.
-
Electrocardiograms (ECGs): Given the potential for QT interval prolongation with macrolides, conduct ECGs at baseline and as clinically indicated.
Common Treatment-Related Adverse Events:
| Adverse Event | Incidence with Azithromycin | Incidence with Comparators | Reference(s) |
| Diarrhea/Loose Stools | 3.1% - 3.6% | 11.7% | [27][28][29] |
| Abdominal Pain | 1.9% - 2.5% | - | [27][28] |
| Vomiting | 2.5% | - | [27] |
| Nausea | - | - | |
| Overall Side Effects | 7.6% - 12.0% | 13.8% - 14.2% | [28][29] |
Withdrawal Rates Due to Adverse Events:
| Treatment Group | Withdrawal Rate | Reference(s) |
| Azithromycin | 0.7% - 0.9% | [27][28] |
| Comparator Agents | 2.2% - 2.6% | [27][28] |
Conclusion
The design of clinical trials for azithromycin should take into account its unique pharmacokinetic profile and its dual antibacterial and immunomodulatory mechanisms of action. The protocols and data presented in these application notes provide a framework for the development of scientifically sound and ethically robust clinical studies. Careful consideration of the study design, patient population, endpoints, and safety monitoring will be essential for successfully evaluating the therapeutic potential of azithromycin in various clinical settings.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. curiousclinicians.com [curiousclinicians.com]
- 3. medisearch.io [medisearch.io]
- 4. Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azithromycin suppresses CD4+ T-cell activation by direct modulation of mTOR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of azithromycin versus placebo to treat lower respiratory tract infections associated with low procalcitonin: a randomised, placebo-controlled, double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azithromycin for community treatment of suspected COVID-19 in people at increased risk of an adverse clinical course in the UK (PRINCIPLE): a randomised, controlled, open-label, adaptive platform trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Azithromycin for Pediatric Health · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. pfizermedical.com [pfizermedical.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. extranet.who.int [extranet.who.int]
- 18. Pharmacokinetics and pharmacodynamics of azithromycin in severe malaria bacterial co-infection in African children (TABS-PKPD): a protocol for a Phase II randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Azithromycin Clinical Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 21. scilit.com [scilit.com]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Clinical trial finds Azithromycin has no benefit against COVID-19 — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 25. Mass drug administration trials of azithromycin: an analysis to inform future research and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Azithromycin for Child Mortality · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 27. Clinical tolerability and safety of azithromycin in children (1995) | Scott J. Hopkins | 15 Citations [scispace.com]
- 28. Clinical toleration and safety of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
Application Notes: Azithromycin in Ophthalmic Research
References
- 1. Review of Azithromycin Ophthalmic 1% Solution (AzaSite®) for the Treatment of Ocular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An eye for azithromycin: review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Short-Term Azithromycin Treatment Promotes Cornea Allograft Survival in the Rat | PLOS One [journals.plos.org]
- 8. publications.aap.org [publications.aap.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Effect of Topical Azithromycin on Corneal Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Azithromycin reduces inflammation in a rat model of acute conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
- 15. Azithromycin modulates Teff/Treg balance in retinal inflammation via the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of topical azithromycin on corneal innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Azithromycin May Combat Dry Eye - myCME [cme30.eu]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Topical Azithromycin Therapy of Meibomian Gland Dysfunction: Clinical response and lipid alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Systematic review and meta-analysis of treating meibomian gland dysfunction with azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting azithromycin solubility issues in DMSO
This guide provides troubleshooting for common issues encountered when dissolving azithromycin (B1666446) in Dimethyl Sulfoxide (DMSO) for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of azithromycin in DMSO?
There are varying reports on the solubility of azithromycin in DMSO, which may depend on the specific form of azithromycin (e.g., monohydrate, dihydrate) and the quality of the solvent. Some suppliers report a solubility of approximately 5 mg/mL[1], while others indicate a much higher solubility of up to 100 mg/mL.[2][3] This discrepancy highlights the importance of starting with smaller concentrations and performing a solubility test if a high concentration is required.
Q2: I am struggling to dissolve my azithromycin powder in DMSO. What could be the problem?
Several factors can impede the dissolution of azithromycin in DMSO:
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Even small amounts of absorbed water can significantly decrease the solubility of compounds.[4] Always use fresh, anhydrous, research-grade DMSO from an unopened bottle if possible.
-
Temperature: The dissolution of azithromycin is an endothermic process, meaning it absorbs heat.[5][6] Gently warming the solution (e.g., to 37°C) and vortexing may aid dissolution.
-
Sonication: If gentle warming and vortexing are insufficient, sonicating the solution in a water bath for short periods can help break up powder aggregates and facilitate dissolution.[7][8]
-
Compound Purity/Form: The specific salt or hydrate (B1144303) form of azithromycin can influence its solubility characteristics.[5][9]
Q3: My azithromycin dissolved in DMSO initially, but a precipitate formed after some time or after a freeze-thaw cycle. Why did this happen?
This phenomenon, known as precipitation, can occur for several reasons:
-
Exceeding Solubility Limit: You may have created a supersaturated solution that is not stable over time.
-
Water Contamination: If the vial was not sealed properly, the DMSO could have absorbed atmospheric moisture, reducing its solvating power and causing the compound to fall out of solution.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can cause compound precipitation.[10][11] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Low Temperature Storage: DMSO freezes at a relatively high temperature (around 19°C or 66°F).[12] If your stock solution is stored at 4°C, the DMSO may freeze, promoting precipitation of the solute. Long-term storage at -20°C or -80°C is recommended.[10]
Q4: I successfully dissolved azithromycin in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What is the cause and how can I fix it?
This is a common issue known as "crashing out" or "solvent shock".[10] It occurs because azithromycin has very poor solubility in water.[1][13] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops sharply, and the aqueous environment can no longer keep the hydrophobic drug dissolved.[10][14]
Here are several methods to prevent this:
-
Use Pre-Warmed Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C), as solubility often increases with temperature.[10]
-
Optimize the Dilution Method: Instead of adding the stock directly to the full volume, add the DMSO stock dropwise into the vortex of the media while gently stirring or swirling.[10] This promotes rapid dispersal and avoids localized high concentrations of the drug.
-
Perform a Serial Dilution: A highly effective technique is to perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of media (preferably containing serum, as proteins can help solubilize the compound), and then add this intermediate dilution to the final culture volume.[14][15]
-
Check Final Concentrations: Ensure the final concentration of azithromycin does not exceed its solubility limit in the final aqueous solution. Additionally, keep the final DMSO concentration in your culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10][14]
Q5: Are there alternative solvents to DMSO for azithromycin?
Yes, azithromycin is also reported to be soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1] Solubility in ethanol has been reported at approximately 16 mg/mL[1] and in some cases up to 100 mg/mL.[2][3] If using an alternative solvent, it is crucial to verify its compatibility with your experimental system and to run appropriate vehicle controls, as solvents like ethanol can also have effects on cells.
Q6: How should I properly store my azithromycin stock solution in DMSO?
For long-term stability, store the DMSO stock solution at -20°C or -80°C.[10] To prevent issues with precipitation and degradation from repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots.[2][3][10] Ensure the vials are tightly sealed to prevent moisture absorption from the air.
Data Summary
Azithromycin Solubility in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ~5 mg/mL | [1] |
| 100 mg/mL (133.51 mM) | [2][3] | |
| Ethanol | ~16 mg/mL | [1] |
| 100 mg/mL | [2][3] | |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| Water / Aqueous Buffers | Sparingly soluble / Insoluble | [1][2][16] |
Note: Solubility can vary based on the specific form of azithromycin, solvent purity, and temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Azithromycin Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) if the stock will be used for cell culture.
-
Weighing: Accurately weigh the desired amount of azithromycin powder (e.g., 10 mg).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
If solids persist, sonicate the vial in a water bath for 5-minute intervals until the solution is clear.[7][8] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE). Note that 100% DMSO is generally considered hostile to microbial growth.
-
Storage: Aliquot the clear stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C for long-term use.[10]
Protocol 2: Determining Maximum Workable Concentration in Culture Media
This protocol helps determine the highest concentration of azithromycin that can be used in your specific aqueous medium without precipitation.
-
Prepare Stock: Make a high-concentration stock solution of azithromycin in 100% DMSO (e.g., 50 mg/mL).
-
Set up Plate: In a multi-well plate, add your pre-warmed cell culture medium to a series of wells.
-
Create Dilutions: Create a serial dilution of your azithromycin stock solution directly into the media-filled wells. For example, add the stock to achieve final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, etc.
-
Vehicle Control: Include a control well containing medium with the same final percentage of DMSO as your highest azithromycin concentration (e.g., 0.4%).[10]
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any cloudiness, crystals, or precipitate immediately after dilution and again at several time points (e.g., 1, 4, and 24 hours). A microscope can be used for a more sensitive assessment.[10] The highest concentration that remains clear is your maximum workable concentration under these conditions.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uspnf.com [uspnf.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. US20090018090A1 - Process for preparation of anhydrous azithromycin - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. newbioworld.org [newbioworld.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azithromycin Dosage for In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azithromycin (B1666446) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for azithromycin in common animal models?
A starting dose for azithromycin can vary significantly based on the animal model, the infection or condition being studied, and the desired therapeutic effect (antibacterial vs. immunomodulatory). It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The table below summarizes doses used in published preclinical studies.
Table 1: Summary of Azithromycin Dosages in Animal Models
| Animal Model | Dosing Range | Route | Context of Study | Citations |
|---|---|---|---|---|
| Mouse | 1.83 - 200 mg/kg | Oral (PO) | Efficacy in infection models (peritonitis, pneumonia, thigh infection) | [1][2][3] |
| Rat | 10 - 200 mg/kg | Oral (PO) | Pharmacokinetics, efficacy (endocarditis), cardiotoxicity | [4][5] |
| Gerbil | 12.5 - 50 mg/kg | Oral (PO) | Efficacy in otitis media models | |
| Dog | 10 - 40 mg/kg | Oral (PO) | Pharmacokinetics | [6] |
| Cynomolgus Monkey | Not specified | Oral (PO) | Pharmacokinetics |[4][7] |
Note: These are not universal recommendations. The optimal dose must be determined empirically for each study.
Q2: How do the pharmacokinetic properties of azithromycin affect experimental design?
Azithromycin's unique pharmacokinetic profile is a critical consideration for in vivo studies. Unlike many antibiotics, its efficacy often correlates with tissue concentrations rather than plasma levels.[8]
Key properties include:
-
Excellent Tissue Penetration: Azithromycin concentrates extensively in tissues, particularly in phagocytic cells, reaching levels 100-fold or more higher than in serum.[6][8][9]
-
Long Half-Life: It has a uniformly long elimination half-life, which allows for less frequent dosing.[4][7] In dogs, the elimination half-life is approximately 90 hours after multiple doses.[6]
-
Variable Oral Bioavailability: Bioavailability differs across species. For example, it is approximately 46% in rats and 97% in dogs.[6]
This means that measuring plasma concentrations alone may not accurately reflect the drug's availability at the site of infection or inflammation.[6] Therefore, single-dose or short-course regimens can be highly effective.[1][3]
Table 2: Key Pharmacokinetic Parameters of Azithromycin
| Parameter | Animal Model | Value | Key Finding | Citations |
|---|---|---|---|---|
| Oral Bioavailability | Rat | 46% | Moderate absorption | [6] |
| Dog | 97% | Excellent absorption | [6] | |
| Tissue/Plasma Ratio (AUC) | Various | 13.6 - 137 | Exceptional distribution into tissues compared to plasma. | [4][7] |
| Elimination Half-Life | Rat | ~40 hours (after multiple doses) | Prolonged presence in the body. | [6] |
| | Dog | ~90 hours (after multiple doses) | Very long-lasting effect. |[6] |
Troubleshooting Guide
Q3: I am not observing the expected therapeutic effect. What should I troubleshoot?
If azithromycin is not producing the desired outcome in your experiment, consider the following factors:
-
Suboptimal Dosage: The administered dose may be too low to achieve the necessary concentration at the target site. The maximum concentration (Cmax) has been identified as a key predictor of a good outcome.[2][3]
-
Solution: Perform a dose-escalation study. Start with a dose cited in the literature for a similar model and increase it incrementally, monitoring both efficacy and toxicity.
-
-
Dosing Regimen: Due to its long half-life and high tissue accumulation, a single high dose may be more effective than the same total dose divided over several days.[1][3]
-
Solution: Compare a single-dose regimen against a multi-dose regimen to see if it improves efficacy in your model.
-
-
Bacterial Resistance: If working with an infectious disease model, the bacterial strain may have acquired resistance to macrolides.
-
Solution: Confirm the minimum inhibitory concentration (MIC) of your bacterial strain for azithromycin before and during the experiment.
-
-
Pharmacokinetic Issues: Intersubject or interspecies variability can affect drug absorption and distribution.
-
Solution: If feasible, perform a pilot pharmacokinetic study in your animal model to correlate plasma and tissue concentrations with the therapeutic dose.
-
Q4: My animals are showing signs of toxicity. What are the common adverse effects and what should I do?
Azithromycin is generally well-tolerated, but adverse effects can occur, particularly at higher doses.
-
Cardiotoxicity: Macrolides, including azithromycin, are associated with QTc interval prolongation, which can lead to arrhythmias.[10] Studies in rats receiving 30 mg/kg for 14 days showed prolonged PR and QT intervals and increased levels of cardiac biomarkers like CK-MB and LDH.[5]
-
Hepatotoxicity: While rare, drug-induced liver injury can occur.[10]
-
Gastrointestinal Effects: Nausea and diarrhea are common adverse effects.[10]
Table 3: Summary of In Vivo Toxicity Findings
| Toxicity Type | Animal Model | Dose | Observed Effects | Citations |
|---|---|---|---|---|
| Cardiotoxicity | Rat | 30 mg/kg/day for 14 days | Prolonged PR & QT intervals, increased plasma CK-MB and LDH, increased cardiac MDA, decreased cardiac CAT, SOD, GSH. | [5] |
| Hepatotoxicity | Quail & Chicken | 5% and 10% of LD50 for 5 days | Severe diffuse vacuolar degeneration in hepatocytes; more severe in quails. | [11][12] |
| Genetic Toxicity | Mouse | Up to 200 mg/kg (single dose) | No evidence of gene mutations or chromosomal aberrations. |[13] |
Recommended Actions:
-
Reduce the Dose: Immediately lower the dose or cease administration if significant toxicity is observed.
-
Monitor Biomarkers: Collect blood samples to measure cardiac (CK-MB, troponins) and liver (ALT, AST) enzymes.
-
Perform ECG: If cardiotoxicity is suspected, perform electrocardiography on the animals to assess for QTc prolongation.[5]
Experimental Protocols and Visualizations
Q5: How does azithromycin exert its immunomodulatory effects?
Beyond its antibacterial action of inhibiting the 50S ribosomal subunit, azithromycin has significant anti-inflammatory and immunomodulatory properties.[14][15] It modulates host responses by suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and enhancing anti-inflammatory cytokines (IL-10).[14] This is achieved by inhibiting key signaling pathways, including those regulated by transcription factors NF-κB and AP-1.[9][15][16]
Caption: Azithromycin's immunomodulatory signaling pathway.
Q6: Can you provide a general protocol for an in vivo dose-optimization study?
Certainly. The following is a generalized protocol for determining the effective dose (ED50) of azithromycin in a mouse model of bacterial infection. This workflow can be adapted for other models and therapeutic areas.
Caption: Workflow for an in vivo dose-optimization study.
Detailed Protocol: Mouse Thigh Infection Model
This protocol is based on methodologies described for evaluating antibiotic efficacy.[4][7]
-
Animal Model: Use male C3H/HeN mice (or another appropriate strain), weighing approximately 18-20 grams. Allow animals to acclimatize for at least 48 hours before the experiment.
-
Bacterial Culture: Prepare an overnight culture of the challenge organism (e.g., Staphylococcus aureus). Dilute the culture to the desired concentration to establish a localized, non-lethal infection.
-
Infection Induction: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension (e.g., 10^5 CFU) into the thigh muscle of one of the hind limbs.
-
Treatment Groups: Randomly assign mice to different treatment groups (n=8-10 per group), including:
-
Vehicle Control (e.g., sterile water or saline)
-
Azithromycin Dose 1 (e.g., 5 mg/kg)
-
Azithromycin Dose 2 (e.g., 10 mg/kg)
-
Azithromycin Dose 3 (e.g., 25 mg/kg)
-
Azithromycin Dose 4 (e.g., 50 mg/kg)
-
Positive Control (another relevant antibiotic)
-
-
Drug Administration:
-
Prepare fresh solutions of azithromycin for oral administration (gavage).
-
At a set time post-infection (e.g., 2 to 4 hours), administer the assigned treatment to each mouse. For a single-dose study, this is the only treatment. For multi-dose studies, administer at specified intervals.
-
-
Endpoint Measurement:
-
At 24 hours post-treatment (or another relevant time point), humanely euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/gram of tissue for each group.
-
Compare the bacterial load in the treatment groups to the vehicle control group to determine the reduction in bacterial count.
-
Use non-linear regression to plot the dose-response curve and calculate the 50% effective dose (ED50), which is the dose required to achieve a 50% reduction in bacterial load compared to the control.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo [ouci.dntb.gov.ua]
- 3. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of azithromycin induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activity of azithromycin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 13. Preclinical toxicology studies with azithromycin: genetic toxicology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azithromycin - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Azithromycin Stability in Experimental Setups
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of azithromycin (B1666446) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause azithromycin degradation in experimental settings?
A1: The stability of azithromycin is primarily influenced by three main factors: pH, temperature, and exposure to light. Azithromycin is known to be unstable in acidic conditions and is susceptible to degradation under elevated temperatures and upon exposure to ultraviolet (UV) light.[1][2][3][4]
Q2: At what pH is azithromycin most stable?
A2: Azithromycin exhibits its maximum stability in aqueous solutions at a pH of approximately 6.3.[1] Its stability decreases significantly in acidic environments. For instance, a tenfold increase in stability is observed for each unit increase in pH over the range of 1.0 to 4.1.
Q3: How does temperature affect the stability of azithromycin?
A3: Elevated temperatures accelerate the degradation of azithromycin. The degradation process follows the Arrhenius equation, indicating a temperature-dependent rate of degradation.[1] It is recommended to store azithromycin-containing dosage forms at temperatures below 27°C to maintain their activity.[2]
Q4: Is azithromycin sensitive to light?
A4: Yes, azithromycin is sensitive to light, particularly UV radiation. Exposure to UV light can lead to significant photodegradation.[3][5] It is crucial to protect azithromycin solutions from light during experiments and storage.
Q5: What are the common degradation products of azithromycin?
A5: Under acidic and alkaline hydrolysis, a major degradation product is decladinosylazithromycin.[6] Oxidative stress can lead to the formation of azithromycin N-oxide.[6] In acidic conditions, the hydrolytic loss of the cladinose (B132029) sugar is a key degradation pathway.[7]
Troubleshooting Guides
Issue 1: Rapid loss of azithromycin potency in solution.
Possible Cause: The pH of your experimental solution may be too acidic.
Troubleshooting Steps:
-
Measure the pH of your solvent or buffer system.
-
Adjust the pH to be as close to 6.3 as your experimental conditions allow.[1]
-
If acidic conditions are required for your experiment, minimize the exposure time of azithromycin to the acidic environment.
-
Consider using a buffered solution to maintain a stable pH throughout the experiment.
Issue 2: Inconsistent results in experiments conducted at different times.
Possible Cause: Temperature fluctuations or exposure to light may be causing variable degradation.
Troubleshooting Steps:
-
Ensure a consistent temperature is maintained for all experiments. Use a temperature-controlled environment (e.g., water bath, incubator).
-
Protect all azithromycin-containing solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Prepare fresh solutions of azithromycin for each experiment to avoid degradation during storage.
Issue 3: Appearance of unknown peaks in chromatography analysis.
Possible Cause: Azithromycin is degrading into one or more byproducts.
Troubleshooting Steps:
-
Review the pH, temperature, and light conditions of your experiment to identify potential causes of degradation.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times in your chromatography system. This can help in confirming the identity of the unknown peaks.
-
Refer to the literature to identify known degradation products of azithromycin and their analytical signatures.[6][7]
Data Summary Tables
Table 1: Effect of pH on Azithromycin Degradation under UV Irradiation
| pH | Degradation Percentage (%) | Reference |
| 2 | 55 (in 150 min) | [3] |
| 4 | 82.6 | [5] |
| 9 | Decreased degradation rate compared to pH 4 | [5] |
| 12 | 98 (in 90 min) | [3] |
Table 2: Effect of Temperature on Azithromycin Degradation
| Temperature (°C) | Observation | Reference |
| 27 | Recommended storage temperature to maintain activity | [2] |
| 40 | 90.59% degradation achieved in 15 minutes under specific sonochemical conditions | [8] |
| 60 | Significant degradation observed in some dosage forms | [2] |
| 70-100 | Degradation rate obeys the Arrhenius equation | [1] |
Table 3: Effect of Light on Azithromycin Degradation
| Light Source | Degradation Percentage (%) | Exposure Time | Reference |
| Visible Light | 53.1 | Not specified | [9] |
| UV Light | 82.6 | Not specified | [9] |
| UV-C + TiO₂ | Complete degradation | 30 minutes |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Azithromycin
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify azithromycin in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Xterra RP C18, 250 mm x 4.6 mm, 5 µm).[6][10]
-
Mobile Phase: A mixture of a buffer and organic solvents. A common mobile phase is a mixture of phosphate (B84403) buffer (pH adjusted to around 6.5-7.5) and methanol (B129727) or acetonitrile (B52724).[11] For example, a mobile phase of 14 mM disodium (B8443419) hydrogen phosphate (pH 10.5), methanol, acetonitrile, and tetrahydrofuran (B95107) (40:30:30:0.1, v/v/v/v) has been used.[6] Another example is acetonitrile, 0.1M KH₂PO₄ (pH 6.5), 0.1M tetrabutyl ammonium (B1175870) hydroxide (B78521) (pH 6.5), and water (25:15:1:59, v/v/v/v).[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 43°C or 50°C.[6][10]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of azithromycin reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Further dilute to a known concentration within the linear range of the method.
-
Sample Solution: Dissolve the experimental sample containing azithromycin in the same solvent as the standard solution and dilute to a concentration within the linear range.
3. Validation Parameters:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study of Azithromycin
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve azithromycin in a solution of 0.1N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes).[12]
-
Neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute the sample with the mobile phase and analyze by HPLC.
2. Alkaline Hydrolysis:
-
Dissolve azithromycin in a solution of 0.1N NaOH.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes).[12]
-
Neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve azithromycin in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature or a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 hours).[12]
-
Dilute the sample with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Expose a solid sample or a solution of azithromycin to a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[12]
-
Dissolve the solid sample or dilute the solution with the mobile phase and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of azithromycin to a UV light source (e.g., 254 nm) or sunlight for a specific duration.
-
Dilute the sample with the mobile phase and analyze by HPLC.
Visualizations
Caption: Key factors leading to azithromycin degradation and its resulting products.
Caption: Recommended workflow for handling azithromycin in experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating the Rate of Azithromycin Degradation Due to Heating in Three Drug types by Spectrophotometer (UV) and Gas Chromatography-Mass Spectrometry (GC-MS) – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Thermal-Oxidative Stability of Azithromycin Using a Thermoactivated Sensor Based on Cerium Molybdate and Multi-Walled Carbon Nanotubes [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under UV Irradiation[v1] | Preprints.org [preprints.org]
- 10. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Overcoming Azithromycin Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome azithromycin (B1666446) resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of azithromycin resistance in bacteria?
A1: Bacteria have developed several mechanisms to resist the effects of azithromycin. The most common include:
-
Target site modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, often through methylation by Erm enzymes, prevent azithromycin from binding to its target and inhibiting protein synthesis.[1][2] Mutations in ribosomal proteins L4 and L22 can also contribute to resistance.[1]
-
Active efflux: Bacteria can actively pump azithromycin out of the cell using efflux pumps, preventing the antibiotic from reaching its ribosomal target.[2][3] The AcrAB-TolC system is a well-characterized example in Gram-negative bacteria.
-
Enzymatic inactivation: Some bacteria produce enzymes, such as phosphotransferases (encoded by mph genes) or esterases (encoded by ere genes), that chemically modify and inactivate azithromycin.[3]
Q2: How can I determine if my bacterial strain is resistant to azithromycin?
A2: Azithromycin resistance is determined by measuring the Minimum Inhibitory Concentration (MIC) of the antibiotic against your bacterial strain. This can be done using several standardized methods:
-
Broth microdilution: This is considered a gold-standard method for determining MIC values.[4]
-
Disk diffusion (Kirby-Bauer method): This method provides a qualitative assessment of susceptibility based on the zone of inhibition around an azithromycin-impregnated disk.[5]
-
Gradient diffusion (E-test): This method provides a quantitative MIC value.[5]
The interpretation of MIC values as susceptible, intermediate, or resistant depends on established clinical breakpoints, which can vary by bacterial species and the standardizing body (e.g., CLSI, EUCAST).[6][7]
Q3: My experimental results with a potential resistance-reversing agent are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. Consider the following:
-
Compound stability: Ensure your agent is stable under the experimental conditions (e.g., temperature, pH, media components).
-
Assay variability: Inherent variability in biological assays can lead to fluctuations. Ensure you have adequate biological and technical replicates.
-
Bacterial growth phase: The susceptibility of bacteria to antibiotics can vary with the growth phase. Standardize the growth phase of your bacterial cultures for all experiments.
-
Off-target effects: Your agent might have off-target effects on bacterial metabolism or growth, which could indirectly influence azithromycin susceptibility.
-
Media composition: The composition of the culture medium can significantly impact the activity of both azithromycin and your test agent.[8]
Troubleshooting Guides
Troubleshooting Azithromycin Susceptibility Testing
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in control wells/plate | Inoculum too dilute; Non-viable bacteria; Improper incubation conditions. | Prepare a fresh inoculum and verify its concentration. Use a fresh bacterial culture. Double-check incubator temperature and atmosphere. |
| Contamination in wells/on plate | Poor aseptic technique; Contaminated media or reagents. | Review and reinforce aseptic technique. Use fresh, sterile media and reagents. |
| Inconsistent MIC values between replicates | Inaccurate pipetting; Uneven inoculum distribution; Edge effects in microtiter plates. | Calibrate pipettes regularly. Ensure thorough mixing of inoculum. Avoid using the outer wells of the plate or fill them with sterile media. |
| Unexpectedly high MIC for a known susceptible strain | Inactive azithromycin stock; Incorrect inoculum density; Presence of interfering substances in the media. | Prepare a fresh azithromycin stock solution. Standardize inoculum to 0.5 McFarland.[6] Ensure media composition is appropriate and does not contain antagonists. |
| Discrepancy between disk diffusion and MIC results | Method-specific limitations; Inappropriate interpretive criteria. | Rely on the quantitative MIC value for confirmation. Ensure you are using the correct, up-to-date breakpoints for the specific bacterial species and testing method.[9] |
Troubleshooting Efflux Pump Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Autofluorescence of the inhibitor compound; Non-specific binding of the fluorescent substrate. | Run a control with the inhibitor alone to measure its intrinsic fluorescence. Optimize the concentration of the fluorescent substrate. |
| No difference in fluorescence between treated and untreated cells | Inhibitor is inactive; The target efflux pump is not the primary mechanism of resistance; Inhibitor concentration is too low. | Verify the activity of the inhibitor with a positive control strain. Confirm the presence and activity of the target efflux pump. Perform a dose-response experiment to determine the optimal inhibitor concentration. |
| Cell viability is compromised | The inhibitor is toxic to the bacterial cells at the tested concentration. | Perform a viability assay (e.g., CFU plating) in the presence of the inhibitor. Test a range of lower concentrations of the inhibitor. |
| Fluorescence signal decreases over time in the presence of the inhibitor | Photobleaching of the fluorescent substrate; Leakage of the substrate from the cells. | Minimize exposure of the samples to the excitation light source. Ensure the integrity of the cell membrane is not compromised by the inhibitor. |
Experimental Protocols
Protocol 1: Broth Microdilution for Azithromycin MIC Determination
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of azithromycin.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Azithromycin stock solution
-
Sterile diluent (e.g., saline)
-
Multichannel pipette
Procedure:
-
Prepare Azithromycin Dilutions:
-
Prepare a 2x working stock of the highest desired azithromycin concentration in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x azithromycin working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will be a growth control (no antibiotic), and the twelfth column will be a sterility control (no bacteria).[10]
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the organism.
-
Protocol 2: Ethidium (B1194527) Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
This is a simple, qualitative method to screen for over-expressed efflux pumps.[11][12]
Materials:
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Ethidium bromide (EtBr) stock solution
-
Bacterial isolates for testing
-
Control strains (one with known high efflux activity and one with low/no efflux activity)
Procedure:
-
Prepare EtBr-Agar Plates:
-
Prepare TSA and autoclave.
-
Cool the agar to 45-50°C and add EtBr to a final concentration of 1 mg/L.
-
Pour the plates and allow them to solidify.
-
-
Inoculation:
-
Using a sterile loop or swab, streak the bacterial isolates and control strains from the center of the plate to the edge in a "cartwheel" pattern. Up to 12 strains can be tested on a single plate.[11]
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours.
-
-
Visualization and Interpretation:
-
Visualize the plates under UV transillumination.
-
Strains with low or no efflux activity will accumulate EtBr and fluoresce brightly.
-
Strains with high efflux activity will pump out the EtBr and show little to no fluorescence.
-
Protocol 3: PCR for Detection of mph(A) and erm(B) Resistance Genes
This protocol provides a general framework for detecting the presence of common azithromycin resistance genes. Primer sequences and specific annealing temperatures should be optimized based on the target organism and available literature.
Materials:
-
Bacterial DNA extract
-
Forward and reverse primers for mph(A) and erm(B)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare PCR Reaction:
-
In a sterile PCR tube, combine the following:
-
PCR master mix
-
Forward primer (final concentration 0.5 µM)
-
Reverse primer (final concentration 0.5 µM)
-
Template DNA (1-5 µL)
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
PCR Amplification:
-
A typical thermocycling program is as follows:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Analysis of PCR Products:
-
Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.
-
Visualizations
Caption: Overview of key azithromycin resistance mechanisms in bacteria.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical relationship in combination therapy to overcome resistance.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Azithromycin Resistance [pdb101.rcsb.org]
- 3. Azithromycin resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Azithromycin Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Standard susceptibility testing overlooks potent azithromycin activity and cationic peptide synergy against MDR Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Azithromycin Treatment Protocols for Cell Culture
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using azithromycin (B1666446) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of azithromycin in mammalian cells?
A1: Beyond its well-known antibacterial action of inhibiting protein synthesis in bacteria, azithromycin has significant immunomodulatory and anti-inflammatory effects in mammalian cells.[1][2][3] It can suppress the activation of key inflammatory transcription factors like NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][4][5][6] Additionally, it has been shown to increase the production of the anti-inflammatory cytokine IL-10.[4][7]
Q2: What is the appropriate solvent for preparing an azithromycin stock solution?
A2: Azithromycin is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8] For cell culture use, DMSO is a common choice.[9][10] Solubility is approximately 5 mg/mL in DMSO and 16 mg/mL in ethanol.[8] It is sparingly soluble in aqueous buffers, so a concentrated stock in an organic solvent is necessary before further dilution in culture media.[8]
Q3: What is a typical concentration range for azithromycin in cell culture experiments?
A3: The effective concentration of azithromycin is highly cell-type dependent and varies based on the experimental goal (e.g., anti-inflammatory vs. cytotoxicity studies). Concentrations can range from as low as 1 mg/L (approximately 1.3 µM) for immunomodulatory effects to over 100 µg/mL for cytotoxicity assessment.[11][12] For example, studies on lung cancer cell lines have used concentrations up to 25 µM to investigate effects on cell survival under hypoxia.[13][14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate cells with azithromycin?
A4: Incubation times can vary from a few hours to several days.[12][15] For studying acute inflammatory responses, a pre-incubation of 1-4 hours may be sufficient. For assessing effects on cell proliferation or cytotoxicity, longer incubation periods of 24, 48, or even 72+ hours are common.[9][13][14] One study noted inhibitory effects on cell proliferation after 7 days of treatment.[12]
Q5: Can azithromycin affect cell mitochondria?
A5: Yes, studies have shown that azithromycin can cause mitochondrial toxicity in mammalian cells. This can manifest as a suppressed mitochondrial membrane potential, swollen and vacuolated mitochondria, and an increase in aerobic glycolysis (the Warburg Effect).[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in culture medium after adding azithromycin. | Poor Solubility: Azithromycin is sparingly soluble in aqueous solutions.[8] The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the drug dissolved, or the drug concentration may exceed its solubility limit in the medium. | Ensure the stock solution is fully dissolved before use. When diluting into the final culture medium, add the stock solution dropwise while gently swirling the medium. Avoid "shock" precipitation. Consider a two-step dilution: first into a small volume of serum-free media, then into the final volume. Do not store diluted aqueous solutions for more than a day.[8] |
| Unexpectedly high cell death or cytotoxicity. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to your cells. High Drug Concentration: The chosen azithromycin concentration may be cytotoxic for your specific cell line. Cell susceptibility varies greatly.[13] Mycoplasma Contamination: Contamination can sensitize cells to treatment.[17] | Always run a vehicle control (medium with the same final concentration of the solvent) to rule out solvent toxicity. Perform a dose-response (viability) assay to determine the IC50 or a non-toxic working concentration for your cells.[12] Routinely test cultures for mycoplasma.[17][18] |
| No observable effect of azithromycin treatment. | Inactive Compound: The drug may have degraded. Incorrect Concentration: The concentration may be too low to elicit a response. Short Incubation Time: The treatment duration may be insufficient for the desired biological effect to manifest. Cell Resistance: The cell line may be inherently resistant to the effects of azithromycin. | Use a fresh stock solution. Store stock solutions properly (e.g., at -20°C).[8] Verify calculations and perform a dose-response experiment with a wider concentration range. Increase the incubation time based on literature for similar experimental endpoints. Consider using a different cell line known to be responsive to azithromycin. |
| Inconsistent results between experiments. | Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses. Cell Seeding Density: Variations in initial cell numbers can affect the outcome of proliferation and viability assays.[19] Reagent Variability: Differences between batches of media, serum, or azithromycin can introduce variability. | Use cells within a consistent and low passage number range. Ensure precise and uniform cell seeding across all wells and experiments.[19] Maintain detailed records of reagent lot numbers. |
Experimental Protocols
Protocol 1: Preparation of Azithromycin Stock Solution (100 mM in DMSO)
Materials:
-
Azithromycin powder (MW: 748.98 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 7.5 mg of azithromycin powder and place it into a sterile vial.
-
Add 100 µL of sterile, anhydrous DMSO to the vial.[9]
-
Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[8]
Protocol 2: General Protocol for Azithromycin Treatment of Adherent Cells
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete culture medium
-
Azithromycin stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.[19]
-
Incubate the plate overnight (or until cells are well-adhered) at 37°C, 5% CO₂.[15]
-
Prepare the working concentrations of azithromycin by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to make a 100 µM working solution, dilute the 100 mM stock 1:1000.
-
Include a vehicle control containing the same final concentration of DMSO as the highest azithromycin dose.
-
Carefully aspirate the old medium from the wells.
-
Add the medium containing the desired concentrations of azithromycin (or vehicle control) to the respective wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
Protocol 3: Assessing Cell Viability using MTT Assay after Azithromycin Treatment
Materials:
-
Cells treated with azithromycin in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15][20]
-
DMSO or other formazan (B1609692) solubilization solution
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
After the desired incubation period with azithromycin, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Return the plate to the incubator and incubate for 1-4 hours at 37°C.[15][21] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[20]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO to each well to dissolve the crystals.[15][20]
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance (Optical Density, OD) of each well using a plate reader at a wavelength of 560-590 nm.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental and Signaling Workflows
Caption: General experimental workflow for azithromycin treatment in cell culture.
Caption: Troubleshooting logic for unexpected cytotoxicity in experiments.
Caption: Simplified pathway of azithromycin's anti-inflammatory action.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin reduces exaggerated cytokine production by M1 alveolar macrophages in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts [mdpi.com]
- 13. In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. adl.usm.my [adl.usm.my]
- 18. corning.com [corning.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchhub.com [researchhub.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Azithromycin Delivery for Lung Infections
Welcome to the technical support center for researchers, scientists, and drug development professionals working on azithromycin (B1666446) delivery for lung infections. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the formulation, characterization, and in vitro testing of azithromycin delivery systems.
Issue 1: Low Encapsulation Efficiency of Azithromycin in Polymeric Nanoparticles (e.g., PLGA)
-
Question: My azithromycin encapsulation efficiency in PLGA nanoparticles prepared by nanoprecipitation is consistently low. What factors could be responsible, and how can I improve it?
-
Answer: Low encapsulation efficiency (EE%) of azithromycin in PLGA nanoparticles is a common challenge, often attributed to the drug's physicochemical properties and the formulation process. Here are potential causes and troubleshooting steps:
-
Poor Drug-Polymer Interaction: Azithromycin, being a macrolide, may have limited interaction with the PLGA matrix.
-
Solution: Consider modifying the formulation to enhance interaction. The addition of surfactants like Tween 80 can improve drug solubility in the organic phase and stabilize the nano-emulsion, although its effect on EE% can be variable and needs optimization.[1]
-
-
Drug Partitioning into the Aqueous Phase: During nanoprecipitation, the drug may preferentially partition into the external aqueous phase, especially if the pH is not optimal.
-
Solution: Adjusting the pH of the aqueous phase can influence the ionization state of azithromycin and its partitioning. Experiment with a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for encapsulation.[1]
-
-
High Drug-to-Polymer Ratio: An excessively high initial amount of azithromycin relative to the polymer can lead to drug saturation and precipitation, reducing the amount encapsulated.
-
Solution: Systematically vary the initial azithromycin-to-PLGA ratio. A lower ratio often leads to higher EE%, although the final drug loading might be lower.
-
-
Rapid Solvent Diffusion: Fast diffusion of the organic solvent into the aqueous phase can lead to rapid polymer precipitation, leaving insufficient time for the drug to be entrapped within the nanoparticle matrix.
-
Solution: While difficult to control directly in nanoprecipitation, using a double emulsion (w/o/w) method can sometimes improve the encapsulation of hydrophilic or amphiphilic drugs.[2]
-
-
Issue 2: High Polydispersity Index (PDI) in Liposomal Formulations
-
Question: My azithromycin-loaded liposomes, prepared by the thin-film hydration method, show a high polydispersity index (PDI > 0.3), indicating a non-uniform size distribution. How can I achieve a more monodisperse formulation?
-
Answer: A high PDI suggests that your liposome (B1194612) population is heterogeneous in size, which can affect stability, in vivo performance, and reproducibility. Here are some common causes and solutions:
-
Incomplete Hydration of the Lipid Film: If the lipid film is not fully hydrated, it can lead to the formation of large, multilamellar vesicles of varying sizes.
-
Lack of Size Reduction Post-Hydration: The initial vesicles formed during hydration are typically large and multilamellar.
-
Solution: Implement a size reduction step after hydration. Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing unilamellar vesicles with a narrow size distribution.[4] Sonication (probe or bath) can also be used, but extrusion offers better control and reproducibility.
-
-
Formulation Composition: The lipid composition, including the presence of cholesterol and the molar ratio of components, can influence vesicle formation and stability.
-
Solution: Cholesterol is often included to stabilize the lipid bilayer and can influence vesicle size and PDI.[4] Optimize the molar ratios of your lipids and cholesterol to achieve the desired vesicle characteristics.
-
-
Issue 3: Poor Aerosolization Performance of Azithromycin Dry Powder Inhaler (DPI) Formulations
-
Question: My spray-dried azithromycin powder for inhalation has a low Fine Particle Fraction (FPF) and a high Mass Median Aerodynamic Diameter (MMAD). What are the likely causes, and how can I improve its aerodynamic properties?
-
Answer: Poor aerosolization is a critical hurdle in developing effective DPIs. High MMAD and low FPF indicate that the particles are too large or too cohesive to reach the deep lung.
-
Particle Size and Morphology: The primary particle size and shape significantly influence aerosolization. Irregular shapes and very small primary particles can lead to high cohesiveness and aggregation.
-
Solution: Optimize the spray-drying parameters (e.g., inlet temperature, feed rate, atomization pressure) to produce particles in the optimal aerodynamic size range (1-5 µm).[5] The use of excipients can also modify particle morphology.
-
-
Interparticle Cohesive Forces: Strong van der Waals forces and electrostatic charges can cause particles to agglomerate, leading to poor powder dispersion upon inhalation.
-
Inhaler Device: The performance of a DPI formulation is highly dependent on the inhaler device used for aerosolization.
-
Solution: Ensure the resistance of your chosen inhaler device is appropriate for the powder formulation. Test your formulation with different types of inhalers to find the best combination.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is direct delivery of azithromycin to the lungs being explored over systemic administration? A1: Direct pulmonary delivery aims to achieve high local concentrations of azithromycin at the site of infection while minimizing systemic exposure. This can lead to enhanced therapeutic efficacy and a reduction in systemic side effects, such as gastrointestinal issues.[8]
Q2: What are the main challenges related to the physicochemical properties of azithromycin for lung delivery? A2: Azithromycin's poor water solubility can limit its dissolution rate in the lung lining fluid, potentially affecting its bioavailability and antimicrobial activity when delivered as a dry powder.[8] Additionally, azithromycin is susceptible to degradation in acidic environments, which is a consideration for formulation stability.[9]
Q3: Can azithromycin be used to treat viral lung infections? A3: While azithromycin is an antibiotic, it also possesses anti-inflammatory and immunomodulatory properties.[10][11] Research has shown that it can enhance antiviral responses in bronchial epithelial cells, suggesting a potential role in managing exacerbations of chronic lung diseases that are often triggered by viral infections.[12]
Q4: What analytical methods are most commonly used to quantify azithromycin in lung tissue samples? A4: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a widely used method for quantifying azithromycin.[13][14] For higher sensitivity and selectivity, especially in complex biological matrices like lung tissue, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred.[15]
Q5: How does long-term azithromycin use impact antibiotic resistance in the lungs? A5: A significant concern with long-term azithromycin therapy is the potential for promoting antibiotic resistance in respiratory pathogens. Studies have shown an association between macrolide use, including azithromycin, and increased rates of macrolide resistance in bacteria like Streptococcus pneumoniae.[13]
Data Presentation
Table 1: Comparison of Aerodynamic Properties of Spray-Dried Azithromycin Formulations
| Formulation Composition | Carrier/Excipient | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction < 5µm (FPF/ED) (%) | Reference |
| Azithromycin / Mannitol | Mannitol | 1.6 ± 0.1 | >85 | [7] |
| Azithromycin / Sodium Chloride | Sodium Chloride | 1.2 ± 0.1 | >85 | [7] |
| Azithromycin / Leucine (5:1 ratio) | L-leucine | Not specified | 37.5 | [6] |
| Azithromycin-PCL-MP | Lactose | 5.13 | ~55 | [5] |
Table 2: Physicochemical Properties of Azithromycin-Loaded Nanoparticle Formulations
| Nanoparticle System | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| AZI-PLGA NPs | Nanoprecipitation | 100 - 225 | Not specified | 2.88 - 5.74 | [1] |
| AZI-PLGA NPs | Nanoprecipitation | 183 ± 1.8 | 0.06 | 57.83 ± 4.8 | (Ghari et al., 2013) |
| AZI-PLGA-Chitosan | Double Emulsion | >200 (increased with chitosan) | 0.4 - 0.6 | Lower than without chitosan | [2] |
| LOR-CS/TAN NPs | Not specified | 283 | 0.102 | 78 | [16] |
Experimental Protocols
Protocol 1: Preparation of Azithromycin-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating azithromycin into liposomes.
Materials:
-
Azithromycin
-
Phospholipids (B1166683) (e.g., DSPC, DSPG)
-
Cholesterol
-
Organic solvents (e.g., chloroform (B151607), ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe) or Liposome extruder
-
Round-bottom flask
Procedure:
-
Lipid and Drug Dissolution:
-
Thin Film Formation:
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
-
Agitate the flask (e.g., by vortexing or sonicating) at a temperature above the lipid Tc for about 1 hour to form a suspension of multilamellar vesicles (MLVs).[3]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Alternatively, for better size control, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[4]
-
-
Purification:
-
Remove unencapsulated azithromycin by dialysis, column separation, or ultrafiltration.[17]
-
Protocol 2: Quantification of Azithromycin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of azithromycin. Specific parameters may need to be optimized for your instrument and sample matrix.
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Azithromycin standard
-
Mobile phase solvents: Acetonitrile (B52724), Methanol (B129727), Phosphate (B84403) buffer
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of azithromycin standard and dissolve it in a suitable diluent (e.g., the mobile phase) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
For bulk drug or formulations, dissolve a known amount in the diluent.
-
For biological samples (e.g., lung tissue homogenate), perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the azithromycin.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the samples and determine the azithromycin concentration by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
Diagram 1: Azithromycin Immunomodulatory Signaling Pathway
Caption: Azithromycin's inhibition of NF-κB and STAT1 pathways.
Diagram 2: Experimental Workflow for DPI Formulation and Testing
Caption: Workflow for developing and testing an azithromycin DPI.
Diagram 3: Troubleshooting Logic for Low Nanoparticle Encapsulation Efficiency
Caption: Decision tree for troubleshooting low encapsulation efficiency.
References
- 1. Antimicrobial Activity of Azithromycin Encapsulated into PLGA NPs: A Potential Strategy to Overcome Efflux Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation [frontiersin.org]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. Frontiers Publishing Partnerships | Development of a dry powder formulation for pulmonary delivery of azithromycin-loaded nanoparticles [frontierspartnerships.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Spray Dried Azithromycin Dry Powders for Inhalation - DDL [ddl-conference.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin - Wikipedia [en.wikipedia.org]
- 12. Azithromycin induces anti-viral effects in cultured bronchial epithelial cells from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Systematic development and optimization of a microfluidic formulation protocol for liposomal azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Azithromycin Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of azithromycin (B1666446) in animal models. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of azithromycin?
A1: The primary challenges stem from its classification as a Biopharmaceutical Classification System (BCS) Class II drug. This means that while it has high permeability, it suffers from low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3] Additionally, azithromycin is a substrate for the P-glycoprotein (P-gp) efflux pump in the intestines, which actively transports the drug back into the GI lumen, further reducing its net absorption.[4][5][6][7]
Q2: What are the most promising strategies to improve the oral bioavailability of azithromycin in animal models?
A2: Several nanoformulation strategies have shown significant success in enhancing the oral bioavailability of azithromycin. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate azithromycin, improving its solubility and protecting it from degradation in the GI tract.[8][9][10]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs have an imperfect lipid matrix that allows for higher drug loading and improved stability.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the GI tract, enhancing the solubilization and absorption of azithromycin.[1][11][12][13][14][15][16]
-
Polymeric Nanoparticles: Using polymers like Eudragit® can create nanoparticles that offer controlled release and protection of azithromycin in the GI environment.[13][17][18][19]
Q3: How do these nanoformulations mechanistically improve bioavailability?
A3: Nanoformulations improve azithromycin bioavailability through several mechanisms:
-
Increased Surface Area: The small size of nanoparticles significantly increases the surface area for dissolution, leading to a faster and more complete dissolution of the drug.[3][20]
-
Enhanced Solubility: Encapsulating azithromycin in lipid or polymeric matrices improves its apparent solubility in the GI fluids.[3]
-
Protection from Degradation: The nano-carrier protects the drug from the harsh acidic and enzymatic environment of the stomach and intestines.
-
Inhibition of P-gp Efflux: Certain excipients used in nanoformulations can inhibit the P-glycoprotein efflux pump, thereby increasing the net absorption of azithromycin.[4][5][6][7]
-
Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.[9][10]
Data Presentation: Comparative Pharmacokinetics of Azithromycin Formulations
The following tables summarize the pharmacokinetic parameters of different azithromycin formulations in various animal models, demonstrating the significant improvements in bioavailability achieved with nanoformulations.
Table 1: Pharmacokinetic Parameters of Azithromycin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Azithromycin Suspension | 200 | 0.45 ± 0.08 | 2.0 | 3.2 ± 0.5 | 100 | [5] |
| Azithromycin-loaded SLNs | 200 | 1.2 ± 0.2 | 4.0 | 18.5 ± 2.1 | 578 | [8] |
| Azithromycin Cationic Niosomes (AMCNS-S) | 50 | 0.8 ± 0.1 | 2.0 | 10.9 ± 1.5 | 273.19 | [21][22] |
Table 2: Pharmacokinetic Parameters of Azithromycin Formulations in Rabbits
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Azithromycin Suspension | 80 | 0.32 ± 0.05 | 2.0 | 2.8 ± 0.4 | 100 | [5][23] |
| Azithromycin-loaded Lipid-based Nanoformulation | 10 | 0.738 ± 0.038 | 4.0 | - | - | [24] |
Experimental Protocols
Protocol 1: Preparation of Azithromycin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent diffusion evaporation method.
Materials:
-
Azithromycin
-
Glyceryl Monostearate (GMS) as the solid lipid
-
Tween® 80 as the surfactant
-
Deionized water
Procedure:
-
Dissolve a weighed amount of azithromycin and GMS (e.g., 1:2 ratio) in a mixture of acetone and methanol (1:1 v/v) by heating at 60-70°C to form the organic phase.[8]
-
Prepare a 1% Tween® 80 aqueous solution.[8]
-
Add the organic phase dropwise into the aqueous surfactant solution with constant stirring at a moderate speed (e.g., 700 rpm).[8]
-
Continue stirring the mixture overnight at room temperature to allow for the evaporation of the organic solvents and the formation of the nanoparticle dispersion.[8]
-
Centrifuge the resulting nanoparticulate dispersion at high speed (e.g., 22,000 g for 45 minutes) to pellet the SLNs.[8]
-
Wash the pellet twice with deionized water to remove any unentrapped drug.[8]
-
Dry the final pellet in a vacuum oven for further characterization and use.[8]
Protocol 2: Preparation of Azithromycin-Loaded Eudragit® RL 100 Nanoparticles
This protocol utilizes the single emulsion-solvent evaporation method.
Materials:
-
Azithromycin
-
Eudragit® RL 100 (ERL)
-
Polyvinyl Alcohol (PVA) as a stabilizer
-
Methanol
-
Distilled water
Procedure:
-
Dissolve azithromycin and ERL in methanol (e.g., 1:10 ratio) under magnetic stirring (e.g., 600 rpm) for 2 hours at room temperature.[17]
-
Prepare a 1.25% (w/v) PVA solution by dissolving PVA in distilled water using an ultrasonic bath for 30 minutes.[17]
-
Add the azithromycin-ERL solution dropwise into the PVA solution under continuous stirring (e.g., 900 rpm).[17]
-
Continue stirring the resulting emulsion for a sufficient time (e.g., 3-4 hours) to allow for the evaporation of methanol.
-
The nanoparticles can be collected by centrifugation and washed for further use.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Administer the azithromycin formulation (suspension or nanoformulation) orally via gavage at the desired dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the concentration of azithromycin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Troubleshooting Guides
Formulation Troubleshooting
Issue 1: Low drug entrapment efficiency in nanoparticles.
-
Possible Cause: Poor affinity of the drug for the lipid or polymer matrix.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Experiment with different ratios of azithromycin to the lipid or polymer. Higher carrier concentrations can sometimes improve entrapment.
-
Select a Different Carrier: If optimization fails, consider a different lipid or polymer with a higher affinity for azithromycin.
-
Modify the Preparation Method: For SLNs, rapid cooling of the nanoemulsion can sometimes improve drug entrapment.
-
Issue 2: Large or inconsistent particle size of the nanoformulation.
-
Possible Cause: Inadequate homogenization or inappropriate surfactant concentration.
-
Troubleshooting Steps:
-
Optimize Homogenization: For methods involving homogenization, increase the homogenization pressure or the number of cycles. For sonication, optimize the sonication time and amplitude.
-
Adjust Surfactant Concentration: The concentration of the surfactant is critical for stabilizing the nanoparticles. Both too little and too much surfactant can lead to larger particle sizes or aggregation.
-
Control Temperature: For methods involving heating and cooling, ensure precise temperature control, as this can influence the crystallization of the lipid and the final particle size.
-
In Vivo Experiment Troubleshooting
Issue 1: High inter-animal variability in pharmacokinetic data.
-
Possible Cause: Inconsistent dosing, physiological differences between animals, or food effects.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure a consistent and accurate oral gavage technique for all animals.
-
Use Homogeneous Animal Groups: Use animals of the same strain, age, and sex to minimize physiological variations.
-
Strict Fasting Protocol: Adhere to a consistent fasting period for all animals before dosing to avoid food-related effects on drug absorption.
-
Issue 2: Signs of distress in animals after oral gavage.
-
Possible Cause: Improper gavage technique leading to esophageal injury or accidental administration into the trachea.
-
Signs of Distress: Gasping for breath, unusual respiratory rate, bleeding or frothing at the mouth, lethargy, or abdominal distension.[17][21]
-
Corrective Actions:
-
Immediate Action: If respiratory distress is observed, immediately stop the procedure and gently rotate the animal with its head facing down to allow any fluid to drain.[21] If severe distress or signs of perforation are present, immediate euthanasia is recommended.[21]
-
Prevention: Ensure proper training in oral gavage techniques. Measure the gavage needle length for each animal to avoid stomach perforation. Administer the formulation slowly and do not force the needle if resistance is met.
-
Data Analysis Troubleshooting
Issue 1: Difficulty in interpreting pharmacokinetic profiles of nanoformulations.
-
Possible Cause: The complex nature of drug release and absorption from nanoparticles can lead to atypical pharmacokinetic profiles (e.g., multiple peaks, prolonged absorption phase).
-
Troubleshooting Steps:
-
Consider the Formulation: The pharmacokinetic profile should be interpreted in the context of the nanoformulation's in vitro release characteristics. A sustained-release formulation is expected to have a lower Cmax and a delayed Tmax.
-
Use Appropriate Pharmacokinetic Models: Standard one- or two-compartment models may not adequately describe the pharmacokinetics of nanoformulations. More complex models or non-compartmental analysis may be necessary.
-
Account for In Vivo Instability: The nanoformulation may undergo changes in the GI tract (e.g., aggregation, degradation), which can affect the drug release and absorption profile.
-
Mandatory Visualizations
Signaling Pathway
Caption: P-glycoprotein mediated efflux of azithromycin and the effect of nanoformulations.
Experimental Workflow
Caption: Workflow for evaluating the bioavailability of azithromycin nanoformulations.
Logical Relationship
Caption: Strategy for improving azithromycin bioavailability using nanoformulations.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Pharmacokinetics of azithromycin after single oral dosing of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.unsri.ac.id [repository.unsri.ac.id]
- 8. graphviz.org [graphviz.org]
- 9. mdpi.com [mdpi.com]
- 10. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.unsri.ac.id [repository.unsri.ac.id]
- 12. [PDF] Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment | Semantic Scholar [semanticscholar.org]
- 13. eprints.usm.my [eprints.usm.my]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. Advanced bioanalytical techniques for pharmacokinetic studies of nanocarrier drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stress produced by gavage administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.fsu.edu [research.fsu.edu]
Technical Support Center: Minimizing Off-Target Effects of Azithromycin in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and control for the known off-target effects of azithromycin (B1666446) in experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving azithromycin and provides actionable solutions.
Issue 1: Observing unexpected anti-inflammatory or immunomodulatory effects.
Question: My experimental results show a decrease in inflammatory markers (e.g., cytokines like TNF-α, IL-6, IL-8) that is independent of azithromycin's antibacterial activity. How can I confirm and control for this off-target effect?
Answer: Azithromycin is well-documented to possess immunomodulatory properties, primarily through the inhibition of transcription factors such as NF-κB and AP-1.[1][2] To dissect these effects from its antimicrobial action, consider the following troubleshooting steps:
Experimental Controls & Solutions:
| Strategy | Description | Expected Outcome |
| Use a Non-Macrolide Antibiotic Control | Treat a parallel experimental group with an antibiotic from a different class that has a similar antibacterial spectrum but lacks known immunomodulatory effects (e.g., amoxicillin, doxycycline). | If the anti-inflammatory effects are absent in the non-macrolide control group, it suggests the observed effects with azithromycin are off-target. |
| Include a Macrolide Comparator | Use other macrolides like clarithromycin (B1669154) or erythromycin. While they also have immunomodulatory effects, the magnitude can differ, providing a basis for comparison.[3] | Differences in the extent of inflammatory marker reduction between macrolides can help attribute the effect to the drug class rather than a general antibiotic effect. |
| Titrate Azithromycin Concentration | Perform a dose-response experiment. Off-target immunomodulatory effects are concentration-dependent.[4][5] | This will help identify the lowest effective concentration with minimal off-target effects and determine the IC50 for the immunomodulatory response in your system. |
| NF-κB Activation Assay | Directly measure the activation of the NF-κB pathway using a reporter assay (e.g., luciferase reporter assay) in the presence and absence of azithromycin.[4] | A dose-dependent decrease in NF-κB-driven reporter activity will confirm this specific off-target mechanism. |
Workflow for Distinguishing Antibacterial vs. Immunomodulatory Effects
Issue 2: Evidence of lysosomal dysfunction or impaired autophagy in treated cells.
Question: I've observed an accumulation of vacuoles in my cells treated with azithromycin, and my autophagy markers (like LC3-II) are elevated. How do I troubleshoot this?
Answer: Azithromycin is a lysosomotropic agent, meaning it accumulates in lysosomes due to its cationic and amphiphilic properties.[6] This leads to an increase in lysosomal pH, which can impair lysosomal enzymatic activity and block the fusion of autophagosomes with lysosomes, thereby inhibiting autophagic flux.[7]
Experimental Controls & Solutions:
| Strategy | Description | Expected Outcome |
| Measure Lysosomal pH | Use a pH-sensitive fluorescent probe like LysoTracker or LysoSensor to quantify changes in lysosomal pH upon azithromycin treatment. | An increase in lysosomal pH (alkalinization) in azithromycin-treated cells will confirm the lysosomotropic effect. |
| Autophagic Flux Assay | Perform an LC3 turnover assay. This involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). | In cells with functional autophagy, adding a lysosomal inhibitor will cause a further increase in LC3-II levels. If azithromycin is blocking autophagic flux, the addition of another lysosomal inhibitor will result in little to no further increase in LC3-II.[7][8] |
| Visualize Lysosomal Accumulation | Use fluorescently-labeled azithromycin or a fluorescent dye that accumulates in lysosomes (e.g., LysoTracker) and visualize with confocal microscopy.[9][10][11] | Co-localization of azithromycin (or its marker) with lysosomal markers will visually confirm its accumulation in these organelles. |
| Assess Lysosomal Enzyme Activity | Measure the activity of specific lysosomal enzymes (e.g., cathepsins) in cell lysates from treated and untreated cells. | A decrease in the activity of pH-dependent lysosomal enzymes will indicate functional impairment due to azithromycin-induced alkalinization. |
Signaling Pathway of Azithromycin-Induced Autophagy Inhibition
Issue 3: Potential for cardiotoxicity in in vitro or in vivo models.
Question: I am concerned about the potential for azithromycin to cause cardiotoxicity, specifically QTc interval prolongation, in my experiments. How can I assess and mitigate this risk?
Answer: Azithromycin has been associated with a risk of cardiovascular side effects, including QTc interval prolongation, which can lead to potentially fatal arrhythmias like Torsade de Pointes.[12][13] This is a critical consideration, especially in in vivo studies or when using cardiac cell models.
Experimental Controls & Solutions:
| Strategy | Description | Expected Outcome |
| In Vitro Electrophysiology | Use patch-clamp techniques on cells expressing the hERG potassium channel to directly measure the effect of azithromycin on this critical cardiac ion channel. | Inhibition of the hERG current by azithromycin would provide a direct mechanistic link to QTc prolongation.[14] |
| Action Potential Duration Measurement | In isolated cardiomyocytes or cardiac tissue preparations, measure the action potential duration (APD) at different concentrations of azithromycin. | Prolongation of the APD, particularly at 90% repolarization (APD90), is an in vitro correlate of QTc interval prolongation.[12] |
| ECG Monitoring (In Vivo) | In animal studies, perform electrocardiogram (ECG) monitoring to directly measure the QTc interval before, during, and after azithromycin administration. | A significant increase in the QTc interval in azithromycin-treated animals compared to controls would confirm this off-target effect in your model.[12] |
| Use a Lower-Risk Comparator | Compare the effects of azithromycin to an antibiotic with a lower known risk of QTc prolongation (e.g., amoxicillin).[15] | This will help to contextualize the magnitude of the QTc-prolonging effect of azithromycin. |
II. Frequently Asked Questions (FAQs)
Q1: At what concentrations are the off-target effects of azithromycin typically observed in vitro?
A1: The concentrations can vary depending on the cell type and the specific effect being measured. However, based on published data, here is a general guide:
| Off-Target Effect | Typical In Vitro Concentration Range | Reference |
| Immunomodulation (NF-κB Inhibition) | IC50 of ~56 µM in A549 cells | [4] |
| Autophagy Inhibition | >5 µM in A549 cells | [16] |
| Lysosomal Accumulation | Significant accumulation observed at extracellular concentrations in the low µg/mL range, leading to intracellular to extracellular ratios exceeding 100-fold. | [17][18] |
| Cardiotoxicity (hERG channel effects) | Effects on action potential duration observed at concentrations around 100 µM. | [19] |
Q2: Are there alternative macrolides with fewer off-target effects?
A2: While all macrolides can exhibit some degree of immunomodulatory activity, the extent can vary. For example, some studies suggest that clarithromycin may have different effects on cytokine production compared to azithromycin.[3] However, there is no commercially available macrolide that is completely devoid of these off-target effects. If the primary goal is to avoid these effects entirely, using an antibiotic from a different class is the most robust approach.
Q3: How can I distinguish between cell death caused by the intended antibacterial effect versus off-target cytotoxicity?
A3: This is a critical consideration when studying intracellular pathogens.
-
Use a Host Cell Viability Assay: Run a parallel experiment without the pathogen to assess the direct cytotoxicity of azithromycin on your host cells at the concentrations used. Assays like MTT, MTS, or LDH release can be used.
-
Titrate the Drug: Determine the concentration range where azithromycin is effective against the pathogen but has minimal toxicity to the host cells.
-
Time-Course Experiment: Assess host cell viability at different time points. Off-target cytotoxicity may have a different onset and progression compared to pathogen-induced cell death.
Q4: Can the lysosomal accumulation of azithromycin be reversed?
A4: The release of azithromycin from lysosomes is very slow.[17] However, agents that neutralize lysosomal pH, such as proton pump inhibitors (e.g., bafilomycin A1) or weak bases (e.g., ammonium (B1175870) chloride), can increase the efflux of azithromycin from cells.[17] This can be used experimentally to confirm that an observed effect is due to lysosomal trapping.
III. Detailed Experimental Protocols
Protocol 1: NF-κB Reporter Luciferase Assay
Objective: To quantify the inhibitory effect of azithromycin on NF-κB activation.
Materials:
-
HEK293T or A549 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Azithromycin stock solution.
-
TNF-α (or other NF-κB activator like LPS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Pre-treatment with Azithromycin: The next day, replace the medium with fresh medium containing various concentrations of azithromycin (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours. The optimal time should be determined empirically.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add 1x cell lysis buffer and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle rocking).[20]
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent to each well.[20]
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) if applicable, or to total protein concentration. Calculate the percentage of inhibition relative to the stimulated control.
Protocol 2: LysoTracker Assay for Lysosomal pH
Objective: To qualitatively or quantitatively assess the effect of azithromycin on lysosomal pH.
Materials:
-
Cells of interest cultured on glass-bottom dishes or in a 96-well plate.
-
Complete culture medium.
-
Azithromycin stock solution.
-
LysoTracker Red DND-99 (or other LysoTracker probe).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Confocal microscope or fluorescence plate reader.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of azithromycin for the appropriate duration (e.g., 2-24 hours). Include a vehicle control.
-
LysoTracker Staining:
-
During the last 30-60 minutes of the treatment, add LysoTracker probe to the medium at a final concentration of 50-75 nM.[10]
-
Incubate at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
-
Imaging/Measurement:
-
Microscopy: Immediately image the live cells using a confocal microscope with the appropriate filter set for the LysoTracker probe. A decrease in fluorescence intensity indicates an increase in lysosomal pH.
-
Flow Cytometry/Plate Reader: For a quantitative assessment, harvest the cells and analyze the mean fluorescence intensity (MFI) by flow cytometry or read the fluorescence intensity on a plate reader.[21]
-
-
Data Analysis: Compare the fluorescence intensity or MFI of azithromycin-treated cells to the control cells. A statistically significant decrease in fluorescence indicates lysosomal alkalinization.
Protocol 3: LC3 Turnover Assay for Autophagic Flux
Objective: To determine if azithromycin inhibits autophagic flux.
Materials:
-
Cells of interest.
-
Complete culture medium.
-
Azithromycin stock solution.
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM; or Chloroquine, 50 µM).
-
RIPA buffer with protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Experimental Groups: Set up four treatment groups:
-
Untreated (vehicle control).
-
Azithromycin alone.
-
Lysosomal inhibitor alone (e.g., Bafilomycin A1 for the last 2-4 hours of culture).
-
Azithromycin + Lysosomal inhibitor (add the inhibitor for the last 2-4 hours of the azithromycin treatment).
-
-
Treatment: Treat the cells with azithromycin for the desired duration (e.g., 24 hours). Add the lysosomal inhibitor to the respective wells for the final 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE (a 12-15% gel is recommended to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B, p62, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62, and normalize to the loading control (β-actin).
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A significant increase in LC3-II upon addition of the inhibitor indicates active flux. If azithromycin inhibits flux, the difference in LC3-II levels between groups 2 and 4 will be minimal compared to the difference between groups 1 and 3.[7][8] An accumulation of p62 also indicates autophagy inhibition.
-
References
- 1. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azithromycin Can Prolong QT Interval and Suppress Ventricular Contraction, but Will Not Induce Torsade de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Risk Evaluation of Azithromycin-Induced QT Prolongation in Real-World Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro experimental models for the risk assessment of antibiotic-induced QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azithromycin Activity in Vitro by Adjusting pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal azithromycin (B1666446) activity in in vitro experiments. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for azithromycin activity in vitro?
A1: Azithromycin, a macrolide antibiotic, generally exhibits increased antimicrobial activity at a more alkaline pH.[1][2] The optimal effect is often observed around pH 8.0, with a significant decrease in efficacy at pH values below 6.0.[3] The increased activity at alkaline pH is attributed to the higher membrane passage rate of the un-ionized form of the drug.[1][2]
Q2: How does pH affect the stability of azithromycin in culture media?
A2: Azithromycin is more stable in neutral to slightly alkaline solutions and is susceptible to degradation in acidic conditions.[4][5][6] In acidic aqueous media, azithromycin undergoes acid-catalyzed hydrolysis of the ether bond to the neutral cladinose (B132029) sugar.[4][5] One study found that the stability of azithromycin improves tenfold for each unit increase in pH over the range of 1.0 to 4.1.[4][5] Degradation is also pH-dependent in the range of 6.0-7.2, with the opening of the macrocyclic lactone ring being a degradation pathway.[7]
Q3: What is the mechanism of action of azithromycin and is it pH-dependent?
A3: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically near the peptidyl transferase center in the nascent peptide exit tunnel.[1][2][8] This binding partially occludes the tunnel and interferes with translation. The mechanism is pH-dependent as the drug's ability to penetrate the bacterial cell membrane is enhanced at a more alkaline pH, where the molecule is less protonated and therefore more lipid-soluble.[1][2]
Q4: Can the type of culture medium affect the pH and, consequently, azithromycin's activity?
A4: Yes, the composition of the culture medium can significantly influence the pH of the experimental environment. For instance, RPMI-1640 medium has been shown to increase the susceptibility of some Gram-negative bacteria to azithromycin compared to Mueller-Hinton broth.[9] It is crucial to measure and adjust the pH of the medium after all supplements have been added and before starting the experiment.
Q5: Are there standard quality control (QC) strains for azithromycin susceptibility testing?
A5: Yes, standard QC strains are used to ensure the accuracy of susceptibility testing. For broth microdilution, recommended strains and their expected MIC ranges include Escherichia coli ATCC 25922 (2.0–8.0 µg/ml), Staphylococcus aureus ATCC 29213 (0.25–1.0 µg/ml), and Enterococcus faecalis ATCC 29212 (1.0–4.0 µg/ml).[10] For disk diffusion, Staphylococcus aureus ATCC 25923 should produce zones of 21 to 26 mm with a 15 µg azithromycin disk.[10]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for azithromycin.
-
Question: My MIC values for azithromycin against the control strain are consistently higher than the expected range. What could be the cause?
-
Answer:
-
Incorrect pH of the medium: An acidic pH of the testing medium can significantly decrease the apparent activity of azithromycin.[3] Verify that the pH of your Mueller-Hinton broth (or other medium) is adjusted to the recommended range (typically 7.2-7.4) before inoculation.
-
Degradation of Azithromycin: Azithromycin can degrade if stored improperly or if the stock solution is too acidic.[4][5] Ensure your stock solution is prepared according to guidelines (e.g., dissolved in ethanol (B145695) or methanol) and stored at the correct temperature.[11] Prepare fresh working solutions for each experiment.
-
Inoculum Density: An incorrect bacterial inoculum size can affect MIC results. Ensure you are using a standardized inoculum, typically 5 x 10^5 CFU/mL for broth microdilution.[12]
-
Binding to Plasticware: Although less common, some compounds can adsorb to the surface of microtiter plates. Consider using low-binding plates if you suspect this is an issue.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am observing significant variability in my azithromycin susceptibility testing results across different days or different wells of the same plate. Why is this happening?
-
Answer:
-
pH Fluctuation: The pH of the medium can change during incubation due to bacterial metabolism. Ensure your medium is adequately buffered. Consider using a medium with a robust buffering system if you are performing long-term experiments.
-
Inhomogeneous Drug Distribution: Ensure the azithromycin is thoroughly mixed into the medium in each well. Inadequate mixing can lead to concentration gradients and variable results.
-
Edge Effects in Microtiter Plates: The outer wells of a microtiter plate can be prone to evaporation, which can concentrate the antibiotic and affect results. To mitigate this, you can fill the outer wells with sterile water or media without bacteria or antibiotic.
-
Data Summary
Table 1: pH-Dependent Activity of Azithromycin
| pH | Relative Azithromycin Activity | Reference(s) |
| < 6.0 | Significantly decreased | [3] |
| 6.3 | Maximum stability observed | [13] |
| 7.2-7.4 | Standard for susceptibility testing | - |
| 8.0 | Optimal activity observed | [3] |
Table 2: Quality Control Ranges for Azithromycin Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range (µg/mL or mm) | Reference(s) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 2.0 - 8.0 | [10] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.25 - 1.0 | [10] |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 1.0 - 4.0 | [10] |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (15 µg) | 21 - 26 mm | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution at Different pH Values
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Azithromycin powder
-
Ethanol (95%) for stock solution preparation[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Azithromycin Stock Solution:
-
Dissolve azithromycin powder in 95% ethanol to a concentration of 1280 µg/mL.[11] Store at -20°C or below.
-
-
Preparation of pH-Adjusted Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into several aliquots. Adjust the pH of each aliquot to the desired values (e.g., 6.5, 7.0, 7.5, 8.0) using sterile 0.1 M HCl or 0.1 M NaOH.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of Azithromycin Working Solutions:
-
For each pH-adjusted medium, prepare a series of twofold dilutions of the azithromycin stock solution to create working solutions that are twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
Add 50 µL of the appropriate pH-adjusted CAMHB to each well of a 96-well plate.
-
Add 50 µL of the corresponding azithromycin working solutions to the appropriate wells, creating a twofold serial dilution of the antibiotic across the plate.
-
The final volume in each well before adding the inoculum is 100 µL.
-
Include a growth control well (100 µL of medium, no antibiotic) and a sterility control well (100 µL of medium, no bacteria) for each pH condition.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control wells). The final volume in each test well will be 150 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the organism.[12]
-
Visualizations
Caption: Workflow for determining the MIC of azithromycin at different pH values.
Caption: Effect of pH on azithromycin uptake and its mechanism of action.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the acid stability of azithromycin and erythromycin A. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Increased Azithromycin Susceptibility of Multidrug-Resistant Gram-Negative Bacteria on RPMI-1640 Agar Assessed by Disk Diffusion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. ovid.com [ovid.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Azithromycin Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the method refinement for detecting azithromycin (B1666446) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in detecting azithromycin metabolites?
A1: The primary challenges include low in vivo concentrations of metabolites, significant matrix effects from biological samples (e.g., plasma, tissue), chromatographic co-elution with endogenous components, and the potential for in-source fragmentation or instability of metabolites during analysis.
Q2: Which analytical technique is most suitable for the quantification of azithromycin metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and selective quantification of azithromycin and its metabolites in complex biological matrices. Its high specificity and sensitivity allow for the detection of low-level metabolites.
Q3: What type of sample preparation is recommended for plasma samples?
A3: Protein precipitation (PPT) is a common and efficient method for extracting azithromycin and its metabolites from plasma. However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) is often preferred, although it involves a more complex procedure.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, several strategies can be employed:
-
Efficient Sample Cleanup: Use advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize the chromatographic method to separate metabolites from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of azithromycin metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | 1. Secondary interactions with the stationary phase. 2. Column degradation or contamination. 3. Inappropriate mobile phase pH. | 1. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. |
| Low Signal Intensity / Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Significant ion suppression from matrix components. 3. Suboptimal sample preparation leading to low recovery. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup using SPE or LLE. Dilute the sample if possible. 3. Evaluate and optimize the extraction recovery of your sample preparation method. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Interference from the biological matrix. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Enhance sample preparation to remove more interfering substances. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or mobile phase composition. 2. Column temperature variations. 3. Column aging or degradation. | 1. Ensure the LC system is properly maintained and equilibrated. Check for leaks. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column and replace the analytical column when performance degrades. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a general guideline for the extraction of azithromycin and its metabolites from plasma.
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled azithromycin).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Operating Conditions
The following table provides typical starting parameters for an LC-MS/MS method for azithromycin metabolite analysis. These may require optimization for specific instruments and metabolites.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Visualizations
Experimental Workflow
Validation & Comparative
A Comparative Analysis of Azithromycin and Erythromycin for Drug Development Professionals
This guide provides a detailed, data-driven comparison of azithromycin (B1666446) and erythromycin (B1671065), two prominent macrolide antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into their respective mechanisms, efficacy, and safety profiles.
Mechanism of Action
Both azithromycin and erythromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding action obstructs the path of nascent polypeptide chains, effectively halting bacterial growth.[3][4] Their primary site of action is the 23S ribosomal RNA (rRNA) molecule within the 50S subunit, which disrupts the peptidyl transferase function, preventing the elongation of the peptide chain.[5] While their core mechanism is similar, azithromycin has been observed to have a stronger effect on ribosome biosynthesis in Haemophilus influenzae compared to erythromycin.[6] Specifically, azithromycin demonstrated a ninefold greater effect on the inhibition of the large 50S ribosomal subunit's synthesis.[6]
Antimicrobial Spectrum and Efficacy
While both antibiotics are effective against a range of bacteria, there are notable differences in their in-vitro activity. Erythromycin generally shows slightly better activity against Gram-positive organisms, whereas azithromycin has superior activity against many Gram-negative pathogens, including Haemophilus influenzae.[1]
Table 1: Comparative In-Vitro Antimicrobial Activity (MIC in µg/mL)
| Organism | Azithromycin MIC₅₀ | Azithromycin MIC₉₀ | Erythromycin MIC₅₀ | Erythromycin MIC₉₀ |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | >32 | 0.25 | >32 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.125 | ≤0.125 | ≤0.125 | ≤0.125 |
| Streptococcus pyogenes (Group A) | 0.06 | 0.06 | 0.03 | 0.03 |
| Haemophilus influenzae | 0.5 | 1.0 | 4.0 | 8.0 |
| Enterococci | 2.0 | 4.0 | 0.5 | 1.0 |
Data compiled from multiple sources.[7][8][9]
Pharmacokinetic Profile
A key differentiator between azithromycin and erythromycin lies in their pharmacokinetic properties. Azithromycin's chemical structure, an azalide, provides it with greater acid stability and a significantly longer half-life, allowing for once-daily dosing.[1][10] It also achieves higher concentrations in tissues compared to serum.[1][10]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Azithromycin | Erythromycin |
| Bioavailability | ~37%[10][11] | 25% (base)[10][12] |
| Half-life | ~68 hours[1] | 1.5 - 2 hours[13] |
| Tissue Concentration | High, exceeds serum levels by up to 100-fold[10][14] | Lower than azithromycin[15] |
| Protein Binding | 12% to 50% (concentration-dependent)[11] | 70% - 90%[13] |
| Metabolism | Primarily biliary excretion, minimal metabolism[1] | Metabolized in the liver (CYP3A4)[1] |
| Dosing Frequency | Once daily[16] | Multiple times a day[16] |
Clinical Efficacy
In clinical settings, azithromycin has demonstrated comparable or, in some cases, superior efficacy to erythromycin, often with a shorter treatment course.
Table 3: Comparison of Clinical Efficacy in Respiratory Tract Infections
| Study Focus | Azithromycin Regimen | Erythromycin Regimen | Key Findings |
| Acute Lower Respiratory Tract Infections | 1.5 g over 5 days | 14 or 20 g over 7 or 10 days | Azithromycin showed complete clinical cure rates of 51% and 70% in two studies, compared to 60% for erythromycin.[17][18] |
| Community-Acquired Pneumonia in Children | 10 mg/kg/day for 3 days | 50 mg/kg/day for 14 days | In atypical pneumonia, children treated with azithromycin had earlier cessation of cough.[19] |
| Community-Acquired Pneumonia in Children | 10 mg/kg/day for 3 days | 40 mg/kg/day for 10 days | Treatment success was 93% for azithromycin and 90% for erythromycin.[20] |
Side Effects and Tolerability
Gastrointestinal side effects are common with both drugs but are more frequent and severe with erythromycin.[1] This is attributed to erythromycin's degradation in the acidic environment of the stomach, forming a motilin-receptor agonist that increases gastrointestinal motility.[21] Azithromycin's improved acid stability leads to fewer of these intermediates and better tolerability.[21]
Table 4: Comparison of Adverse Effects from User-Reported Data
| Adverse Effect | Azithromycin (% of users) | Erythromycin (% of users) |
| Diarrhea | 30.7% | 17.9% |
| Nausea | 23.8% | 20.9% |
| Upset Stomach | 15.0% | 19.4% |
| Stomach Pain | 13.1% | 10.4% |
| Vomiting | 7.2% | 11.9% |
Data is based on user reviews and not from controlled clinical trials.[22]
Drug Interactions
Erythromycin is a known inhibitor of the cytochrome P450 enzyme system (CYP3A subclass), leading to numerous potential drug interactions.[1] Azithromycin has fewer clinically significant drug interactions.[1][23]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of azithromycin and erythromycin. A series of twofold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Time-Kill Curve Study
Time-kill curve studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Antibiotic Addition: Azithromycin or erythromycin is added to the bacterial cultures at various concentrations (e.g., multiples of the MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The results are plotted as the logarithm of the number of viable cells (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. In-vitro killing curves have shown a decrease of 2 log10 within 2 and 3 hours for azithromycin and erythromycin, respectively, while in-vivo studies have indicated a bacteriostatic effect for both drugs.[24][25]
Conclusion
Azithromycin represents a significant advancement over erythromycin, primarily due to its more favorable pharmacokinetic profile, which allows for a shorter and simpler dosing regimen, and its improved tolerability with a lower incidence of gastrointestinal side effects.[1][16][23][26] While erythromycin remains an effective antibiotic for certain infections, azithromycin's broader spectrum against key respiratory pathogens like H. influenzae and its superior tissue penetration make it a more advantageous therapeutic option in many clinical scenarios.[1][2] For drug development, the evolution from erythromycin to azithromycin serves as a case study in how structural modifications can lead to substantial improvements in a drug's clinical performance.[27]
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of azithromycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin [mdpi.com]
- 16. Erythromycin vs. Azithromycin for Skin Infection and Bacterial Infection: Important Differences and Potential Risks. [goodrx.com]
- 17. Simplified treatment of acute lower respiratory tract infection with azithromycin: a comparison with erythromycin and amoxycillin. European Azithromycin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative randomized trial of azithromycin versus erythromycin and amoxicillin for treatment of community-acquired pneumonia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prospective open randomized study comparing efficacies and safeties of a 3-day course of azithromycin and a 10-day course of erythromycin in children with community-acquired acute lower respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Why do Clarithromycin and Azithromycin Cause Less GI Side Effects than Erythromycin? [ebmconsult.com]
- 22. drugs.com [drugs.com]
- 23. internationaldrugmart.com [internationaldrugmart.com]
- 24. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 27. [PDF] From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials | Semantic Scholar [semanticscholar.org]
Azithromycin vs. Clarithromycin for Helicobacter pylori Eradication: A Comparative Guide
Introduction
Helicobacter pylori (H. pylori) is a gram-negative bacterium that colonizes the gastric mucosa, contributing to a variety of gastrointestinal diseases, including peptic ulcers and gastric cancer. The standard therapeutic approach involves a combination of a proton pump inhibitor (PPI) and two antibiotics.[1][2] Macrolide antibiotics, historically clarithromycin (B1669154), have been a cornerstone of this "triple therapy." However, with rising antibiotic resistance and concerns about side effects, azithromycin (B1666446) has emerged as a promising alternative. This guide provides an objective comparison of the efficacy, safety, and resistance profiles of azithromycin and clarithromycin in H. pylori eradication, supported by experimental data for researchers and drug development professionals.
Comparative Efficacy: Eradication Rates
The effectiveness of azithromycin- and clarithromycin-based triple therapies has been evaluated in numerous clinical trials and meta-analyses. While clarithromycin has long been the standard, recent evidence suggests azithromycin may be a reasonable, and in some cases superior, substitute.
A 2009 meta-analysis of 14 randomized controlled trials found no statistically significant difference in the overall eradication rates between azithromycin-containing regimens and standard clarithromycin-based therapies.[3] By intention-to-treat (ITT) analysis, the pooled eradication rate for azithromycin regimens was 72.01%, compared to 69.78% for clarithromycin regimens.[1] However, the efficacy of azithromycin appears to be highly dependent on the dosage and duration of treatment; studies using higher doses (1g daily) or longer durations (7 days) reported superior eradication rates.[3]
More recent studies have shown varied results. A trial in Iran found per-protocol eradication rates of 75% for an azithromycin, amoxicillin, and omeprazole (B731) regimen, compared to 83% for a clarithromycin-based equivalent, a difference that was not statistically significant.[4][5] Another study focusing on hemodialysis patients reported high and statistically similar eradication rates for both groups: 80% for the azithromycin group and 82.4% for the clarithromycin group based on the Urea Breath Test (UBT).[6]
Conversely, a large retrospective study conducted in Jordan between January 2023 and May 2024 involving 1,076 patients suggested a statistically significant advantage for azithromycin.[7][8] The analysis showed that using azithromycin instead of clarithromycin had a significant impact on eradication success, with an odds ratio of 1.780.[7][9]
Table 1: Comparison of H. pylori Eradication Rates
| Study / Analysis | Azithromycin Regimen Eradication Rate | Clarithromycin Regimen Eradication Rate | Notes |
| Dong et al. (2009 Meta-Analysis)[1][3] | 72.01% (ITT), 75.81% (PP) | 69.78% (ITT), 72.44% (PP) | No statistically significant difference overall. |
| Sarkeshikian et al. (2013)[4][5] | 75% (PP) | 83% (PP) | P-value = 0.158, not statistically significant. |
| Nasiri et al. (2016)[10] | 79.5% (ITT), 77.1% (PP) | 84.6% (ITT), 82.9% (PP) | P-value = 0.55, not statistically significant. |
| Moshkowitz et al. (2016)[6] | 80% (UBT), 85% (HpSAg) | 82.4% (UBT), 88.2% (HpSAg) | Study in hemodialysis patients. No significant difference. |
| Al-Saeed et al. (2024)[7][8] | Significantly higher success rates | Lower success rates | Odds Ratio = 1.780 in favor of azithromycin. |
ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis; UBT: Urea Breath Test; HpSAg: H. pylori Stool Antigen.
Adverse Effects and Patient Compliance
Patient tolerance and adherence to treatment are critical for successful H. pylori eradication. A significant advantage of azithromycin-based regimens appears to be a lower incidence of adverse effects compared to those containing clarithromycin.
A meta-analysis revealed that the total number of adverse effects was significantly lower in the azithromycin group (15.8%) compared to the clarithromycin group (25.20%).[3] This difference was statistically significant (P=0.002), with azithromycin regimens showing a lower occurrence of diarrhea, nausea, and taste disturbance.[11] Other studies reported comparable side effect profiles between the two groups, with nausea, diarrhea, and vomiting being the most common, and no serious adverse events compelling treatment cessation.[5][10]
Table 2: Incidence of Adverse Effects
| Adverse Effect | Azithromycin Regimen (%) | Clarithromycin Regimen (%) | Data Source |
| Overall Incidence | 15.8 | 25.2 | Dong et al. Meta-Analysis[3] |
| Nausea | 20.0 | 22.8 | Nasiri et al.[10] |
| Diarrhea | 8.6 | 5.7 | Nasiri et al.[10] |
| Vomiting | 8.6 | 5.7 | Nasiri et al.[10] |
Antibiotic Resistance
The increasing prevalence of antibiotic resistance is the primary factor compromising the efficacy of H. pylori eradication therapies.[2] Resistance to clarithromycin, in particular, has risen globally and dramatically reduces treatment success rates from approximately 90% to as low as 20%.[12] In regions where clarithromycin resistance exceeds 15-20%, standard triple therapy is no longer recommended as a first-line treatment.[12]
H. pylori strains resistant to clarithromycin are generally also resistant to other macrolides, including azithromycin, due to cross-resistance.[13] The primary mechanism of resistance involves point mutations in the 23S rRNA gene.[13] The rise in clarithromycin resistance is often attributed to its widespread use for other infections, such as those affecting the respiratory tract.[13] While azithromycin is also a macrolide, some research suggests it may be less prone to selecting for resistance.[6] Nevertheless, after a failed therapy involving a macrolide, it should not be used again, as resistance is likely to have developed.[12]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity of their outcomes. Below are summaries of typical protocols used to compare azithromycin and clarithromycin regimens.
Protocol 1: Randomized Controlled Trial in Dyspeptic Patients (Sarkeshikian et al., 2013)
-
Study Design: A prospective, open-label, randomized controlled trial.[4][5]
-
Patient Population: 165 patients presenting with dyspepsia.[4][5]
-
Diagnosis: H. pylori infection was confirmed via upper gastrointestinal endoscopy and a rapid urease test (RUT).[4][5]
-
Treatment Regimens:
-
Group 1 (Clarithromycin): Omeprazole (20 mg BID), Amoxicillin (1000 mg BID), and Clarithromycin (500 mg BID) for 14 days.
-
Group 2 (Azithromycin): Omeprazole (20 mg BID), Amoxicillin (1000 mg BID) for 14 days, and Azithromycin (500 mg/day) for the first 6 days.
-
-
Eradication Confirmation: A Urease Breath Test (UBT) was performed six weeks after the completion of therapy to assess eradication.[4][5]
-
Data Analysis: Comparison between groups was performed using the chi-square test.[4][5]
Protocol 2: Randomized, Double-Blinded Trial in Hemodialysis Patients (Moshkowitz et al., 2016)
-
Study Design: A prospective, randomized, double-blinded clinical trial.[6]
-
Patient Population: 39 hemodialysis patients with dyspepsia.[6]
-
Diagnosis: Infection confirmed by positive results for two of three tests: anti-H. pylori serology, H. pylori stool antigen (HpSAg), or Urease Breath Test (UBT).[6]
-
Treatment Regimens (14 days):
-
Eradication Confirmation: Eradication was assessed eight weeks post-treatment using both UBT and HpSAg tests.[6]
Visualizations
References
- 1. Azithromycin-containing versus standard triple therapy for Helicobacter pylori eradication: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Helicobacter pylori Resistance to Antibiotics: A Topic of Increasing Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.gov.za [health.gov.za]
- 4. turkjgastroenterol.org [turkjgastroenterol.org]
- 5. Azithromycin based triple therapy versus standard clarithromycin based triple therapy in eradication of Helicobacter pylori infection in Iran: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Azithromycin and Clarithromycin Triple Therapy Regimens for Helicobacter Pylori Eradication in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Azithromycin and Clarithromycin in the Management of Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thedoctorpreneuracademy.com [thedoctorpreneuracademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Replacement of clarithromycin with azithromycin in triple therapy regimens for the eradication of helicobacter pylori: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Clarithromycin resistance in Helicobacter pylori and its clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of azithromycin's effect on Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data on the effects of azithromycin (B1666446) on Pseudomonas aeruginosa, with a comparative look at ciprofloxacin (B1669076) and tobramycin (B1681333).
Pseudomonas aeruginosa, a notorious opportunistic pathogen, poses a significant threat due to its intrinsic resistance to many antibiotics and its ability to form resilient biofilms. While traditionally not considered a first-line anti-pseudomonal agent, azithromycin has garnered considerable interest for its "off-label" effects on P. aeruginosa virulence and biofilm formation. This guide provides a detailed cross-validation of azithromycin's efficacy, comparing it with the established anti-pseudomonal antibiotics, ciprofloxacin and tobramycin, supported by experimental data and detailed protocols.
At a Glance: Comparative Efficacy
The following table summarizes the minimum inhibitory concentrations (MIC), minimum biofilm inhibitory concentrations (MBIC), and minimum biofilm eradication concentrations (MBEC) for azithromycin, ciprofloxacin, and tobramycin against P. aeruginosa. It is important to note that these values can vary depending on the bacterial strain and the specific experimental conditions, particularly the growth medium used.
| Parameter | Azithromycin | Ciprofloxacin | Tobramycin | Key Findings |
| Planktonic MIC | 8 - >512 µg/mL (standard media)[1][2][3]; 0.25 - 16 µg/mL (physiologic media)[4] | 0.125 - 3.125 µg/mL[5] | 0.5 - 6.25 µg/mL[5] | Azithromycin's MIC is highly dependent on the testing medium, showing significantly greater activity in conditions mimicking the host environment. Ciprofloxacin and tobramycin are potent against planktonic bacteria in standard media. |
| Biofilm Inhibition (MBIC) | ≤ 64 µg/mL[2] | 1 - 4 µg/mL[5] | 4 µg/mL[5] | Ciprofloxacin and tobramycin are more effective at preventing the initial stages of biofilm formation. Azithromycin also demonstrates inhibitory effects at sub-MIC concentrations. |
| Biofilm Eradication (MBEC) | 7.49 µg/mL (MBEC₅₀)[6]; 4096 µg/mL[7] | 1024 µg/mL[7] | >200 µg/mL[8] | Eradication of established biofilms requires significantly higher concentrations of all three antibiotics compared to their MICs. Azithromycin's MBEC can vary widely. |
Mechanism of Action: Beyond Bacteriostatic Effects
Azithromycin's primary value against P. aeruginosa lies not in its direct killing of planktonic cells, but in its ability to modulate the bacterium's virulence at sub-inhibitory concentrations. This is achieved primarily through the disruption of cell-to-cell communication, a process known as quorum sensing (QS).
Quorum Sensing Inhibition
P. aeruginosa employs a complex, hierarchical quorum sensing system to coordinate the expression of numerous virulence factors, including toxins, proteases, and biofilm-associated proteins. The two main acyl-homoserine lactone (AHL) based systems are las and rhl. Azithromycin has been shown to significantly interfere with these systems.
Experimental Evidence:
-
Gene Expression: Studies have demonstrated that azithromycin (at 2 µg/mL) can reduce the transcription of the autoinducer synthase gene lasI by 80% and rhlI by 50%[9].
-
Virulence Factor Production: This disruption of QS leads to a downstream reduction in the production of key virulence factors. For example, sub-inhibitory concentrations of azithromycin have been shown to suppress the production of elastase and pyocyanin[10].
In comparison, while ciprofloxacin has also been shown to downregulate a significant portion of the QS regulon, azithromycin's effect appears to be more specifically targeted towards the QS machinery[11].
Gac/Rsm Signaling Pathway Interference
Beyond the core QS systems, azithromycin also impacts the Gac/Rsm signaling pathway, a global regulatory system that controls the switch between planktonic and biofilm lifestyles and the production of extracellular products. By interfering with this pathway, azithromycin further dampens the virulence of P. aeruginosa.
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Impact of Azithromycin on the Quorum Sensing-Controlled Proteome of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 2. brieflands.com [brieflands.com]
- 3. Azithromycin in Pseudomonas aeruginosa Biofilms: Bactericidal Activity and Selection of nfxB Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 7. Azithromycin and ciprofloxacin: a possible synergistic combination against Pseudomonas aeruginosa biofilm-associated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quorum-Sensing Antagonistic Activities of Azithromycin in Pseudomonas aeruginosa PAO1: a Global Approach - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin for Chronic Lung Disease: A Comparative Guide to Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Long-term azithromycin (B1666446) therapy has emerged as a significant intervention in the management of several chronic lung diseases, primarily due to its dual antimicrobial and immunomodulatory properties. This guide provides a comprehensive comparison of azithromycin's performance against placebo and other therapeutic alternatives in Chronic Obstructive Pulmonary Disease (COPD), non-cystic fibrosis bronchiectasis, and cystic fibrosis. The following sections detail the quantitative outcomes from pivotal clinical trials, outline the experimental protocols of these studies, and illustrate the key signaling pathways influenced by azithromycin.
Comparative Efficacy of Azithromycin: Clinical Trial Data
The efficacy of long-term azithromycin in reducing the frequency of exacerbations and improving other clinical endpoints has been substantiated in several key randomized controlled trials. The tables below summarize the quantitative data from these landmark studies.
Table 1: Azithromycin in Chronic Obstructive Pulmonary Disease (COPD)
| Trial (Year) | Participants (n) | Azithromycin Dose | Duration | Primary Endpoint | Key Outcomes for Azithromycin Group vs. Placebo |
| MACRO (2011) [1] | 1142 | 250 mg daily | 1 year | Time to first exacerbation | - Median time to first exacerbation: 266 days vs. 174 days (p<0.001)[1]. - Frequency of exacerbations: 1.48 vs. 1.83 per patient-year (p=0.01)[1]. - Improved quality of life (SGRQ score)[2]. |
| COLUMBUS (2014) [3] | 92 | 500 mg 3 times/week | 1 year | Rate of exacerbations | - Unadjusted exacerbation rate: 1.94 vs. 3.22 per patient-year[3]. - Adjusted rate ratio for exacerbations: 0.58 (p=0.001)[3]. |
| BACE (2019) [4] | 301 (hospitalized for exacerbation) | 500 mg daily for 3 days, then 250 mg every other day | 3 months | Treatment failure rate | - Treatment failure rate at 3 months: 49% vs. 60% (p=0.0526)[4]. - Reduced treatment intensification and step-up in hospital care[4]. |
Table 2: Azithromycin in Non-Cystic Fibrosis Bronchiectasis
| Trial (Year) | Participants (n) | Azithromycin Dose | Duration | Primary Endpoint(s) | Key Outcomes for Azithromycin Group vs. Placebo |
| EMBRACE (2012) [5][6] | 141 | 500 mg 3 times/week | 6 months | Rate of exacerbations, change in FEV₁, change in SGRQ score | - Rate of exacerbations: 0.59 vs. 1.57 per patient (p<0.0001)[5][6]. - No significant difference in FEV₁ or SGRQ score[5]. |
| BAT (2013) [7][8] | 83 | 250 mg daily | 1 year | Number of infectious exacerbations | - Median number of exacerbations: 0 vs. 2 (p<0.001)[7][8]. - 46% experienced at least one exacerbation vs. 80%[7]. - Increase in FEV₁ (% predicted) of 1.03% per 3 months vs. a decrease of 0.10%[7]. |
Table 3: Azithromycin in Cystic Fibrosis
| Study Population | Key Findings with Azithromycin |
| Patients with P. aeruginosa | Improved lung function and reduced exacerbations[9]. |
| Young patients (with and without P. aeruginosa) | Significant reduction in the number of pulmonary exacerbations and need for additional oral antibiotics, regardless of infection status[10]. |
| General CF Population | Long-term use is associated with improved lung function and nutritional status, and a reduction in acute pulmonary exacerbations[9]. However, one study suggested potential interference with the efficacy of inhaled tobramycin[9]. |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal trials is crucial for interpreting their findings. The workflows of the EMBRACE, BAT, and COLUMBUS trials are outlined below.
EMBRACE Trial Workflow
BAT Trial Workflow
COLUMBUS Trial Workflow
References
- 1. Exacerbations of Chronic Obstructive Pulmonary Disease (COPD) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. cmaj.ca [cmaj.ca]
- 3. Azithromycin maintenance treatment in patients with frequent exacerbations of chronic obstructive pulmonary disease (COLUMBUS): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial. | Read by QxMD [read.qxmd.com]
- 7. Effect of azithromycin maintenance treatment on infectious exacerbations among patients with non-cystic fibrosis bronchiectasis: the BAT randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. droracle.ai [droracle.ai]
Replicating Pivotal Studies on Azithromycin's Immunomodulatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of azithromycin's immunomodulatory properties, offering insights into its performance against other well-known immunomodulatory agents. The information presented herein is curated from a range of preclinical and in vitro studies, with a focus on providing the detailed experimental data and protocols necessary for replication and further investigation.
Executive Summary
Azithromycin (B1666446), a macrolide antibiotic, has demonstrated significant immunomodulatory effects independent of its antimicrobial activity.[1][2][3][4] These properties, which include the attenuation of pro-inflammatory cytokine production, modulation of macrophage polarization, and interference with key inflammatory signaling pathways, position it as a molecule of interest for a variety of inflammatory conditions.[1][4] This guide delves into the core mechanisms of azithromycin's immunomodulatory action, presenting quantitative data from key studies and detailed protocols to facilitate the replication of these findings. Furthermore, it offers a comparative perspective against other macrolides and immunomodulatory compounds.
Comparative Performance of Immunomodulatory Agents
The following tables summarize quantitative data from studies evaluating the immunomodulatory effects of azithromycin and its alternatives.
Table 1: Inhibition of NF-κB Activation
| Compound | Cell Line | Assay Type | Stimulant | IC50 | Reference |
| Azithromycin | A549 | NF-κB Reporter (Luciferase) | TNF-α | 56 µM | [5][6] |
| Hydrocortisone | A549 | NF-κB Reporter (Luciferase) | TNF-α | 2.6 nM | [5][6] |
| Dexamethasone | A549 | NF-κB Reporter (Luciferase) | TNF-α | 0.18 nM | [5][6] |
Table 2: Modulation of Cytokine Production by Macrolides in Murine Dendritic Cells
| Cytokine | Azithromycin Effect | Clarithromycin (B1669154) Effect | Midecamycin Effect | Stimulant | Reference |
| IL-10 | Significantly Increased | Tendency to Increase | No Significant Effect | LPS | [7] |
| IL-6 | No Significant Effect | Significantly Inhibited | No Significant Effect | LPS | [7] |
| IL-2 (in co-culture with T cells) | No Significant Effect | Significantly Decreased | Not Reported | LPS | [7] |
Table 3: Effect of Various Antibiotics on TLR-Mediated Cytokine Production in THP-1 Derived Macrophages
| Antibiotic | TLR Ligand | TNF-α Production | IL-6 Production | Reference |
| Amoxicillin | Pam3CSK4 (TLR2/1), FSL-1 (TLR2/6), LPS (TLR4) | No Effect | No Effect | |
| Ciprofloxacin | Pam3CSK4 (TLR2/1) | Decreased | Decreased | |
| Doxycycline | FSL-1 (TLR2/6) | Decreased | Decreased | |
| Erythromycin | Pam3CSK4 (TLR2/1), LPS (TLR4) | No Change | No Change |
Key Signaling Pathways Modulated by Azithromycin
Azithromycin exerts its immunomodulatory effects by targeting several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Azithromycin has been shown to inhibit NF-κB activation, primarily by preventing the degradation of its inhibitor, IκBα.[4][8] This leads to the sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[4][8]
References
- 1. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Macrolides Considering Evidence from Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Anti-inflammatory activity of azithromycin as measured by its NF-kappaB, inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Advancements in Azithromycin Delivery: A Comparative Analysis of Novel Drug Delivery Systems
For researchers, scientists, and drug development professionals, the quest for optimizing therapeutic efficacy while minimizing adverse effects is a perpetual challenge. Azithromycin (B1666446), a broad-spectrum macrolide antibiotic with potent anti-inflammatory properties, is a key therapeutic agent whose effectiveness is being significantly enhanced through innovative drug delivery systems. This guide provides a comparative analysis of azithromycin encapsulated in various carriers—such as liposomes, nanoparticles, and microspheres—against conventional immediate-release formulations, supported by experimental data and detailed methodologies.
Azithromycin's utility extends beyond its antimicrobial activity; it is also recognized for its immunomodulatory effects, primarily through the suppression of pro-inflammatory cytokines like TNF-alpha, IL-1β, IL-6, and IL-8, and the enhancement of anti-inflammatory cytokines like IL-10.[1] This is largely achieved by inhibiting the NF-κB signaling pathway.[1][2][3][4] However, conventional oral formulations of azithromycin can lead to gastrointestinal side effects and may not achieve optimal drug concentrations at the target site.[5][6] Advanced delivery systems aim to overcome these limitations by offering controlled release, improved bioavailability, and targeted delivery.
Comparative Performance of Azithromycin Delivery Systems
Novel drug delivery systems for azithromycin have demonstrated significant improvements in drug loading, release kinetics, and therapeutic outcomes compared to conventional formulations. Below is a summary of key performance indicators across different platforms.
| Delivery System | Drug:Polymer/Lipid Ratio | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Key Findings & References |
| Conventional (Immediate-Release) | N/A | N/A | N/A | Rapid | Standard for comparison.[7] |
| Lipid-Based Nanoformulation | N/A | N/A | N/A | Sustained: 95.38 ± 4.58% release | Enhanced bioavailability compared to commercial product.[8] |
| Liposomes (Anionic, DSPG-containing) | 10-30 mol% drug to phospholipid | 70-110 | ~50-80% (mol% dependent) | Sustained release, evaluated at pH 7.5 | Negative charge improves azithromycin incorporation.[9] 4-8 fold lower MIC against C. trachomatis.[10][11] |
| Polycaprolactone (PCL) Nanoparticles | 1:10 and 1:7 | 70-600 | >80% | Slow, uniform release over 4 days | Chitosan (B1678972) coating increased particle size by ~30%.[12] |
| Chitosan Nanoparticles | N/A | 276.5 | 80% | Sustained: 53.05% release in 3 hrs | Enhanced dissolution and antibacterial activity against E. coli.[13] |
| PLGA Nanoparticles | 1:2 and 1:3 | N/A | N/A | N/A | 8-fold reduction in MIC against tested bacteria.[14] |
| Extended-Release Microspheres | N/A | ~200,000 | N/A | Slow release via 200 μm pores | Reduces GI side-effects by releasing drug in the lower GI tract.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the cited studies.
1. Preparation of Nanoparticles
-
Polycaprolactone (PCL) Nanoparticles (O/W Emulsion-Solvent Evaporation): Azithromycin, ciprofloxacin, and PCL were dissolved in dichloromethane. This organic phase was mixed with an aqueous solution containing Tween 80 and sodium deoxycholate. The mixture underwent probe-sonication to form a primary emulsion, which was then added to a larger volume of aqueous PVA solution and sonicated again. The organic solvent was evaporated under reduced pressure, and the resulting nanoparticles were collected by centrifugation, washed, and lyophilized.[12]
-
Chitosan Nanoparticles (Ionic Gelation): Azithromycin was loaded into chitosan nanoparticles prepared by the ionic gelation method using tripolyphosphate as a cross-linking agent.[13]
2. Characterization of Delivery Systems
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size, polydispersity index (PDI), and zeta potential of the formulations.[11][12][13]
-
Encapsulation Efficiency (EE%): The amount of encapsulated azithromycin is typically determined indirectly by measuring the concentration of the free drug in the supernatant after centrifugation of the nanoparticle suspension. High-Performance Liquid Chromatography (HPLC) is a common analytical method for this quantification.[9] The formula used is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
3. In Vitro Drug Release Studies
-
Dialysis Method: The drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) and agitation.[9] Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content using methods like HPLC or a microbial assay.[9][15]
4. In Vitro and In Vivo Efficacy Studies
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The antimicrobial efficacy of the formulations is assessed by determining the MIC and MBC against relevant bacterial strains. This is often done using broth microdilution methods.[10][11][14]
-
Animal Models of Infection: The therapeutic efficacy of the formulations is evaluated in animal models of infection. For instance, in a mouse peritonitis model, the survival rate and bacterial load in blood and peritoneal fluid are measured after administration of the treatment.[16][17] For respiratory infections, bacterial counts in the lungs of treated and untreated animals are compared.[18]
Visualizing Key Processes and Concepts
To better understand the experimental workflows and the mechanisms of action, the following diagrams are provided.
Conclusion
The development of novel delivery systems for azithromycin marks a significant step forward in optimizing its therapeutic potential. Liposomal, nanoparticulate, and microsphere-based formulations have consistently demonstrated superior performance over conventional immediate-release forms by providing sustained drug release, enhancing bioavailability, and improving therapeutic efficacy in preclinical models.[5][8][10][11][14] These advanced systems not only promise better management of bacterial infections but also open new avenues for leveraging azithromycin's anti-inflammatory properties in a more targeted and controlled manner. Further research and clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CZ292360B6 - Controlled-release dosage form of azithromycin and process for preparing thereof - Google Patents [patents.google.com]
- 7. Comparison of Azithromycin Pharmacokinetics following Single Oral Doses of Extended-Release and Immediate-Release Formulations in Children with Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Histotoxic Profile of a Novel Azithromycin-Loaded Lipid-Based Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization and Characterization of a Liposomal Azithromycin Formulation for Alternative Macrophage Activation [frontiersin.org]
- 10. Liposomal Encapsulation Increases the Efficacy of Azithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Encapsulation Increases the Efficacy of Azithromycin against Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Azithromycin Nanofibers as Controlled Release Ophthalmic Drug Carriers Using Electrospinning Technique: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. infectioncontroltoday.com [infectioncontroltoday.com]
Azithromycin Demonstrates Neuroprotective Efficacy in Preclinical Models of Sepsis-Induced Neuroinflammation
A growing body of preclinical evidence suggests that the macrolide antibiotic azithromycin (B1666446) may offer significant neuroprotective benefits in the context of sepsis-induced neuroinflammation. Recent studies utilizing a lipopolysaccharide (LPS)-induced mouse model of sepsis have demonstrated azithromycin's ability to mitigate neuroinflammatory responses, preserve neuronal integrity, and improve behavioral outcomes. These findings point towards a potential repurposing of this widely used antibiotic for the management of neurological complications associated with sepsis.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, can lead to severe neurological complications, including sepsis-associated encephalopathy (SAE). The underlying pathophysiology of SAE involves a complex interplay of inflammatory cytokines, microglial activation, and neuronal damage. Current therapeutic strategies for SAE are largely supportive, highlighting the urgent need for targeted neuroprotective interventions. Azithromycin, with its known immunomodulatory properties, has emerged as a promising candidate in this new therapeutic landscape.
Comparative Efficacy of Azithromycin in a Murine Sepsis Model
A recent study published in 2024 investigated the efficacy of azithromycin in a mouse model of sepsis induced by the systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] The study compared the effects of azithromycin treatment to a control group that received only LPS. The results demonstrated that azithromycin significantly attenuated the deleterious effects of LPS on the brain.
Key findings from this and other relevant preclinical studies are summarized in the tables below, providing a comparative overview of azithromycin's performance against control or other potential therapeutic agents in models of neuroinflammation.
Table 1: Efficacy of Azithromycin on Behavioral and Cellular Outcomes in LPS-Induced Neuroinflammation
| Outcome Measure | Control (LPS alone) | Azithromycin-treated | Percentage Improvement | Citation(s) |
| Depressive-like Behavior (Immobility Time in Porsolt Test) | Increased | Reversed to baseline | Significant | [1] |
| Adult Hippocampal Neurogenesis (AHN) | Impaired survival and maturation of new neurons | Preserved | Significant | [1] |
| Pro-inflammatory Cytokine Levels (Hippocampus) | Elevated (e.g., Eotaxin 2, IFN-γ, TNF-α) | Normalized or reduced | Significant | [1] |
| Microglial Activation | Increased | No significant reversal of Iba1+ cell number | - | [1] |
Table 2: Comparative Anti-inflammatory Effects of Azithromycin and Dexamethasone (B1670325)
While not a direct neuroinflammation model, a study on LPS-induced lung neutrophilia in mice provides a valuable comparison of the anti-inflammatory potency of azithromycin and the corticosteroid dexamethasone.
| Cytokine/Chemokine | Azithromycin (10-100 mg/kg) | Dexamethasone (1 mg/kg) | Comparative Effect | Citation(s) |
| TNF-α | Significant reduction | Significant reduction | Similar to dexamethasone | [2] |
| IL-6 | Lesser reduction | Significant reduction | Less potent than dexamethasone | [2] |
| IL-1β | Significant reduction at lowest dose | Significant reduction | Similar to dexamethasone at highest AZM dose | [2] |
These data suggest that while dexamethasone may have broader anti-inflammatory effects, azithromycin demonstrates comparable efficacy in reducing key pro-inflammatory cytokines like TNF-α.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of azithromycin's efficacy in a neuroinflammation model.
LPS-Induced Sepsis and Neuroinflammation Model
-
Animal Model: 9-week-old female C57BL6J Ola Hsd mice.[1]
-
Induction of Sepsis: Continuous systemic administration of Lipopolysaccharide (LPS) from E. coli via a subcutaneously implanted osmotic pump. A control group receives phosphate-buffered saline (PBS).[1]
-
Azithromycin Administration: Azithromycin is administered orally in the drinking water. Control animals receive drinking water alone. The treatment period typically lasts for 14 days.[1]
-
Behavioral Assessment: The Porsolt test (forced swim test) is used to assess depressive-like behavior by measuring the duration of immobility.[1]
-
Neurogenesis Analysis: To study adult hippocampal neurogenesis, mice are injected with 5-Iodo-2´-deoxyuridine (IdU) 24 hours before sacrifice. Brain tissue is then processed for immunohistochemistry to identify and quantify newly formed neurons.[1]
-
Cytokine Measurement: Hippocampal tissue is collected and analyzed for the expression of various pro- and anti-inflammatory cytokines using a cytokine array.[1]
-
Microglia Analysis: Immunohistochemical staining for Iba1 is performed on brain sections to identify and quantify microglial cells in the dentate gyrus.[1]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of azithromycin's neuroprotective action and the experimental workflow.
Caption: Proposed signaling pathway for azithromycin's neuroprotection.
Caption: Experimental workflow for assessing azithromycin's efficacy.
Conclusion
The presented data from recent preclinical studies strongly support the efficacy of azithromycin in a novel disease model of sepsis-induced neuroinflammation. Its ability to modulate the neuroinflammatory response, particularly by inhibiting pro-inflammatory cytokine production and promoting a pro-resolving microglial phenotype, translates into tangible improvements in neuronal health and behavioral outcomes in animal models. While direct comparative data with other neuroprotective agents in this specific context are still emerging, the existing evidence positions azithromycin as a compelling candidate for further investigation and potential clinical translation in the management of sepsis-associated encephalopathy and other neuroinflammatory conditions. The detailed experimental protocols provided offer a foundation for researchers to build upon these promising findings.
References
- 1. Azithromycin preserves adult hippocampal neurogenesis and behavior in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Azithromycin in a Laboratory Setting
Disclaimer: The following guidelines are for informational purposes. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific Environmental Health & Safety (EHS) protocols, as well as local, state, and federal regulations. The substance "Asitrocin" is not a recognized pharmaceutical; this guide pertains to Azithromycin (B1666446) , a likely intended subject.
Improper disposal of antibiotics like azithromycin can lead to significant environmental contamination, promoting the development of antibiotic-resistant bacteria, often referred to as "superbugs"[1][2]. When flushed or washed down drains, these active pharmaceutical ingredients can pass through wastewater treatment facilities and enter aquatic ecosystems, potentially harming marine life and entering the drinking water supply[3][4][5][6]. Therefore, strict adherence to proper disposal protocols is essential for environmental protection and public health.
In a laboratory or research environment, all antibiotic waste, including pure compounds, stock solutions, and contaminated media, should be treated as chemical waste[1]. Standard procedures like autoclaving may not be sufficient to degrade the antibiotic compound fully[1][7].
Step-by-Step Disposal Protocol for Azithromycin Waste
The following protocol outlines the general steps for the safe disposal of various forms of azithromycin waste generated in a research setting.
-
Identify and Segregate Azithromycin Waste:
-
Solid Waste: Includes expired or unused pure azithromycin powder, contaminated personal protective equipment (PPE) like gloves and gowns, and items used for weighing or transfer.
-
Liquid Waste: Encompasses expired or unused stock solutions, and used cell culture media containing azithromycin[1].
-
Sharps: Needles, syringes, or other sharps contaminated with azithromycin.
-
-
Consult Institutional EHS Guidelines:
-
Before beginning any disposal process, locate and review your institution's specific procedures for pharmaceutical or chemical waste. Contact your Environmental Health and Safety (EHS) department for clarification on waste streams and container types[8].
-
-
Package Waste in Designated Containers:
-
Solid and Liquid Waste: Place all non-sharp, azithromycin-contaminated waste into a designated hazardous or chemical waste container provided by your institution's EHS department[9]. These containers are typically color-coded (e.g., black for hazardous pharmaceutical waste) and must be clearly labeled[10].
-
Do not mix incompatible waste streams.
-
Ensure liquid waste containers are leak-proof and securely sealed[7].
-
-
Sharps Waste: Dispose of all contaminated sharps in a designated, puncture-proof sharps container labeled for hazardous drug waste[9].
-
-
Label Waste Containers Clearly:
-
All waste containers must be accurately labeled with their contents. Labels should include:
-
The words "Hazardous Waste" or "Chemical Waste"[9].
-
The full chemical name: "Azithromycin".
-
The associated hazards (e.g., "Environmental Hazard").
-
The date of accumulation.
-
-
-
Arrange for Professional Disposal:
-
Once the waste container is full, or in accordance with your institution's pickup schedule, arrange for its collection by the EHS department or a licensed hazardous waste contractor[9][11].
-
These specialized services will transport the waste for final disposal, which is typically high-temperature incineration, to ensure the complete destruction of the active pharmaceutical ingredient[8][10][12].
-
Never do the following:
-
Do not flush azithromycin down a toilet or pour it down a sink[6][7][13].
-
Do not dispose of azithromycin waste in the regular trash or standard biohazard bags, unless explicitly permitted for inactivated waste by your EHS department[7].
-
Do not autoclave antibiotic-containing media and subsequently pour it down the drain, as this does not guarantee the degradation of the chemical compound[7].
Azithromycin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of azithromycin waste in a laboratory context.
Caption: Workflow for the disposal of Azithromycin in a research setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Could the Increased Consumption of Azithromycin during the COVID-19 Pandemic Have Affected the Sensitivity of Bacteria of Aquatic Environment to This Antibiotic? [scirp.org]
- 4. Effects of wastewater treatment on Azithromycin [morressier.com]
- 5. Occurrence and distribution of azithromycin in wastewater treatment plants, seawater, and sediments of the northern part of the Persian Gulf around Bushehr port: A comparison with Pre-COVID 19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iwaste.epa.gov [iwaste.epa.gov]
- 13. needle.tube [needle.tube]
Essential Safety and Handling Guide for Asitrocin (Azithromycin)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Asitrocin, chemically identified as Azithromycin. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Occupational Exposure Limits
This compound (Azithromycin) is a macrolide antibacterial drug that may present certain hazards in a laboratory setting. It is known to potentially cause allergic skin reactions and respiratory sensitization.[1] In case of exposure, immediate first aid measures should be taken. For skin contact, remove contaminated clothing and wash the affected area with soap and water.[2] If inhaled, move the individual to fresh air.[1] Eye contact should be addressed by flushing with water for at least 15 minutes.[3]
Occupational Exposure Limits (OELs) for Azithromycin have been established by some pharmaceutical manufacturers, though there is some variation in the specified limits. It is crucial to adhere to the most conservative limit to ensure personnel safety.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL), TWA-8 Hr | 0.3 mg/m³ | Pfizer Safety Data Sheet (2019)[4] |
| Pfizer Occupational Exposure Limit (OEL), TWA-8 Hr | 0.5 mg/m³ | Pfizer Material Safety Data Sheet (2007)[2][5] |
| Merck Occupational Exposure Band (OEB) | 600 µg/m³ (0.6 mg/m³) | Merck Safety Data Sheet[6] |
| ACGIH Ceiling Threshold Limit | ≤ 2 mg/m³ | Pfizer Material Safety Data Sheet[2] |
Note: Some safety data sheets indicate that no official occupational exposure limit values have been established by regulatory agencies such as OSHA or NIOSH.[1]
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound to minimize exposure. The following PPE should be worn at all times in the laboratory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. The outer glove can be removed and disposed of immediately after handling the substance. |
| Eye Protection | Safety glasses or goggles. | Protects eyes from dust particles or splashes. |
| Body Protection | A lab coat or protective clothing with long sleeves. | Prevents contamination of personal clothing. |
| Respiratory Protection | An appropriate particulate respirator (e.g., N95 or P3 filter) should be worn if the OEL is exceeded or if dust is generated. | Protects against inhalation of aerosolized particles.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to aquatic life, as the substance is very toxic to aquatic organisms.[7]
Waste Categorization and Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated lab coats, should be considered chemical waste.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents must be collected as hazardous liquid waste.
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Procedures
-
Containment: All waste must be placed in clearly labeled, sealed containers.
-
Labeling: Containers should be labeled as "Hazardous Chemical Waste" and should identify the contents, including "this compound (Azithromycin)".
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action must be taken to contain and clean the area, protecting laboratory personnel from exposure.
Spill Kit Contents
-
Appropriate PPE (as listed above)
-
Absorbent pads or materials
-
Scoop and scraper for solid materials
-
Sealable plastic bags for waste disposal
-
Detergent solution and water for decontamination
Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before beginning cleanup, ensure all necessary PPE is worn.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust. Use a scoop and scraper to collect the material.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Area: Once the bulk of the spill is collected, clean the affected surface with a detergent solution, followed by a water rinse.
-
Dispose of Waste: All cleanup materials, including contaminated absorbent pads and PPE, must be placed in a sealed, labeled hazardous waste bag for disposal.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
